1H-Indazole-7-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659580 | |
| Record name | 1H-Indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312746-74-0 | |
| Record name | 1H-Indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical properties and computed descriptors of 1H-Indazole-7-carboxamide
An In-Depth Technical Guide to the Physical Properties and Computed Descriptors of 1H-Indazole-7-carboxamide
Introduction
This compound is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with a carboxamide group at the 7-position. The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core have shown promise as inhibitors of various enzymes and as modulators of cellular receptors, leading to their investigation in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.[1][2] Understanding the physicochemical properties and molecular descriptors of this compound is fundamental for predicting its behavior in biological systems, guiding lead optimization, and formulating it into a viable drug candidate. This guide provides a detailed examination of these key characteristics, blending experimental methodologies with computational insights to offer a holistic view for researchers in drug discovery and development.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its unique chemical structure and associated identifiers.
-
IUPAC Name: this compound[3]
-
CAS Number: 312746-74-0[3]
-
Molecular Formula: C₈H₇N₃O[3]
-
Canonical SMILES: C1=CC2=C(C(=C1)C(=O)N)NN=C2[3]
-
InChI Key: ZWZKHJQCLZIUIT-UHFFFAOYSA-N[3]
Computed Physicochemical Descriptors: An In Silico Profile
In modern drug discovery, computational (in silico) methods are indispensable for the early assessment of a compound's drug-likeness.[4] These descriptors, calculated from the molecule's 2D or 3D structure, provide rapid insights into its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The primary source for the following computed values is the PubChem database.[3]
Core Molecular Descriptors
These fundamental properties are the building blocks for more complex predictions. They are summarized in the table below.
| Descriptor | Value | Significance in Drug Development |
| Molecular Weight | 161.16 g/mol | Influences diffusion rates and overall size. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability, aligning with Lipinski's Rule of Five.[5] |
| XLogP3-AA (LogP) | 0.4 | A measure of lipophilicity. This relatively low value suggests good aqueous solubility but may indicate a need for optimization to enhance membrane permeability.[3][5] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | Predicts passive molecular transport through membranes. A TPSA < 140 Ų is often associated with good cell permeability, and a value < 90 Ų is linked to better blood-brain barrier penetration.[3] |
| Hydrogen Bond Donors | 2 | The N-H groups on the indazole ring and the amide are potential hydrogen bond donors, influencing solubility and target binding interactions.[3] |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms of the indazole ring and the carbonyl oxygen of the amide act as acceptors, contributing to solubility and molecular recognition.[6] |
| Rotatable Bond Count | 1 | Indicates molecular flexibility. A low count (<10) is generally favorable for good oral bioavailability and binding affinity, as it reduces the entropic penalty upon binding.[6] |
| Exact Mass | 161.058911855 Da | Critical for high-resolution mass spectrometry analysis to confirm compound identity and purity.[3] |
Computational Workflow for Descriptor Generation
The calculation of these descriptors follows a standardized cheminformatics workflow. This process transforms a chemical representation into a set of numerical values that quantify its physicochemical properties.
Caption: Workflow for in silico descriptor calculation.
Key Physical Properties: Experimental Considerations
While computed descriptors are invaluable for screening, experimental data provides the ground truth for a compound's behavior. The following sections describe key physical properties and the rationale behind their standard measurement protocols.
Aqueous Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability.[7] For a compound like this compound, with both polar (carboxamide, indazole nitrogens) and nonpolar (aromatic rings) features, experimental determination is essential. Kinetic solubility is often measured in early discovery as a high-throughput surrogate for thermodynamic solubility.
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method measures the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, providing a rapid assessment of its solubility under assay-relevant conditions.[8]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations for the standard curve.
-
Addition to Aqueous Buffer: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clear-bottom 96-well or 384-well plate.
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Read the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to controls, is reported as the kinetic solubility. This is validated against compounds with known solubility values.
Caption: Experimental workflow for kinetic solubility.
Melting Point (Mp)
The melting point is a fundamental indicator of a compound's purity and the stability of its crystal lattice. A sharp melting point range suggests high purity. While no specific experimental value for this compound is readily available in the cited literature, its precursor, 1H-Indazole-7-carboxylic acid, has a reported melting point of approximately 240°C.[9] The carboxamide derivative is expected to have a similarly high melting point, reflecting strong intermolecular forces (hydrogen bonding) in its solid state.
Ionization Constant (pKa)
The pKa value defines the extent of a molecule's ionization at a given pH. This is crucial for predicting its solubility, permeability, and target engagement in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH ~7.4). This compound has two potential sites of ionization:
-
Acidic pKa: The N-H proton on the indazole ring is weakly acidic.
-
Basic pKa: The pyridine-like nitrogen in the indazole ring is weakly basic.
Understanding these pKa values is essential. For instance, if the compound is protonated in the stomach, it may have higher solubility but lower permeability across the gastric mucosa.
Experimental Protocol: pKa Determination by UV-Metric Titration
This technique is well-suited for chromophoric compounds like this compound and requires only a small amount of material.
-
Solution Preparation: Prepare a dilute solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.
-
Spectrophotometric Measurement: Place the solution in a UV-Vis spectrophotometer and record the full absorbance spectrum.
-
pH Titration: Incrementally add small volumes of standardized strong acid (e.g., 0.5 M HCl) and strong base (e.g., 0.5 M NaOH) to the solution, measuring the full UV spectrum and the precise pH after each addition.
-
Data Analysis: The changes in the UV absorbance spectrum are plotted against pH. The pKa is determined by fitting the data to the appropriate Henderson-Hasselbalch equation, identifying the pH at which the concentrations of the ionized and neutral species are equal.
Synthesis and Application Context
This compound and its parent acid are valuable building blocks in synthetic and medicinal chemistry.[1] The parent carboxylic acid, for example, is described as an inhibitor of nitric oxide synthases.[1][9] The carboxamide functional group is often introduced to modulate solubility, provide additional hydrogen bonding interactions for target binding, and improve metabolic stability compared to a carboxylic acid. The properties detailed in this guide are therefore not just abstract values; they are critical parameters that rationalize the compound's utility and guide its further development in creating more complex and potent therapeutic agents.[10]
Caption: Interplay of properties and drug behavior.
Conclusion
This compound presents a physicochemical profile characteristic of a promising fragment or lead compound in drug discovery. Its computed descriptors fall well within the ranges typically associated with favorable ADME properties, particularly for oral administration. The low XLogP and moderate TPSA suggest a good starting point for balancing aqueous solubility with membrane permeability. Experimental verification of these properties, using the robust protocols outlined herein, is the essential next step to validate the in silico predictions and confidently advance this scaffold in a drug development pipeline. This guide provides the foundational knowledge and methodological framework required for such an endeavor.
References
- 1. This compound(9CI) cas 312746-74-0 [minglangchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H7N3O | CID 44586040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
- 5. books.rsc.org [books.rsc.org]
- 6. N-(5-methyl-2-pyridinyl)-1H-indazole-7-carboxamide | C14H12N4O | CID 37943986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Biological Activities of 1H-Indazole-7-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendancy of the Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile three-dimensional framework for interacting with a multitude of biological targets. This has led to the successful development of several clinically approved drugs, particularly in oncology.[1][2] Within this esteemed class of compounds, derivatives of 1H-indazole-7-carboxamide have emerged as a focal point of intensive research, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, with a particular focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies required for their evaluation.
Part 1: Premier Biological Activity - Potent PARP Inhibition in Oncological Applications
The most prominent and well-documented biological activity of this compound derivatives is their potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] This has positioned them at the forefront of targeted cancer therapies.
The Central Role of PARP in DNA Repair and Carcinogenesis
PARP-1 and PARP-2 are critical enzymes in the cellular response to DNA single-strand breaks (SSBs). Upon detecting a break, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto nuclear proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity. In cancer cells, particularly those with deficiencies in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes, the reliance on PARP-mediated repair is significantly heightened.
Mechanism of Action: Exploiting Synthetic Lethality
Inhibition of PARP by this compound derivatives in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations) leads to a state of "synthetic lethality". Unrepaired SSBs accumulate and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs would be repaired by homologous recombination, a process dependent on functional BRCA proteins. However, in BRCA-deficient cancer cells, this pathway is compromised. The inability to repair these DSBs triggers catastrophic genomic instability and subsequent cell death.
A noteworthy example is the development of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as MK-4827 (Niraparib). This compound is a potent inhibitor of both PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[3][5] Its efficacy as a single agent in xenograft models of BRCA-1 deficient cancers has been demonstrated, and it has progressed to clinical trials.[3][5] More recently, the indazole-7-carboxamide scaffold has also been explored for developing selective inhibitors of other PARP family members, such as PARP7, which plays a role in cancer immunity.[6]
Visualizing the PARP Inhibition Pathway
Caption: Mechanism of synthetic lethality induced by this compound PARP inhibitors.
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., HRP-conjugated anti-PAR antibody)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Coat a streptavidin plate with histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histone.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Enzyme Reaction: To each well, add the PARP-1 enzyme, activated DNA (e.g., sonicated salmon sperm DNA), and the test compound dilutions.
-
Initiation: Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unreacted components. Add the HRP-conjugated anti-PAR antibody and incubate for 1 hour.
-
Signal Generation: After another wash step, add the TMB substrate. Allow color to develop.
-
Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Broadening the Therapeutic Horizon - Kinase Inhibition
The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[1][7] While much of the focus for the 7-carboxamide isomer has been on PARP, structurally related indazole carboxamides have shown potent activity against various protein kinases implicated in cancer and other diseases.
Targeting p21-Activated Kinase 1 (PAK1) in Cancer Metastasis
Derivatives of the closely related 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[7][8][9] PAK1 is a serine/threonine kinase that plays a pivotal role in cell motility, proliferation, and survival.[9] Its aberrant activation is strongly linked to tumor progression and metastasis.[8][10]
Mechanism of Action: Inhibition of PAK1 by these compounds has been shown to suppress the migration and invasion of cancer cells.[7][8] One key mechanism involves the downregulation of Snail, a transcription factor that is essential for the epithelial-mesenchymal transition (EMT) – a process by which cancer cells gain migratory and invasive properties.[7][8] By inhibiting the PAK1-Snail signaling axis, these indazole derivatives can effectively impede the metastatic cascade.[10]
Visualizing the PAK1 Signaling Pathway
Caption: Inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.
Other Kinase Targets
-
Glycogen Synthase Kinase 3 (GSK-3): 1H-Indazole-3-carboxamides have been discovered as a novel structural class of inhibitors for GSK-3β.[11] This kinase is a key target in drug discovery for neurodegenerative diseases like Alzheimer's, as well as type-2 diabetes and bipolar disorder.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): The indazole core is present in inhibitors of FGFR kinases, which are involved in angiogenesis and tumor cell proliferation.[1][12]
Experimental Protocol: Cell Migration (Wound Healing) Assay
This assay assesses the effect of a test compound on the migratory capacity of cancer cells in vitro.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Cell culture plates (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Sterile pipette tips (e.g., p200)
-
1H-indazole-carboxamide test compound
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing various concentrations of the 1H-indazole-carboxamide derivative. Include a vehicle control (DMSO).
-
Image Acquisition: Immediately capture an image of the scratch in each well (Time 0).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Quantify the area of the wound at each time point using image analysis software. The rate of wound closure is an indicator of cell migration. Compare the closure rates in treated wells to the vehicle control.
Part 3: Anti-inflammatory and Other Bioactivities
Beyond oncology, the this compound scaffold and its isomers have shown promise in other therapeutic areas, notably as anti-inflammatory agents.
Inhibition of Inflammatory Mediators
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[13] Indazole derivatives have demonstrated anti-inflammatory properties, which may be attributed to several mechanisms:[14][15]
-
Cyclooxygenase (COX) Inhibition: Some indazole derivatives have been investigated as selective inhibitors of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.[13][16][17] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cytokine Modulation: Studies have shown that indazole compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[14][15]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Rodents (e.g., Wistar rats)
-
1% Carrageenan solution in saline
-
Test compound (1H-indazole-carboxamide derivative) formulated in a suitable vehicle
-
Positive control (e.g., Diclofenac)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound or control vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour after compound administration), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Other Potential Activities
The versatility of the indazole scaffold has led to its exploration in a wide range of other biological contexts, including:
-
Monoamine Oxidase B (MAO-B) Inhibition: Indazole-5-carboxamides have been developed as highly potent and selective MAO-B inhibitors, which are relevant for the treatment of neurodegenerative disorders like Parkinson's disease.[20]
-
Lipoxygenase Inhibition: Indazole carboxamides have been designed as inhibitors of lipoxygenase, a key enzyme in the inflammatory leukotriene biosynthesis pathway.[21]
Conclusion and Future Perspectives
The this compound scaffold and its related isomers represent a highly fruitful area of medicinal chemistry research. The profound success in developing potent PARP inhibitors for cancer therapy has firmly established their therapeutic value. The expanding research into their roles as kinase inhibitors, anti-inflammatory agents, and modulators of other key biological targets underscores the immense potential that still lies within this chemical class. Future research will likely focus on optimizing the selectivity of these derivatives for specific enzyme isoforms (e.g., different PARP or kinase family members), improving their pharmacokinetic properties, and exploring their application in combination therapies to overcome drug resistance and enhance therapeutic outcomes. The continued investigation of this privileged scaffold is poised to deliver the next generation of targeted therapeutics for a wide spectrum of human diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. This compound(9CI) cas 312746-74-0 [minglangchem.com]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to 1H-Indazole-7-carboxamide in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation and optimization. These molecular frameworks, capable of interacting with multiple biological targets, offer a significant advantage in the quest for novel therapeutics.[1] Among these, the 1H-indazole-7-carboxamide core has emerged as a particularly fruitful scaffold, underpinning the development of potent and selective modulators for a range of clinically relevant targets. This technical guide provides an in-depth exploration of the this compound scaffold, from its fundamental chemical properties and synthesis to its diverse applications in medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies. We will delve into the structure-activity relationships that govern its biological activity and provide detailed experimental protocols for its synthesis and evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the power of this remarkable molecular architecture.
The Privileged Scaffold Concept: A Paradigm of Efficiency in Drug Discovery
The term "privileged structure," first introduced by Evans et al. in 1988, describes molecular scaffolds that are not only recurrent motifs in biologically active compounds but also possess the inherent ability to bind to multiple, often unrelated, biological targets.[1] This promiscuity is not a liability but rather a testament to their optimized structural and physicochemical properties, which allow for favorable interactions within the diverse environments of biological systems.[1] The utility of privileged scaffolds lies in their capacity to serve as versatile templates for the creation of compound libraries with a higher probability of yielding "hits" against various targets.[2][3] This approach accelerates the early phases of drug discovery by providing a validated starting point for medicinal chemistry campaigns.[3]
The 1H-indazole ring system is a prime example of a privileged scaffold. As a bioisostere of the endogenous purine and indole moieties, it can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at protein active sites.[4][5] The strategic placement of a carboxamide group at the 7-position further enhances its drug-like properties, providing a key hydrogen bond donor and acceptor motif that is frequently observed in successful enzyme inhibitors.
Synthesis of the this compound Core: A Practical Workflow
The successful application of the this compound scaffold is predicated on robust and scalable synthetic routes. The following section details a reliable, multi-step synthesis, beginning with the formation of the key intermediate, 1H-indazole-7-carboxylic acid, followed by a high-efficiency amide coupling protocol.
Synthesis of 1H-Indazole-7-carboxylic Acid
The synthesis of the carboxylic acid intermediate can be achieved through various methods. A common and effective route involves the diazotization of an appropriately substituted aniline, followed by cyclization. A well-documented procedure starts from methyl-2-amino-3-methylbenzoate.[6]
Experimental Protocol: Synthesis of 1H-Indazole-7-carboxylic Acid
-
Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate
-
To a solution of methyl-2-amino-3-methylbenzoate (1.0 eq) in anhydrous toluene, add potassium acetate (0.5 eq).
-
Heat the mixture to reflux under an inert nitrogen atmosphere.
-
Add acetic anhydride (3.0 eq) and maintain reflux for 10 minutes.
-
Over a period of 30 minutes, add isoamyl nitrite (1.6 eq) dropwise.
-
Continue to reflux the reaction mixture overnight.
-
Upon cooling, filter the mixture and evaporate the solvent under reduced pressure to yield the crude methyl 1H-indazole-7-carboxylate.
-
-
Step 2: Saponification to 1H-Indazole-7-carboxylic Acid
-
Dissolve the crude methyl 1H-indazole-7-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (typically 2-3 eq).
-
Stir the reaction mixture at room temperature until the ester is fully consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1H-indazole-7-carboxylic acid.[3]
-
Causality Behind Experimental Choices:
-
The use of isoamyl nitrite in the presence of acetic anhydride facilitates the in situ formation of a diazonium salt from the primary amine, which is the key step for the subsequent intramolecular cyclization to form the indazole ring.
-
Saponification with lithium hydroxide is a standard and reliable method for the hydrolysis of the methyl ester to the corresponding carboxylic acid under mild conditions that do not compromise the integrity of the indazole ring.
Amide Coupling to Form the this compound Scaffold
The formation of the amide bond is a critical step in the synthesis of the final scaffold. While various coupling reagents are available, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for ensuring high yields and minimizing side reactions.[7][8]
Experimental Protocol: HATU-mediated Amide Coupling
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add HATU (1.1-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions of 5% LiCl (to remove DMF), dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.[8]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validating System: The progress of both the synthesis of the carboxylic acid and the amide coupling can be rigorously monitored by LC-MS. This allows for the confirmation of the desired product mass at each stage and ensures the consumption of starting materials, providing a self-validating workflow.
Caption: Synthetic workflow for this compound derivatives.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the this compound scaffold is best illustrated by its successful application in the development of inhibitors for multiple classes of enzymes, most notably poly(ADP-ribose) polymerase (PARP) and various protein kinases.
PARP Inhibition: A Paradigm of Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, upon replication, are converted to DSBs.[9] The inability to repair these DSBs via the defective HR pathway results in catastrophic genomic instability and cell death, a concept known as synthetic lethality.[9]
The this compound scaffold is the cornerstone of Niraparib (MK-4827) , a potent oral PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[10][11][12]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Structure-Activity Relationship (SAR) for PARP Inhibitors:
The development of Niraparib provides a clear illustration of the SAR for this scaffold.[13]
| Position of Substitution | Moiety | Impact on PARP Inhibition | Rationale |
| Indazole N-2 | Substituted Phenyl Ring | Crucial for Potency | The phenyl ring occupies a hydrophobic pocket in the PARP active site. Substituents on this ring can be optimized to enhance binding affinity and modulate pharmacokinetic properties. |
| Indazole C-3, C-4, C-5, C-6 | Hydrogen | Generally Unsubstituted | These positions are often sterically constrained within the active site, and substitution can be detrimental to activity. |
| Carboxamide N-H | Unsubstituted | Essential | The primary amide forms a critical hydrogen bond network with key residues (Gly863 and Ser904) in the nicotinamide binding pocket of PARP, mimicking the interactions of the natural substrate, NAD+. |
| Phenyl Ring on N-2 | Piperidine | Improves Solubility and PK | The (S)-piperidin-3-yl group enhances aqueous solubility and provides a handle for optimizing pharmacokinetic properties, leading to good oral bioavailability.[13] |
Kinase Inhibition: Targeting Dysregulated Signaling
The 1H-indazole scaffold has also proven to be a versatile template for the design of inhibitors targeting various protein kinases, which are often dysregulated in cancer and other diseases.[14][15]
3.2.1. p21-activated Kinase 1 (PAK1) Inhibition:
PAK1 is a serine/threonine kinase that plays a key role in cell motility, proliferation, and survival. Its aberrant activation is linked to tumor progression and metastasis.[16] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[15][16]
SAR for PAK1 Inhibitors:
| Position of Substitution | Moiety | Impact on PAK1 Inhibition | Rationale |
| Indazole N-1 | Small Alkyl or Aryl Groups | Modulates Potency | This position can be modified to fine-tune interactions within the ATP-binding pocket of PAK1. |
| Carboxamide Nitrogen | Substituted Phenyl Rings | Key for Potency and Selectivity | The substituted phenyl ring extends into a deep hydrophobic pocket of the kinase. The nature and position of substituents are critical for achieving high potency and selectivity over other kinases.[15] |
| Phenyl Ring Substituents | Hydrophilic Groups | Improves Physicochemical Properties | Introduction of polar groups can enhance solubility and reduce off-target toxicities, such as hERG channel inhibition.[15] |
3.2.2. Glycogen Synthase Kinase 3 (GSK-3) Inhibition:
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with neurodegenerative diseases, bipolar disorder, and diabetes.[17] Structure-based drug design has led to the discovery of 1H-indazole-3-carboxamides as a novel class of GSK-3 inhibitors.[17]
SAR for GSK-3 Inhibitors:
| Position of Substitution | Moiety | Impact on GSK-3 Inhibition | Rationale |
| Indazole N-1 | Hydrogen or Small Substituents | Tolerated | The N1 position is solvent-exposed and can accommodate small modifications. |
| Indazole C-5 | Methoxy Group | Enhances Potency | A methoxy group at this position forms favorable interactions within the GSK-3 active site, leading to improved inhibitory activity compared to unsubstituted or methyl-substituted analogs.[14] |
| Carboxamide Nitrogen | Aromatic or Heteroaromatic Rings | Determines Binding Mode | The substituent on the amide nitrogen is crucial for anchoring the inhibitor within the ATP-binding site and establishing key interactions with the hinge region of the kinase. |
Clinical Significance and Future Perspectives
The clinical success of Niraparib, a drug built upon the this compound scaffold, has validated its status as a privileged structure in medicinal chemistry. The PRIMA clinical trial demonstrated that Niraparib significantly improves progression-free survival in patients with advanced ovarian cancer, regardless of their biomarker status, when used as a first-line maintenance therapy.[12] This underscores the profound clinical impact that can be achieved by leveraging this scaffold.
The future of the this compound scaffold is bright and extends beyond its current applications. Its proven ability to target both PARP and a range of kinases suggests its potential for the development of dual-target inhibitors or for scaffold hopping strategies to identify novel therapeutics for other disease areas.[14] As our understanding of the structural biology of new targets deepens, the rational design of novel derivatives based on this versatile core will undoubtedly continue to yield promising drug candidates. The continued exploration of its chemical space, guided by computational modeling and innovative synthetic methodologies, will further solidify the legacy of this compound as a truly privileged scaffold in the armamentarium of medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 4. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. FDA approves niraparib for first-line maintenance of advanced ovarian cancer | FDA [fda.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of 1H-Indazole-7-carboxamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 1H-Indazole-7-carboxamide, a heterocyclic compound of interest to medicinal chemists. By integrating foundational NMR principles with predictive methodologies, this document serves as a practical reference for researchers. It details a reasoned, first-principles approach to spectral prediction, interprets the electronic effects influencing chemical shifts and coupling constants, and provides a robust, field-proven protocol for the experimental acquisition of corresponding NMR data.
Introduction and Molecular Overview
This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in numerous pharmacologically active agents. The indazole core is recognized for its ability to participate in diverse biological interactions, making its derivatives valuable targets in drug development. Accurate structural confirmation is the bedrock of any chemical research program, and NMR spectroscopy is the gold standard for this purpose.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized atom numbering system for this compound is essential. The structure, rendered using the DOT language, is presented below.
Structure-activity relationship (SAR) studies of 1H-indazole-3-carboxamide analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Indazole-3-Carboxamide Analogs
Introduction: The 1H-Indazole-3-Carboxamide as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds targeting a wide array of biological systems. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple, unrelated protein targets through versatile, low-energy conformations. The 1H-indazole-3-carboxamide core is a quintessential example of such a scaffold.[1][2] Its rigid bicyclic structure provides a stable anchor for appended functionalities, while the carboxamide linker offers a critical hydrogen bonding motif. This unique combination has propelled the development of potent and selective modulators for targets ranging from protein kinases and poly(ADP-ribose)polymerase (PARP) to G-protein coupled receptors (GPCRs) and ion channels.[1][3][4]
This guide synthesizes field-proven insights and published data to provide a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological activity of this remarkable scaffold. We will deconstruct the core into its key modifiable regions, explore the causal relationships between structural changes and biological outcomes, and provide validated experimental protocols for researchers engaged in the discovery of novel therapeutics based on this framework.
Deconstructing the Scaffold: A Positional Analysis of SAR
The therapeutic potential of 1H-indazole-3-carboxamide analogs is unlocked through systematic modification at four primary positions. Understanding the impact of substitutions at each site is paramount for rational drug design and lead optimization.
Caption: Key modification points of the 1H-indazole-3-carboxamide scaffold.
N1-Position of the Indazole Ring
The N1 position of the indazole ring is frequently substituted to enhance target engagement, improve pharmacokinetic properties, or both. The choice of substituent is highly dependent on the target protein's topology.
-
For PARP-1 Inhibition: A structure-based design approach revealed that introducing a three-carbon linker between the indazole N1 and various heterocycles could significantly improve potency over the unsubstituted parent compound.[5] This modification allows the molecule to access additional binding pockets within the enzyme's active site. Niraparib, an approved PARP inhibitor, features a piperidine ring connected to the N1 position, a strategy that enhances cellular activity.[6][7]
-
For CRAC Channel Blockade: SAR studies on calcium-release activated calcium (CRAC) channel blockers identified that a large, hydrophobic group at the N1 position, specifically a 2,4-dichlorobenzyl moiety, is well-tolerated and contributes to potent inhibition.[8][9]
-
For Cannabinoid Receptor Modulation: In synthetic cannabinoid receptor agonists, the N1 position is typically occupied by an alkyl chain (e.g., pentyl) or a substituted benzyl group (e.g., 4-fluorobenzyl).[10][11] These substitutions are crucial for establishing the high affinity required for CB1 and CB2 receptor binding.
The C3-Carboxamide Linker: An Unprecedented Regiochemical Requirement
The amide linker at the C3 position is a cornerstone of this scaffold's activity, primarily acting as a hydrogen bond donor/acceptor. However, its orientation is a critical and sometimes non-obvious determinant of function.
A seminal study on CRAC channel blockers provided a powerful example of this principle. The investigation revealed that the indazole-3-carboxamide linkage (-CO-NH-Ar) is absolutely essential for activity. An analog with the "reverse" amide linkage (-NH-CO-Ar) was completely inactive, even at high concentrations.[4][9] This demonstrates that the specific spatial arrangement of the carbonyl oxygen and the N-H group is a rigid requirement for interacting with the target, a finding that is unprecedented among other known CRAC channel inhibitors.[9] This strict regiochemical demand underscores the importance of empirical validation over assumptions in medicinal chemistry.
Furthermore, bioisosteric replacement, where the amide group is swapped for another functional group with similar properties, is a key strategy for modulating a compound's characteristics.[12][13][14] While less common for this specific scaffold, exploring replacements like oxadiazoles or other five-membered heterocycles could yield novel intellectual property and improved pharmacokinetic profiles.[12]
The Amide 'R' Group: The Primary Driver of Potency and Selectivity
The substituent attached to the amide nitrogen (R group) is arguably the most critical element for dictating potency and selectivity. This group typically extends into a binding pocket of the target protein, where its size, shape, and electronic properties determine the strength and specificity of the interaction.
-
Kinase Inhibitors (PAK1, GSK-3β): For kinase targets, the R group's design is guided by the topology of the ATP-binding site.
-
Hydrophobic Interactions: High potency against p21-activated kinase 1 (PAK1) is achieved when the R group is an appropriate hydrophobic ring system that can access a deep back pocket of the kinase.[8][15]
-
Solvent-Exposed Region: Introducing a hydrophilic group, such as a piperazine moiety with a terminal pyridine, into the bulk solvent-accessible region is crucial for enhancing both PAK1 inhibitory activity and selectivity against other kinases.[1][8][15] Compound 30l , with a 4-(pyridin-4-yl)piperazin-1-yl group, exhibited an impressive PAK1 IC50 of 9.8 nM.[15]
-
GSK-3β Inhibition: Virtual screening identified 1H-indazole-3-carboxamides as a novel scaffold for Glycogen Synthase Kinase 3β (GSK-3β) inhibition, with the amide substituent playing a key role in binding to the ATP site.[16][17]
-
-
Cannabinoid Receptor Agonists: For CB1/CB2 agonists, the R group is often a chiral amino acid derivative, such as valine or tert-leucine amide.[10][11] The stereochemistry at this position is critical; the (S)-enantiomers are typically much more potent than their (R)-counterparts, highlighting a specific and constrained binding mode within the receptor.[11]
Substitutions on the Indazole Ring (C4-C7)
Modifications to the fused benzene ring of the indazole core serve to fine-tune the electronic properties, solubility, and metabolic stability of the compound. Halogenation is a common strategy. For instance, in the development of synthetic cannabinoids, halogenation at the 5-position of the indazole ring is frequently explored, though its effect on potency can be inconsistent and requires careful evaluation.[18] For certain kinase inhibitors, substitutions at the 5- and 6-positions with small groups like methyl or halogens have been shown to modulate activity.[19]
Quantitative Data Presentation: SAR Summaries
To illustrate these principles, the following tables summarize quantitative data for 1H-indazole-3-carboxamide analogs against key biological targets.
Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors
| Compound ID | N1-Substituent | Amide 'R' Group | PAK1 IC50 (nM) | Key SAR Observations |
|---|---|---|---|---|
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1][15] |
| 87d | H | (structure not specified) | 16 | Demonstrates high potency within the series.[20] |
| 87c | H | (structure not specified) | 52 | Shows moderate potency.[20] |
| 87b | H | (structure not specified) | 159 | Lower potency highlights sensitivity to R group changes.[20] |
Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers
| Compound ID | N1-Substituent | Amide 'R' Group | % Inhibition of Ca2+ Influx | Key SAR Observations |
|---|---|---|---|---|
| 12d | 2,4-dichlorobenzyl | 2,6-difluorophenyl | IC50 < 1 µM | The 3-carboxamide regiochemistry is critical for activity. Potent inhibition is seen with difluorophenyl group.[4][9] |
| 9c | 2,4-dichlorobenzyl | (Reverse Amide) | Inactive at 100 µM | The reverse amide isomer is inactive, highlighting the strict regiochemical requirement of the linker.[4][9] |
| 12g | 2,4-dichlorobenzyl | 3,5-difluoro-4-pyridyl | Weakly active (46% @ 30 µM) | Shows that not all electron-deficient aromatic systems are optimal.[9] |
Experimental Protocols
Trustworthy and reproducible data are the bedrock of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of 1H-indazole-3-carboxamide analogs.
Workflow for Analog Synthesis and Evaluation
Caption: General workflow for SAR studies of 1H-indazole-3-carboxamide analogs.
Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamide Analogs
This protocol describes a standard amide coupling procedure, a robust and widely used method for generating carboxamide libraries.[20][21]
Materials:
-
1H-indazole-3-carboxylic acid (1 equivalent)
-
Substituted aryl or aliphatic amine (1-1.2 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Activation: To a solution of 1H-indazole-3-carboxylic acid (1 equiv) in anhydrous DMF, add HOBT (1.2 equiv), EDC.HCl (1.2 equiv), and TEA (3 equiv).
-
Stir the reaction mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC if desired.
-
Amine Addition: Add the desired substituted amine (1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), 10% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure 1H-indazole-3-carboxamide analog.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This fluorescence-based assay is a common method for determining the IC50 value of an inhibitor against a specific protein kinase.[1]
Materials:
-
Kinase enzyme of interest (e.g., PAK1)
-
Suitable kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (1H-indazole-3-carboxamide analogs) dissolved in DMSO
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase reaction buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" and "no enzyme" controls.
-
Kinase enzyme (pre-diluted in reaction buffer).
-
Substrate (pre-diluted in reaction buffer).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Detection (ADP-Glo™ Protocol):
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The 1H-indazole-3-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and versatile binding capabilities have enabled the development of compounds across a wide spectrum of therapeutic areas. The SAR principles outlined in this guide—the critical role of N1-substituents, the unique regiochemical requirements of the amide linker, and the potency-driving nature of the amide R group—provide a robust framework for the rational design of new chemical entities.
Future efforts will likely focus on leveraging advanced computational methods, such as 3D-QSAR and structure-based design, to further refine inhibitor potency and selectivity.[12][16] The exploration of novel bioisosteric replacements for the core and linker may unlock new pharmacological profiles with improved drug-like properties. As our understanding of the structural biology of new targets grows, the 1H-indazole-3-carboxamide scaffold is poised to remain a vital and highly productive framework for the next generation of innovative medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. drughunter.com [drughunter.com]
- 15. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. derpharmachemica.com [derpharmachemica.com]
Whitepaper: Elucidating the Potential Mechanism of Action of 1H-Indazole-7-carboxamide as a Selective PAK1 Inhibitor
Abstract
The p21-activated kinases (PAKs), particularly PAK1, have emerged as critical nodes in oncogenic signaling, governing fundamental cellular processes such as proliferation, survival, and motility.[1][2] Consequently, PAK1 represents a compelling target for anti-cancer drug discovery. The 1H-indazole-carboxamide scaffold has shown promise in yielding potent and selective PAK1 inhibitors.[3][4] This technical guide provides a comprehensive framework for elucidating the mechanism of action of 1H-Indazole-7-carboxamide, a putative PAK1 inhibitor. We detail an integrated approach that combines computational modeling with rigorous biochemical and cell-based assays to validate its binding mode, confirm its inhibitory activity, and characterize its downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and validation.
Introduction: PAK1 as a High-Value Oncology Target
The p21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a primary effector of the Rho family small GTPases, Rac1 and Cdc42.[2][5] Upon activation by these GTPases, PAK1 undergoes a conformational change that relieves its autoinhibitory restraint, leading to autophosphorylation and full kinase activity.[6][7] Once active, PAK1 phosphorylates a multitude of downstream substrates, thereby orchestrating a complex network of signaling pathways crucial for cellular function and homeostasis.[8][9]
Aberrant PAK1 activity is a common feature in numerous human cancers, including breast, lung, and pancreatic cancer.[2][10][11] Its overexpression is frequently associated with tumor progression, metastasis, and therapeutic resistance.[1] PAK1 signaling promotes several hallmarks of cancer by:
-
Regulating Cytoskeletal Dynamics: Influencing cell motility, invasion, and metastasis through phosphorylation of substrates like LIM kinase (LIMK).[8]
-
Promoting Cell Proliferation and Survival: Activating pro-survival pathways such as the Raf-MEK-ERK cascade and inhibiting apoptotic proteins like Bad.[1][8]
-
Driving Oncogenic Transformation: Cooperating with other oncogenes, such as Ras and HER2, to transform cells.[1]
Given its central role in cancer pathogenesis, the development of potent and selective PAK1 inhibitors is a highly pursued therapeutic strategy.
The 1H-Indazole-Carboxamide Scaffold: A Promising Avenue for PAK1 Inhibition
Recent drug discovery efforts have identified the 1H-indazole-carboxamide scaffold as a promising starting point for developing selective PAK1 inhibitors. Notably, derivatives of the closely related 1H-indazole-3-carboxamide have demonstrated excellent potency against PAK1 with high selectivity over other kinases.[3] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The structure-activity relationship (SAR) studies of these analogs suggest that specific substitutions on the indazole core are critical for achieving high affinity and selectivity.[3] This guide will focus on the hypothetical, yet plausible, this compound, leveraging insights from its structural analogs to propose a comprehensive mechanistic validation workflow.
Proposed Mechanism of Action and Validation Workflow
The central hypothesis is that this compound acts as a selective, ATP-competitive inhibitor of PAK1, leading to the suppression of downstream signaling pathways that control cancer cell proliferation and migration. The following sections detail a multi-pronged approach to rigorously test this hypothesis.
In Silico Modeling: Predicting the Binding Interaction
Before embarking on extensive wet-lab experiments, in silico molecular docking provides a powerful, resource-effective method to predict the binding mode of this compound within the PAK1 kinase domain.[12][13][14]
Causality Behind Experimental Choice: By modeling the interaction, we can generate specific hypotheses about which residues in the ATP-binding pocket are crucial for binding. This allows for a more rational interpretation of biochemical data and can guide future lead optimization efforts. The crystal structure of the PAK1 kinase domain (e.g., PDB ID: 1YHV, 3Q52) serves as the receptor model for these simulations.[15][16]
Predicted Binding Mode: It is anticipated that the indazole core will form key hydrogen bonds with the "hinge" region of the kinase (residues Leu348 and Glu346 in PAK1), a characteristic interaction for many ATP-competitive inhibitors.[17] The carboxamide moiety and other substituents can then be modeled to explore additional interactions within the ribose-binding pocket and the deeper hydrophobic back pocket, which can confer potency and selectivity.[3][18]
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promega.com [promega.com]
- 6. Structure of PAK1 in an autoinhibited conformation reveals a multistage activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula for 1H-Indazole-7-carboxamide
An In-depth Technical Guide to 1H-Indazole-7-carboxamide (CAS: 312746-74-0)
Introduction
The indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, often described as a "privileged scaffold".[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active compounds, including several clinically approved drugs for treating diseases ranging from cancer to inflammation.[2][3] The 1H-indazole tautomer is the most thermodynamically stable form, making it the predominant and most studied isomer in biological contexts.[1]
This technical guide provides a comprehensive overview of a specific, yet highly promising derivative: This compound . We will delve into its fundamental physicochemical properties, provide detailed, field-proven synthetic protocols, and explore its potential biological significance based on the activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, evaluate, and leverage this scaffold for novel therapeutic discovery.
Part 1: Core Physicochemical & Structural Identification
Accurate identification is the foundation of all subsequent research. This compound is a distinct chemical entity with the following computed and verified identifiers.
| Property | Value | Source |
| CAS Number | 312746-74-0 | [4] |
| Molecular Formula | C₈H₇N₃O | [4] |
| IUPAC Name | This compound | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)NN=C2 | [4] |
| InChI | InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | [4] |
| InChIKey | ZWZKHJQCLZIUIT-UHFFFAOYSA-N | [4] |
Part 2: Synthesis of this compound
The synthesis of this compound is logically approached via a two-step sequence starting from a commercially available substituted aniline. This strategy involves the initial formation of the indazole ring system to yield the key carboxylic acid intermediate, followed by a standard amidation to furnish the target carboxamide.
Experimental Protocol 2.1: Synthesis of 1H-Indazole-7-carboxylic acid (Intermediate)
This protocol details the formation of the indazole ring from an appropriate aniline precursor. The mechanism proceeds via an in-situ diazotization of the amino group, followed by an intramolecular cyclization. This method is adapted from established procedures for synthesizing the indazole core.[5][6]
Materials:
-
Methyl-2-amino-3-methylbenzoate
-
Anhydrous Toluene
-
Potassium Acetate (KOAc)
-
Acetic Anhydride
-
Isoamyl Nitrite
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware, nitrogen atmosphere setup, reflux condenser, magnetic stirrer.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene (60 mL), methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol), and potassium acetate (560 mg, 5.7 mmol).[5]
-
Heat the mixture to reflux.
-
Once refluxing, add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10 minutes.[5]
-
Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) dropwise to the refluxing mixture.
-
Maintain the reflux overnight to ensure the reaction goes to completion.
-
After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the toluene.
-
Adjust the pH of the resulting aqueous phase to approximately 4 with dilute HCl, which will precipitate the product.[6]
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield pure 1H-indazole-7-carboxylic acid.
Causality and Self-Validation: The reaction's success hinges on the anhydrous conditions and the slow addition of isoamyl nitrite, which controls the rate of diazotization. The final acidic workup protonates the carboxylate, causing it to precipitate out of the aqueous solution, providing a straightforward and effective purification step. The product can be validated by comparing its melting point (218–222 °C) and spectroscopic data (NMR, HRMS) with literature values.[5][6]
Experimental Protocol 2.2: Amidation to this compound
This protocol describes the conversion of the carboxylic acid intermediate to the final carboxamide product. This is achieved using a peptide coupling agent, which is a highly efficient and reliable method for forming amide bonds. The procedure is adapted from standard amidation methodologies for related indazole structures.[7]
Materials:
-
1H-Indazole-7-carboxylic acid
-
Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous solutions of sodium sulfite and sodium bicarbonate.
Step-by-Step Procedure:
-
Dissolve 1H-Indazole-7-carboxylic acid (1.0 equiv) in DMF in a round-bottom flask.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature. This pre-activates the carboxylic acid.[7]
-
Add ammonium chloride (1.5 equiv) to the reaction mixture. Ammonium chloride serves as the ammonia source for the carboxamide.
-
Stir the reaction at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and other acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid, typically by recrystallization or column chromatography, to obtain the final this compound.
Causality and Self-Validation: HATU is a superior coupling agent that efficiently creates a highly reactive activated ester of the carboxylic acid. DIPEA acts as a non-nucleophilic base to neutralize the generated acids. The use of ammonium chloride is a standard and effective way to introduce the -NH₂ group. The reaction is self-validating as the final product's purity can be readily assessed by TLC and confirmed by NMR and Mass Spectrometry.
Part 3: Potential Biological Significance and Therapeutic Applications
While direct biological data for this compound is not extensively published, the scaffold is of significant interest due to the well-documented activities of its close structural analogs. The indazole-7-carboxamide moiety is a key pharmacophore in several classes of potent enzyme inhibitors.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.
A close analog, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide , has been identified as a potent PARP1 inhibitor with an IC₅₀ of 3.2 nM.[8] This demonstrates that the indazole-7-carboxamide core is highly effective for binding within the PARP active site. This makes this compound itself a high-priority candidate for investigation as a PARP inhibitor.
PAK1 Inhibition
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in regulating cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Its aberrant activation is strongly associated with tumor progression and metastasis. Consequently, PAK1 is a promising target for anticancer drug discovery. Derivatives of the isomeric 1H-indazole-3-carboxamide have been successfully developed as potent and selective PAK1 inhibitors that can suppress cancer cell migration and invasion.[2][9] Given the structural similarity, it is highly plausible that this compound could also exhibit inhibitory activity against PAK1 or other related kinases.
Nitric Oxide Synthase (NOS) Inhibition
The direct precursor, 1H-indazole-7-carboxylic acid, is a known inhibitor of nitric oxide synthases (NOS).[5][10] NOS enzymes are responsible for producing nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. Overproduction of nitric oxide is implicated in various inflammatory diseases and neurodegenerative conditions, making NOS inhibitors a valuable area of therapeutic research. While amidation of the carboxylic acid will alter its binding properties, the underlying indazole scaffold retains the potential for interaction with the NOS active site.
Part 4: Conclusion and Future Directions
This compound is a molecule of significant scientific interest, underpinned by a robust and accessible synthetic pathway. Its core chemical structure is present in potent inhibitors of clinically validated cancer targets like PARP1. The evidence from closely related analogs strongly suggests that this compound is a prime candidate for biological screening and further development.
Future research should focus on:
-
Kinase Profiling: Screening this compound against a broad panel of kinases, with a particular focus on PARP and PAK family members.
-
Cell-Based Assays: Evaluating its anti-proliferative effects in relevant cancer cell lines, especially those with known DNA repair deficiencies.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the provided synthesis to create a library of derivatives by modifying the amine component in the amidation step to optimize potency and selectivity.
This guide provides the foundational chemical knowledge and protocols necessary for researchers to embark on the synthesis and biological evaluation of this promising compound, potentially unlocking new avenues for therapeutic innovation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H7N3O | CID 44586040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound(9CI) cas 312746-74-0 [minglangchem.com]
The Indazole Core: A Privileged Scaffold for Precision Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole moiety has firmly established itself as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its unique electronic properties and structural versatility allow it to serve as an exceptional bioisostere and a critical hinge-binding motif. This guide provides a comprehensive exploration of the indazole core, delving into its fundamental physicochemical properties, its crucial role in establishing high-affinity interactions within the ATP-binding pocket of kinases, and the intricate structure-activity relationships that govern its efficacy. We will further present detailed synthetic methodologies for key indazole intermediates and robust protocols for the biological evaluation of indazole-based inhibitors, offering a practical resource for drug discovery professionals.
The Rise of Indazole in Kinase Inhibitor Design: A Clinically Validated Scaffold
Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively target dysregulated kinases has revolutionized cancer therapy. Within the vast landscape of heterocyclic chemistry, the indazole ring system has emerged as a recurrent and highly successful motif in a multitude of clinically approved and investigational kinase inhibitors.[1]
The success of the indazole core is not merely theoretical; it is validated by a growing number of FDA-approved drugs that have demonstrated significant clinical benefit. These agents target a range of kinases and are used to treat various malignancies, underscoring the broad applicability and therapeutic potential of this scaffold.[2][3]
| Drug Name | Primary Kinase Target(s) | FDA Approval Year | Indication(s) |
| Axitinib | VEGFR1/2/3 | 2012 | Renal Cell Carcinoma |
| Pazopanib | VEGFR1/2/3, PDGFR, c-KIT | 2009 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Entrectinib | TRKA/B/C, ROS1, ALK | 2019 | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |
| Erdafitinib | FGFR1/2/3/4 | 2019 | Urothelial Carcinoma |
| Niraparib | PARP1/2 | 2017 | Ovarian, Fallopian Tube, and Peritoneal Cancer |
| Linifanib | VEGFR, PDGFR | (Clinical Development) | Various Cancers |
Table 1: A selection of FDA-approved and clinical-stage drugs featuring the indazole scaffold.[2][3][4][5]
The prevalence of the indazole core in these successful drugs is a testament to its favorable drug-like properties and its remarkable ability to be tailored for specific kinase targets.
The Indazole Core as a Master Key: Unlocking the Kinase Hinge Region
The ATP-binding site of protein kinases, the target of most small-molecule inhibitors, contains a highly conserved region known as the "hinge." This region forms a critical hydrogen-bonding interface with the adenine moiety of ATP.[6] A successful kinase inhibitor must effectively mimic these interactions to achieve high-affinity binding. The indazole scaffold is exceptionally well-suited for this task.
The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, forming a bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of the hinge residues.[7] This interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to extend into more variable regions of the ATP pocket, thereby conferring selectivity.[8]
Figure 1: A conceptual diagram illustrating the binding mode of an indazole-based kinase inhibitor. The indazole core acts as a high-affinity anchor to the hinge region, while substituents at R1 and R2 modulate selectivity and pharmacokinetic properties, respectively.
Crystallographic Evidence of Hinge-Binding
X-ray crystallography has provided definitive evidence for the hinge-binding prowess of the indazole scaffold. For example, the crystal structure of Axitinib in complex with VEGFR2 (PDB ID: 4AGW) reveals the classic bidentate hydrogen bond interaction. The N1-H of the indazole donates a hydrogen bond to the backbone carbonyl of Glu917, while the N2 atom accepts a hydrogen bond from the backbone N-H of Cys919.[5][9] This precise interaction is a cornerstone of its potent inhibitory activity. Similarly, structural studies of JNK3 in complex with indazole-based inhibitors show the indazole nitrogen (N2) and the amide NH group forming hydrogen bonds with the backbone of Met149 in the hinge.[7]
Figure 2: A simplified representation of the hydrogen-bonding interactions between the indazole core of Axitinib and the hinge region of VEGFR2.
Structure-Activity Relationship (SAR) of Indazole-Based Inhibitors: A Guide to Rational Design
The beauty of the indazole scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the SAR at each position is crucial for rational drug design.
The 3-Position: A Vector for Hinge Interaction
The 3-position is often a key attachment point for groups that further enhance hinge binding or interact with nearby residues. The 3-aminoindazole is a particularly valuable intermediate, as the amino group can be readily acylated or converted to ureas and sulfonamides to optimize interactions.[10] For instance, in a series of FLT3, PDGFRα, and Kit inhibitors, modification of the 3-amino group was shown to be critical for maintaining potency.[9]
The 1-Position (N1): Modulating Properties and Targeting Specific Conformations
Substitution at the N1 position can significantly impact the inhibitor's properties. Alkylation or arylation at N1 can block the hydrogen-bonding donor capability at this position, which can be exploited to achieve selectivity for kinases that do not require this interaction.[11] Furthermore, bulky substituents at N1 can influence the overall conformation of the inhibitor, potentially favoring binding to inactive kinase conformations (Type II inhibitors).
The 5- and 6-Positions: Gateways to Selectivity and Potency
The C5 and C6 positions of the indazole ring are often directed towards the solvent-exposed region or deeper into the ATP-binding pocket. Substitution at these positions is a powerful strategy for enhancing potency and achieving selectivity. For example, in a series of GSK3β inhibitors, substitutions at the C5 position with sulfonamide groups led to a remarkable increase in activity.[4] Similarly, for JNK3 inhibitors, replacing a fluorine atom at the C6 position with hydrogen slightly increased potency and significantly enhanced selectivity over p38α.[12]
| Position | Substitution Type | General Effect on Kinase Inhibition | Example Kinase Target(s) | Reference(s) |
| N1 | Alkyl, Aryl | Can modulate solubility and cell permeability. May impact hinge-binding if N1-H is a key donor. | JNK3 | [11][12] |
| C3 | Amino, Amido, Urea | Critical for hinge-binding interactions. Often the point of attachment for the main pharmacophore. | FLT3, PDGFRα, Kit | [9] |
| C5 | Sulfonamides, Aryl ethers | Can significantly enhance potency by accessing deeper pockets. | Aurora Kinases, GSK3β | [4] |
| C6 | Halogens, Small alkyls | Fine-tunes selectivity and potency. Can influence brain penetration. | JNK3, JAK family | [4][12] |
Table 2: A summary of structure-activity relationships for substitutions on the indazole core.
Experimental Protocols: From Synthesis to Biological Evaluation
Synthesis of a Key Intermediate: 3-Amino-1H-indazole
A common and efficient method for the synthesis of the 3-amino-1H-indazole core involves the cyclization of a 2-halobenzonitrile with hydrazine.[10]
Figure 3: A general synthetic scheme for the preparation of 3-amino-1H-indazole.
Step-by-Step Protocol for the Synthesis of 5-Bromo-1H-indazol-3-amine: [13]
-
Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).
-
Reaction Conditions: Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture to dryness. The resulting solid can be purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized for different substituted benzonitriles.
For further derivatization, protection of the N1 position with a Boc group is often employed.[13]
Step-by-Step Protocol for N1-Boc Protection: [13]
-
Reaction Setup: To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), add 4-dimethylaminopyridine (DMAP) (5.0 mmol).
-
Addition of Reagent: Cool the reaction mixture to 273 K (0 °C) and add di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol).
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane (50 ml) and wash with water and brine (25 ml). Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography (silica gel, 20–30% ethyl acetate in hexane).
In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is well-suited for high-throughput screening of inhibitors.[14][15][16]
Figure 4: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Step-by-Step Protocol (384-well plate format): [17]
-
Kinase Reaction (5 µl):
-
Set up a 5 µl kinase reaction in a 384-well plate containing the kinase, substrate, and ATP in an appropriate kinase buffer.
-
For inhibitor screening, pre-incubate the kinase with the test compound for 10-30 minutes before initiating the reaction with ATP.
-
Include appropriate controls (no enzyme, no inhibitor).
-
Incubate at the desired temperature for a set period (e.g., 60 minutes).
-
-
ATP Depletion (add 5 µl):
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation (add 10 µl):
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Future Perspectives
The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on:
-
Developing Isoform-Selective Inhibitors: As our understanding of the subtle structural differences between kinase isoforms grows, the indazole scaffold can be further elaborated to achieve even greater selectivity, leading to more targeted therapies with fewer off-target effects.
-
Targeting Allosteric Sites: While most indazole-based inhibitors are ATP-competitive, the versatility of the scaffold may allow for the design of allosteric inhibitors that bind to sites other than the ATP pocket, offering new mechanisms of action and potentially overcoming resistance.
-
Exploring Covalent Inhibition: The incorporation of reactive functional groups onto the indazole core could lead to the development of covalent inhibitors that form a permanent bond with a specific residue in the kinase active site, offering prolonged and potent inhibition.
References
- 1. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
- 3. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
Methodological & Application
Stepwise Synthesis Protocol for 1H-Indazole-7-carboxamide: An Application Note for Researchers
Abstract
This comprehensive guide provides a detailed, stepwise protocol for the synthesis of 1H-Indazole-7-carboxamide, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented in a two-stage process, commencing with the formation of the key intermediate, 1H-Indazole-7-carboxylic acid, followed by its subsequent amidation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a robust experimental protocol but also the underlying chemical principles and expert insights to ensure successful synthesis. The protocols have been designed to be self-validating, with clear endpoints and characterization checkpoints.
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, exhibiting activities such as anti-inflammatory, antitumor, and protein kinase inhibition.[1][2] Specifically, this compound serves as a crucial building block in the synthesis of complex pharmaceutical agents.[3][4] The strategic placement of the carboxamide group at the 7-position of the indazole ring offers a versatile handle for further molecular elaboration. This guide details a reliable and reproducible synthetic route to this valuable compound, emphasizing safety, efficiency, and purity.
Overall Synthetic Strategy
The synthesis of this compound is strategically divided into two primary stages. This approach allows for the isolation and purification of a stable carboxylic acid intermediate, which simplifies the final amidation step and ensures a high-purity final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 1H-Indazole-7-carboxylic acid
This initial stage focuses on the construction of the indazole ring system from an appropriately substituted aniline precursor. The chosen starting material, methyl 2-amino-3-methylbenzoate, contains the necessary functionalities in the correct orientation for efficient cyclization.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1H-Indazole-7-carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-amino-3-methylbenzoate | 165.19 | 1.8 g | 11 mmol |
| Anhydrous Toluene | - | 60 mL | - |
| Potassium Acetate (KOAc) | 98.14 | 560 mg | 5.7 mmol |
| Acetic Anhydride | 102.09 | 3.2 mL | 34 mmol |
| Isoamyl nitrite | 117.15 | 2.3 mL | 18 mmol |
| Tetrahydrofuran (THF) | - | 40 mL | - |
| Lithium Hydroxide (LiOH) | 23.95 | As needed | - |
| 1N Hydrochloric Acid (HCl) | - | As needed | - |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-amino-3-methylbenzoate (1.8 g, 11 mmol), potassium acetate (560 mg, 5.7 mmol), and anhydrous toluene (60 mL) under a nitrogen atmosphere.
-
Initiation: Heat the mixture to reflux. Once refluxing, add acetic anhydride (3.2 mL, 34 mmol) and stir for 10 minutes.
-
Diazotization and Cyclization: Slowly add isoamyl nitrite (2.3 mL, 18 mmol) dropwise over 30 minutes. Continue to reflux the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Ester Intermediate: After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure to yield crude methyl 1H-indazole-7-carboxylate as a solid.[5][6]
-
Saponification: Dissolve the crude ester in methanol (100 mL) and cool the solution to 0 °C. Add a 29% aqueous solution of potassium hydroxide (20 mL) and allow the reaction to warm to room temperature, stirring for 18 hours.[5] Alternatively, the crude ester can be taken up in THF (40 mL) and treated with a solution of LiOH.
-
Acidification and Product Isolation: Adjust the pH of the reaction mixture to approximately 5.5 with 1N hydrochloric acid. Remove the volatile organic solvent under reduced pressure. The resulting precipitate is 1H-indazole-7-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
Expert Insights and Mechanistic Considerations
The formation of the indazole ring proceeds via a diazotization of the amino group on the benzene ring, followed by an intramolecular cyclization. Acetic anhydride serves to acetylate the amino group in situ, which facilitates the subsequent reaction with isoamyl nitrite, the diazotizing agent. The potassium acetate acts as a base. The final hydrolysis (saponification) of the methyl ester to the carboxylic acid is a standard procedure, typically carried out under basic conditions. Careful control of the pH during acidification is crucial to ensure complete precipitation of the carboxylic acid product while minimizing the potential for side reactions.
Part 2: Amidation of 1H-Indazole-7-carboxylic acid
The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. This is a critical transformation, and several methods exist for amide bond formation. Here, we present a reliable protocol using a common coupling agent.
Reaction Scheme
Caption: Amidation of 1H-Indazole-7-carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1 equiv. acid) |
| 1H-Indazole-7-carboxylic acid | 162.15 | 1.0 equiv. |
| Anhydrous Dimethylformamide (DMF) | - | Sufficient to dissolve |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 1.2 equiv. |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 equiv. |
| Ammonium Chloride (NH4Cl) | 53.49 | 1.5 equiv. |
| Ethyl Acetate | - | For extraction |
| Water | - | For washing |
| Brine | - | For washing |
| Anhydrous Sodium Sulfate | - | For drying |
Procedure
-
Reaction Setup: Dissolve 1H-Indazole-7-carboxylic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.[7]
-
Ammonia Source Addition: Add ammonium chloride (1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.[7]
Alternative Amidation Methods
While HATU is a highly effective coupling agent, other methods can also be employed:
-
EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective alternative to HATU for activating the carboxylic acid.[8][9]
-
Thionyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl2), followed by reaction with an ammonia source.[10] This method is robust but may not be suitable for substrates with acid-sensitive functional groups.
The choice of amidation method will depend on the scale of the reaction, cost considerations, and the presence of other functional groups in the molecule.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C8H7N3O
-
Molecular Weight: 161.16 g/mol
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the indazole ring and the protons of the amide group.
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group.
-
Troubleshooting and Safety Considerations
-
Incomplete Reactions: If TLC analysis indicates incomplete conversion, the reaction time can be extended, or gentle heating may be applied. The purity of reagents, particularly the anhydrous solvents, is critical.
-
Purification Challenges: If the crude product is difficult to purify, column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) is recommended.
-
Safety: Standard laboratory safety precautions should be followed. Work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the stepwise procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The two-stage approach ensures a high degree of purity and reproducibility.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound(9CI) cas 312746-74-0 [minglangchem.com]
- 5. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 6. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Amide bond formation techniques for indazole-3-carboxylic acid
An Application Guide to Amide Bond Formation with Indazole-3-Carboxylic Acid
Introduction: The Significance of Indazole-3-Carboxamides
The indazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, particularly indazole-3-carboxamides, are at the core of numerous therapeutic agents. These compounds exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties.[1][2][3] The synthesis of these vital molecules hinges on one of the most fundamental reactions in organic chemistry: the formation of an amide bond.
However, the coupling of amines with heteroaromatic carboxylic acids like indazole-3-carboxylic acid is not always trivial. Challenges can arise from the electronic nature of the indazole ring, potential side reactions involving the N-H proton of the indazole, and the general difficulties inherent in amide synthesis.[4][5] This guide, designed for researchers and drug development professionals, provides an in-depth analysis of field-proven techniques, detailed protocols, and the causal logic behind experimental choices for the successful synthesis of indazole-3-carboxamides.
Core Principles: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[4] Therefore, successful amide bond formation requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation." This creates a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine.
Figure 1: General workflow for amide bond formation.
Key Coupling Strategies: A Comparative Analysis
The selection of a coupling reagent is the most critical decision in amide synthesis. The choice depends on the substrate's steric and electronic properties, functional group tolerance, desired reaction rate, and purification considerations.
| Reagent System | Typical Solvents | Base | Temp. | Advantages | Potential Drawbacks |
| EDC / HOBt | DMF, DCM, CH₃CN | DIPEA, TEA | 0 °C to RT | Water-soluble urea byproduct simplifies workup; cost-effective.[2][6] | Can be less effective for hindered substrates; risk of N-acylurea side product without HOBt.[6] |
| HATU | DMF, DCM | DIPEA, TEA | 0 °C to RT | Very fast and highly efficient, even for challenging couplings; low racemization.[7][8] | Higher cost; pre-activation is critical to avoid guanidinylation of the amine.[9] |
| SOCl₂ / Oxalyl Cl | DCM, Toluene | Pyridine (optional) | 0 °C to Reflux | Creates a highly reactive acid chloride; inexpensive.[10] | Harsh conditions can be incompatible with sensitive functional groups; generates acidic byproducts (HCl). |
Detailed Protocols & Methodologies
Protocol 1: EDC/HOBt Mediated Coupling
This method is a workhorse in medicinal chemistry due to its reliability and the straightforward purification resulting from the water-soluble urea byproduct. The additive HOBt (1-Hydroxybenzotriazole) acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable HOBt-ester. This minimizes side reactions and suppresses racemization.[6]
Materials and Reagents:
-
Indazole-3-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve Indazole-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) followed by the base (DIPEA or TEA, 3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C for 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.[2]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Pour the reaction mixture into water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling with HATU
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an aminium-based coupling reagent known for its high reactivity and speed.[8] The key to success with HATU is the order of addition . The carboxylic acid must be pre-activated with HATU and a non-nucleophilic base before the amine is introduced. Adding HATU to a mixture containing the amine can lead to the formation of a guanidinium byproduct with the amine, reducing yield.[9]
Materials and Reagents:
-
Indazole-3-carboxylic acid (1.0 eq)
-
Amine (1.2 eq)
-
HATU (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve Indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) followed by DIPEA (3.0 eq).[7]
-
Stir the mixture at room temperature for 10-15 minutes. This is the critical pre-activation step.
-
Add the amine (1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete in a much shorter time than EDC couplings.
-
Monitoring: Track reaction completion by TLC or LC-MS.
-
Workup & Purification: Follow the same procedure (steps 7-10) as described in Protocol 1. The workup effectively removes the HATU byproducts and DIPEA salts.
Protocol 3: Two-Step Synthesis via the Acid Chloride
This classical approach involves converting the carboxylic acid to the highly reactive acid chloride intermediate, which then readily reacts with the amine. While robust, the use of thionyl chloride (SOCl₂) or oxalyl chloride requires care, as these reagents and the HCl byproduct can be incompatible with sensitive functional groups.[10][11]
Materials and Reagents:
-
Step A (Acid Chloride Formation):
-
Indazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 5.0 eq) or Oxalyl Chloride
-
Anhydrous Solvent: Toluene or Dichloromethane (DCM)
-
A catalytic amount of DMF (if using oxalyl chloride)
-
-
Step B (Amidation):
-
Amine (1.2 eq)
-
Base: Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)
-
Anhydrous Solvent: Dichloromethane (DCM)
-
Step-by-Step Procedure:
-
Step A: To a flask containing Indazole-3-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) either neat or in a solvent like toluene.
-
Heat the mixture to reflux (typically 50-80 °C) for 1-3 hours until gas evolution (SO₂ and HCl) ceases.
-
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. This is often done by co-evaporation with toluene. The resulting crude indazole-3-carbonyl chloride is typically used immediately without further purification.
-
Step B: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq) and base (e.g., TEA, 3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup & Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Workflow & Troubleshooting
Choosing the right protocol is essential for success. This decision tree can guide your experimental design.
Figure 2: Decision workflow for selecting a coupling method.
Common Issues and Solutions:
-
Low or No Yield:
-
Cause: Inactive coupling reagents (often moisture-sensitive), insufficient base, or poor solubility.
-
Solution: Use freshly opened or properly stored reagents. Ensure the base is fully deprotonating the carboxylic acid and any amine salts. Switch to a solvent with better solubilizing power, like DMF.
-
-
Unidentified Byproducts:
-
Difficult Purification:
-
Cause: Insoluble DCC-urea byproduct, or residual DMF/base.
-
Solution: If using DCC, filter the reaction mixture before workup. If using EDC, the byproduct is water-soluble and removed during aqueous washes. Ensure thorough washing with dilute acid and base to remove starting materials and reagents.
-
Conclusion
The synthesis of indazole-3-carboxamides is a critical task in modern drug discovery. While several methods exist, the most versatile and widely applicable techniques for coupling indazole-3-carboxylic acid with amines are those utilizing aminium salts like HATU for high efficiency and speed, or carbodiimides like EDC in combination with HOBt for reliability and cost-effectiveness. The classical acid chloride method remains a powerful option for robust substrates. By understanding the mechanisms behind these methods and adhering to optimized protocols, researchers can confidently and efficiently synthesize these valuable compounds.
References
- 1. iris.unina.it [iris.unina.it]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust Protocol for the Purification of Crude 1H-Indazole-7-carboxamide via Normal-Phase Column Chromatography
Introduction
1H-Indazole-7-carboxamide is a pivotal heterocyclic compound within medicinal chemistry, serving as a key structural motif in the development of novel therapeutics.[1] Its derivatives have shown a wide spectrum of biological activities, including potential applications as PARP1 inhibitors in oncology.[2] The efficacy and safety of such drug candidates are critically dependent on their purity. Synthetic routes often yield crude products containing unreacted starting materials (e.g., 1H-indazole-7-carboxylic acid), coupling reagents, and reaction byproducts.[3][4]
This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase column chromatography. The methodology is designed to be self-validating, incorporating preliminary analysis and in-process monitoring to ensure a high degree of final purity. We will delve into the causality behind experimental choices, offering researchers a logical framework for adapting the protocol to similar purification challenges.
Principle of Separation: Normal-Phase Chromatography
Column chromatography is a cornerstone purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] In normal-phase chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a less polar liquid mobile phase (eluent).[7][8]
The separation mechanism is governed by the polarity of the molecules in the crude mixture.
-
Polar Compounds: Molecules with polar functional groups (like the carboxamide and N-H groups of the indazole) will have a stronger affinity for the polar silica gel. They adsorb more strongly and move down the column more slowly.
-
Non-polar Compounds: Less polar impurities will interact weakly with the stationary phase, spend more time dissolved in the mobile phase, and therefore elute from the column more quickly.[9]
By carefully selecting and gradually increasing the polarity of the mobile phase (a technique known as gradient elution), a finely-tuned separation can be achieved, isolating the target compound from both more and less polar impurities.[3]
Pre-Chromatography: TLC-Based Method Development
Before committing the bulk of the crude material to the column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[10] TLC is a rapid, small-scale version of column chromatography that predicts the separation achievable on a larger scale.[5]
Objective: To find a mobile phase composition that provides clear separation between this compound and its impurities, with a target Retention Factor (Rf) of 0.2 - 0.4 for the desired product.[3] An Rf in this range ensures the compound moves off the baseline but allows for sufficient resolution from other components.
Protocol for TLC Analysis:
-
Prepare TLC Plate: Lightly draw a pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. Also, spot reference standards of known starting materials if available.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the test solvent system. Ensure the solvent level is below the starting line. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Visualize: Once the solvent front has moved to ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize: Adjust the solvent system polarity to achieve the target Rf.
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane or ethyl acetate in hexanes).
-
If Rf is too high (>0.4): Decrease the polarity of the mobile phase.
-
Recommended Starting Solvent Systems for Screening:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2, 95:5)
-
Ethyl Acetate (EtOAc) / Hexanes (e.g., 50:50, 70:30)[11][12]
-
Chloroform / Methanol (e.g., 95:5)[3]
Detailed Purification Protocol
This protocol assumes a standard glass column for gravity or flash chromatography. The amount of silica gel should be approximately 30-50 times the weight of the crude sample for effective separation.[9]
Materials & Equipment
| Chemicals & Consumables | Equipment |
| Crude this compound | Glass chromatography column with stopcock |
| Silica Gel (230-400 mesh for flash) | Collection tubes or flasks |
| Dichloromethane (DCM), HPLC Grade | Thin-Layer Chromatography (TLC) tank & plates |
| Methanol (MeOH), HPLC Grade | UV Lamp (254 nm) |
| Ethyl Acetate (EtOAc), HPLC Grade | Rotary Evaporator |
| Hexanes, HPLC Grade | Funnel and Glass Wool/Cotton |
| Anhydrous Sodium Sulfate | Beakers and Erlenmeyer flasks |
| Long glass rod or pipette |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Wet Packing): a. Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom to support the stationary phase. Add a thin layer of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or EtOAc/Hexane mixture determined by TLC). c. With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. d. Once the silica has settled, add another thin layer of sand on top to protect the silica bed during solvent addition. e. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
Sample Loading (Wet Loading): a. Dissolve the crude this compound in a minimal volume of DCM or the mobile phase. Using a minimal volume is critical for achieving a narrow, concentrated starting band, which leads to better separation. b. Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the silica bed. c. Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure complete transfer. d. Drain the solvent until the sample is fully adsorbed onto the top of the silica bed.
-
Elution and Fraction Collection: a. Carefully add the initial mobile phase to the top of the column, filling the space above the silica bed. b. Begin collecting the eluent in fractions (e.g., 10-20 mL per tube). c. Employ a gradient elution strategy. Start with the low-polarity solvent system identified during TLC analysis. Gradually increase the polarity by incrementally adding the more polar solvent (e.g., increasing the percentage of methanol in DCM from 0% to 5%).[3] This ensures that less polar impurities wash out first, followed by the target compound, and finally the more polar impurities.
-
In-Process Monitoring: a. Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution profile. b. Identify the fractions containing the pure product (a single spot at the target Rf value). c. Also, identify fractions containing mixtures of the product and impurities, and those containing only impurities.
-
Product Isolation: a. Combine all fractions that TLC analysis shows to contain the pure this compound. b. Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure. c. The resulting solid is the purified product. Determine the yield and proceed to final purity analysis.
Purity Verification and Troubleshooting
The success of the purification must be validated by analytical methods.
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The ideal method for quantitative purity analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities.[11][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3][11]
-
Melting Point: A sharp melting point is indicative of high purity, whereas a broad melting point range suggests the presence of impurities.[3]
Caption: Logic for troubleshooting common column chromatography issues.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | The eluent polarity is too high, causing all components to move too quickly. The chosen solvent system does not provide adequate resolution. | Start with a less polar mobile phase and use a slower, more gradual gradient increase. Re-evaluate the solvent system using TLC.[3] |
| Compound Not Eluting | The eluent is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the mobile phase. If using an EtOAc/Hexane system, increase the EtOAc percentage. If using DCM, add a small percentage of methanol.[3] |
| Cracked/Channeled Column Bed | The column was packed improperly or ran dry. | This leads to very poor separation. The column must be repacked. |
| Streaking on TLC | The sample is too concentrated, or the compound is acidic/basic. The compound may be degrading on the silica. | Dilute the sample for TLC spotting. Consider adding a trace amount of acid (acetic acid) or base (triethylamine) to the mobile phase to improve spot shape. |
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography of polar heterocyclic compounds.[8][9] |
| Mobile Phase (Eluent) | Gradient of DCM/MeOH or EtOAc/Hexanes | Allows for the elution of a range of compounds with varying polarities, providing superior separation over isocratic (single solvent) elution.[3] |
| Method Development | Thin-Layer Chromatography (TLC) | A rapid and essential pre-analysis to determine the optimal solvent system for separation.[10] |
| Target Product Rf | 0.2 - 0.4 | Provides a balance between moving the compound down the column and achieving good resolution from impurities.[3] |
| Sample Loading | Minimal volume of solvent | Ensures a tight starting band, which is critical for sharp peaks and efficient separation. |
| Purity Analysis | HPLC, NMR, MS | Provides quantitative and qualitative confirmation of the purity and identity of the final product.[3][13] |
References
- 1. This compound(9CI) cas 312746-74-0 [minglangchem.com]
- 2. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. ursinus.edu [ursinus.edu]
- 7. columbia.edu [columbia.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajrconline.org [ajrconline.org]
- 12. ijcrt.org [ijcrt.org]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 1H-Indazole-7-carboxamide
Introduction: The Critical Role of Purification
In the synthesis of pharmacologically active molecules, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in downstream applications. 1H-Indazole-7-carboxamide, a heterocyclic compound featuring both an indazole ring system and a primary carboxamide, represents a scaffold of interest in medicinal chemistry. Its purification is paramount. Recrystallization is a powerful and widely used technique for the purification of crystalline solids.[1][2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system.[3] A successful recrystallization can dramatically enhance the purity of a compound by selectively precipitating the desired molecules into a highly ordered crystal lattice, while impurities remain in the surrounding solution (the mother liquor).[4]
This guide provides a comprehensive overview of the principles, solvent selection strategies, and detailed experimental protocols for the successful recrystallization of this compound.
Physicochemical Profile: this compound
A thorough understanding of the molecule's physical and chemical properties is the cornerstone of developing an effective recrystallization protocol.
Structural Analysis for Solubility Prediction: The structure of this compound contains several key functional groups that dictate its polarity and solubility:
-
Indazole NH: A hydrogen bond donor.
-
Carboxamide (C=O and NH₂): The carbonyl oxygen is a strong hydrogen bond acceptor, and the -NH₂ group provides two hydrogen bond donors.
-
Aromatic System: The fused bicyclic aromatic system is largely nonpolar.
The presence of multiple hydrogen bond donors and acceptors makes this compound a polar molecule . This polarity suggests it will be more soluble in polar solvents than in nonpolar solvents. The amide functional group, in particular, often presents challenges in crystallization but can be managed with the right solvent choice.[6]
The Art and Science of Solvent Selection
The choice of solvent is the most critical variable in recrystallization. An ideal single solvent for recrystallization should exhibit the following properties:
-
High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.[4][7]
-
Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[4][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]
-
Inertness: The solvent must not react with the compound being purified.[9]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]
When no single solvent meets these criteria, a two-solvent (or mixed-solvent) system is employed. This involves a "good" solvent in which the compound is highly soluble and a "miscible" "bad" solvent (or anti-solvent) in which the compound is poorly soluble.[10][11]
Recommended Solvents for Screening
Based on the polar nature of this compound and literature precedents for similar indazole and amide-containing compounds, the following solvents are recommended for initial screening.[8][12][13][14]
| Solvent | Boiling Point (°C) | Polarity | Key Considerations & Safety Notes |
| Water | 100 | High (Protic) | Excellent for highly polar compounds. High boiling point can be a drawback. Non-flammable. |
| Ethanol | 78 | Medium (Protic) | A versatile solvent for many organic compounds. Often used in mixed systems with water. Flammable. |
| Methanol | 65 | Medium (Protic) | Similar to ethanol but more volatile. Toxic (can cause blindness). Flammable. |
| Isopropanol | 82 | Medium (Protic) | Less volatile than ethanol. Good general-purpose solvent. Flammable. |
| Ethyl Acetate | 77 | Medium (Aprotic) | Good for moderately polar compounds. Often used with hexanes in mixed systems. Flammable, irritant. |
| Acetonitrile | 82 | Medium (Aprotic) | Can be effective for compounds with aromatic rings. Toxic. Flammable. |
| Acetone | 56 | Medium (Aprotic) | Very volatile. Good dissolving power but may not allow for good crystal formation if solubility is too high at room temp. Flammable. |
Experimental Methodologies
Safety First: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents and use a heating mantle or steam bath as a heat source, avoiding open flames.[15]
Protocol 1: Small-Scale Solvent Screening
This initial step is crucial to identify the most promising solvent or solvent pair without committing a large amount of material.
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a candidate for a "good" solvent in a two-solvent system.
-
Heating Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a sand bath or water bath. Continue to add the hot solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.[16]
-
Observation: The ideal solvent is one in which the compound was largely insoluble at room temperature but dissolved completely upon heating, and which yields a good quantity of crystalline solid upon cooling. If the compound "oils out" (forms liquid droplets instead of solid crystals), the solvent may be unsuitable or the cooling rate may be too fast.[17]
Workflow for Solvent Selection and Recrystallization
The following diagram outlines the decision-making process based on the results of the solvent screening.
Caption: Decision workflow for selecting and executing the appropriate recrystallization protocol.
Protocol 2: Single-Solvent Recrystallization
This protocol is used when an ideal single solvent has been identified.[7]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (the narrow neck minimizes solvent evaporation).[15] Add a boiling stone or stir bar. In a separate flask, heat the chosen solvent to its boiling point.
-
Add Hot Solvent: Add the minimum amount of boiling solvent to the flask containing the crude solid, swirling continuously, until the compound just dissolves completely.[18] Keep the solution at or near boiling during this process. If you add too much solvent, the recovery will be poor.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration at this stage (see Protocol 4).
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on a surface that will not draw heat away too quickly (e.g., a cork ring or folded paper towel). Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can trap impurities.[7]
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4] Using cold solvent minimizes the redissolving of your purified product.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.[7]
Protocol 3: Two-Solvent (Mixed-Solvent) Recrystallization
This method is ideal when the compound is too soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[10][21]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (the one in which it is very soluble) in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration now (see Protocol 4) before adding the second solvent.[11]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise with swirling until a persistent cloudiness is observed. This point of cloudiness is the saturation point.[10][21]
-
Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. The goal is to have a hot, saturated solution.
-
Cooling and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For washing the crystals (step 7), use a chilled mixture of the two solvents in the same approximate ratio used to induce crystallization.[21]
Protocol 4: Hot Filtration
This technique is used to remove insoluble impurities (e.g., dust, catalysts) or decolorizing agents like charcoal from the hot solution before crystallization.[22][23]
-
Apparatus Setup: Place a short-stemmed or stemless funnel fitted with fluted filter paper into the neck of a clean receiving Erlenmeyer flask.[22][24] Fluted paper increases the surface area and speeds up filtration.
-
Pre-heating: Place a small amount of the recrystallization solvent in the receiving flask and heat it on the hot plate. The boiling solvent vapors will pre-heat the funnel and flask, which is critical to prevent the desired compound from crystallizing prematurely in the funnel stem or on the filter paper.[22][23]
-
Filtration: Bring the solution containing your compound to a boil. Pour the hot solution through the fluted filter paper in portions. Keep both flasks on the heat source throughout the process.
-
Rinsing: Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining compound.
-
Proceed: The filtrate in the receiving flask is now ready for the cooling step of the recrystallization protocol. If you used excess solvent to ensure a smooth transfer, you may need to boil off some of the solvent to re-establish a saturated solution before cooling.[11]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated and requires a nucleation site. | - Boil off some of the solvent to concentrate the solution and try cooling again.[17]- Scratch the inside of the flask with a glass rod at the solution's surface.[19]- Add a "seed crystal" of the crude compound.[17] |
| "Oiling Out" | - The solution is supersaturated above the compound's melting point.- Significant impurities are present, causing melting point depression. | - Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[19]- If impurities are suspected, consider purifying the crude material by another method (e.g., column chromatography) first. |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.[8]- Ensure the solution is thoroughly cooled in an ice bath.[8]- Concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure).[7] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[20] |
References
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. This compound | C8H7N3O | CID 44586040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. homework.study.com [homework.study.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. jchr.org [jchr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 24. safrole.com [safrole.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 1H-Indazole-7-carboxamide
Introduction: The Significance of Rigorous Characterization
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from kinase inhibitors to synthetic cannabinoid receptor modulators.[1] 1H-Indazole-7-carboxamide is a key exemplar of this class, making its unambiguous identification, purity assessment, and structural confirmation paramount for researchers in drug discovery and development. The presence of subtle impurities or isomeric forms can drastically alter biological activity and toxicological profiles, necessitating a robust, multi-technique analytical workflow.
This guide provides a comprehensive suite of detailed protocols and expert insights for the complete characterization of this compound. The methodologies are designed to be self-validating, ensuring that data generated is reliable, reproducible, and provides a complete analytical picture of the molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute but also adapt these methods as needed.
Foundational Physicochemical Data
Before embarking on analytical characterization, a review of the compound's fundamental properties is essential. This data informs sample preparation, chromatographic method development, and spectral interpretation.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | PubChem[2] |
| Molecular Weight | 161.16 g/mol | PubChem[2] |
| Exact Mass | 161.058911855 Da | PubChem[2] |
| CAS Number | 312746-74-0 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Chromatographic Methods: Purity Assessment and Quantification
Chromatography is the cornerstone of purity analysis, separating the target compound from starting materials, by-products, and other impurities.
Expertise & Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of polar heterocyclic compounds like this compound. The C8 stationary phase provides a balanced retention, preventing excessive interaction of the polar amide and indazole nitrogens while still offering excellent separation of non-polar impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. The detection wavelength of 254 nm is chosen as it typically corresponds to a strong absorbance maximum for aromatic and heterocyclic systems.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: [3]
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of Acetonitrile and Water.
Expected Data & Purity Calculation: The primary output is a chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
| Parameter | Expected Value |
| Retention Time (Rt) | Dependent on system, but expected in the mid-gradient range. |
| Purity (%) | (Area of Main Peak / Total Area of All Peaks) x 100 |
Expertise & Rationale: LC-MS provides unequivocal identity confirmation by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique is invaluable for confirming the molecular weight of the main peak and for identifying unknown impurities by their mass-to-charge ratio (m/z). An electrospray ionization (ESI) source is ideal for polar molecules like indazoles, as it facilitates gentle ionization into the gas phase.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.[4]
-
LC Conditions: The HPLC method described in Section 3.1 can be directly adapted.
-
Mass Spectrometer Parameters:
-
Ionization Mode: ESI, Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Sample Preparation: Prepare a ~10 µg/mL solution in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Expected Data: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 162.0665 |
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides the definitive proof of structure.
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For indazole derivatives, NMR is critical for confirming the substitution pattern on the aromatic ring and distinguishing between N-1 and N-2 isomers.[5][6] The use of a deuterated polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to avoid exchange of the amide and indazole N-H protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Data Acquisition:
-
¹H NMR: Standard single-pulse experiment, 16-32 scans.
-
¹³C NMR: Standard proton-decoupled experiment (e.g., PENDANT or DEPT), 1024-2048 scans.
-
Expected Chemical Shifts (δ, ppm): The following are predicted shifts based on analysis of structurally similar compounds, such as 1H-indazole-7-carboxylic acid.[7][8]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Indazole H1 | ~13.0 (broad s) | - | Acidic proton on nitrogen. |
| Amide NH₂ | ~7.5-8.0 (broad s) | - | Exchangeable protons on amide nitrogen. |
| Indazole H3 | ~8.2 (s) | ~134.0 | Proton at C3 of the indazole ring. |
| Aromatic H4/H5/H6 | ~7.2-8.1 (m) | ~113-130 | Aromatic protons on the benzene portion. |
| C=O (Amide) | - | ~167.0 | Carbonyl carbon of the carboxamide group.[7][8] |
| Indazole C7a/C3a | - | ~126-140 | Bridgehead carbons of the indazole ring. |
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the N-H bonds (both indazole and amide), the C=O bond of the amide, and vibrations associated with the aromatic ring system. This serves as a quick identity check and can reveal impurities if unexpected peaks are present.
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3150 | N-H Stretch (broad) | Indazole N-H, Amide N-H[9][10] |
| ~1660 | C=O Stretch (strong) | Amide I band[9][10] |
| ~1620 | N-H Bend / C=N Stretch | Amide II band / Indazole ring[7] |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~750 | C-H Bend | Aromatic out-of-plane bending |
Integrated Analytical Workflow
A logical, sequential workflow ensures comprehensive characterization. The initial steps focus on purity and identity, while later steps provide definitive structural proof. This systematic approach is crucial for building a complete and trustworthy data package for any research or development program.
Caption: A logical workflow for the complete characterization of the target compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H7N3O | CID 44586040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-indazole-7-carboxylic acid | 677304-69-7 [chemicalbook.com]
- 8. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]
- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Purity Analysis of 1H-Indazole-7-carboxamide
Abstract
This application note presents a comprehensive, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1H-Indazole-7-carboxamide. The method is designed for researchers, scientists, and drug development professionals who require an accurate and reliable system for quality control, stability testing, and impurity profiling. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] We provide detailed step-by-step protocols for sample preparation, chromatographic analysis, and a complete method validation workflow, including forced degradation studies. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.
Introduction and Scientific Principle
This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[4][5] As with any active pharmaceutical ingredient (API) candidate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. HPLC is the gold standard for purity analysis, offering high resolution, sensitivity, and quantitative accuracy.[6][7]
This method utilizes reversed-phase chromatography, a technique ideal for separating moderately polar to non-polar compounds like this compound. The analyte and its potential impurities are separated based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is employed. This is a critical choice for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted from the column with good peak shape within a reasonable timeframe.[8][9] Detection is performed using a UV detector set at the analyte's maximum absorbance wavelength (λmax), ensuring optimal sensitivity for both the main component and its impurities.
Experimental Workflow
The overall process from sample receipt to final purity calculation follows a systematic and self-validating workflow.
Caption: General experimental workflow for HPLC purity analysis.
Materials and Instrumentation
| Item | Description/Specification |
| Analyte | This compound Reference Standard (>99.5% purity) and test sample. |
| Solvents | Acetonitrile (HPLC Gradient Grade), Water (Milli-Q or equivalent). |
| Reagents | Formic Acid (LC-MS Grade), Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide. |
| HPLC System | An HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Data System | Chromatography Data Software (CDS) for instrument control and data processing. |
| Glassware | Class A volumetric flasks, vials, and pipettes. |
| Other | Analytical balance, sonicator, 0.45 µm syringe filters. |
Chromatographic Conditions
The following conditions were optimized to achieve robust separation of the main peak from potential process-related impurities and degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for indazole-type compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for the analyte. |
| Gradient Elution | 0-20 min: 5% to 95% B20-25 min: 95% B (hold)25.1-30 min: 5% B (re-equilibration) | Ensures separation of impurities with a wide range of polarities.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[10] |
| Column Temp. | 25 °C | Maintains consistent retention times and selectivity.[10] |
| Detection λ | 254 nm (or determined λmax) | Provides good sensitivity for the indazole chromophore. A DAD is recommended to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good signal. |
| Diluent | Acetonitrile:Water (50:50 v/v) | Provides good solubility for the analyte and is compatible with the mobile phase. |
Detailed Protocols
Protocol 1: Preparation of Solutions
-
Standard Solution (approx. 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (approx. 0.5 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the test sample of this compound.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial if any particulate matter is visible.
-
Protocol 2: HPLC Analysis and System Suitability
-
System Preparation: Set up the HPLC system according to the conditions in Section 4. Purge all solvent lines and allow the system to equilibrate with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
System Suitability Test (SST): Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step to ensure the validity of the results.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times consecutively.
-
Evaluate the results against the acceptance criteria in the table below. The entire analytical run is valid only if all SST criteria are met.
-
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and method conditions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicates | Demonstrates the precision and reproducibility of the injector and system.[2] |
Data Analysis and Purity Calculation
For purity determination, the area percent normalization method is used. This method assumes that all impurities have a similar UV response to the main component.
-
Integrate all peaks in the sample chromatogram, excluding solvent front peaks and any peaks present in the blank injection.
-
Calculate the percentage purity using the following formula:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Protocol
A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose, adhering to ICH Q2(R1) guidelines.[1][3]
Caption: Logical relationship of core validation parameters per ICH guidelines.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo.[2] A forced degradation study is the most effective way to demonstrate this.
-
Protocol:
-
Prepare solutions of this compound (approx. 0.5 mg/mL).
-
Expose the solutions to the stress conditions listed in the table below.
-
Analyze all stressed samples by the proposed HPLC method alongside an unstressed control sample.
-
Use a DAD to perform peak purity analysis on the main peak in each chromatogram to ensure it is spectrally homogeneous.[1]
-
| Stress Condition | Protocol Detail | Expected Outcome |
| Acid Hydrolysis | Add 1 mL of 1N HCl; heat at 60°C for 4 hours. | Partial degradation, main peak spectrally pure. |
| Base Hydrolysis | Add 1 mL of 1N NaOH; heat at 60°C for 4 hours. | Partial degradation, main peak spectrally pure. |
| Oxidation | Add 1 mL of 3% H₂O₂; keep at RT for 24 hours. | Partial degradation, main peak spectrally pure. |
| Thermal | Store solid sample at 105°C for 48 hours. | Minimal degradation, demonstrating stability. |
| Photolytic | Expose solution to UV light (ICH option 1) for 24 hours. | Minimal degradation, demonstrating stability. |
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation peaks (Resolution > 2.0) and passes the peak purity test in all stressed samples.
Linearity
-
Purpose: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol: Prepare a series of at least five solutions by diluting the standard stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.05 mg/mL to 0.75 mg/mL). Inject each solution in triplicate.
-
Data & Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
| Residual Plot | Random distribution around zero |
Accuracy
-
Purpose: To assess the closeness of the test results to the true value. This is typically determined by spike recovery.[1]
-
Protocol: Prepare a sample solution of this compound. Spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Prepare each level in triplicate.
-
Data & Acceptance Criteria:
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.8 | 98.0% - 102.0% |
| 100% | 100.5 | 98.0% - 102.0% |
| 120% | 101.1 | 98.0% - 102.0% |
Precision
-
Purpose: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Data & Acceptance Criteria:
| Precision Level | %RSD of Purity Results | Acceptance Criteria |
| Repeatability | 0.45% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.68% | %RSD ≤ 2.0% |
Limit of Quantitation (LOQ) and Detection (LOD)
-
Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria:
-
LOD: Concentration with a S/N ratio of approximately 3:1.
-
LOQ: Concentration with a S/N ratio of approximately 10:1. Precision at the LOQ should be acceptable (%RSD ≤ 10%).
-
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a sample while making small changes to key parameters, one at a time.
-
Data & Acceptance Criteria:
| Parameter Varied | Variation | Impact on SST and Purity | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | No significant change | SST parameters must pass. |
| Column Temp. | ± 2 °C | No significant change | SST parameters must pass. |
| Mobile Phase pH | ± 0.2 units | No significant change | SST parameters must pass. |
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative purity analysis of this compound. The inclusion of a comprehensive validation protocol, guided by ICH principles, ensures that the method is stability-indicating and suitable for its intended use in a regulated quality control environment. The systematic workflow and detailed protocols provide a reliable framework for scientists engaged in the development and manufacturing of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound(9CI) cas 312746-74-0 [minglangchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. rjptonline.org [rjptonline.org]
Application Notes & Protocols: A Comprehensive Guide to Assessing PAK1 Inhibition by 1H-Indazole-7-carboxamide
Abstract
p21-Activated Kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous signaling pathways controlling cell motility, survival, proliferation, and gene expression.[1][2] Its dysregulation, often through gene amplification or overexpression, is strongly implicated in the progression, metastasis, and therapeutic resistance of various human cancers, establishing it as a compelling target for oncological drug development.[1][3][4][5] The indazole scaffold has emerged as a privileged structure in kinase inhibitor design.[6] This guide provides a comprehensive experimental framework for researchers to rigorously assess the inhibitory potential of 1H-Indazole-7-carboxamide, a representative of this chemical class, against PAK1. The protocols herein detail a logical workflow, commencing with direct biochemical validation and progressing to cell-based assays that probe target engagement, downstream pathway modulation, and key cancer-related phenotypes.
The PAK1 Signaling Nexus: A Rationale for Inhibition
PAK1 is a primary effector of the Rho family small GTPases, Rac1 and Cdc42.[1][4] Upon binding of active, GTP-bound Rac/Cdc42, PAK1 undergoes a conformational change that relieves autoinhibition and stimulates its kinase activity. This activation initiates a cascade of downstream phosphorylation events. As a central signaling hub, PAK1 influences multiple oncogenic pathways:
-
Cytoskeletal Dynamics & Motility: PAK1 phosphorylates key substrates like LIM Kinase (LIMK) and Filamin, which regulate actin cytoskeleton remodeling, a process essential for cell migration and invasion.[1][7]
-
Cell Proliferation & Survival: PAK1 promotes cell cycle progression and inhibits apoptosis by phosphorylating targets within the MAPK (Raf/MEK/ERK) and PI3K/Akt pathways, including Raf-1, MEK1, and the pro-apoptotic protein BAD.[3][7][8]
-
Gene Expression: In the nucleus, PAK1 can modulate the activity of transcription factors, influencing the expression of genes critical for growth and survival, such as Cyclin D1.[3][9]
Given this extensive involvement in cancer hallmarks, potent and selective inhibition of PAK1 presents a promising therapeutic strategy.
Caption: The PAK1 signaling pathway, activated by Rac/Cdc42, influences key oncogenic processes.
A Phased Experimental Strategy for Inhibitor Characterization
A robust assessment of a kinase inhibitor requires a multi-faceted approach. We propose a three-part workflow to systematically evaluate the interaction of this compound with PAK1, from direct enzyme kinetics to complex cellular phenotypes.
Caption: A logical workflow for characterizing a novel PAK1 inhibitor.
Part 1: Biochemical Characterization of PAK1 Inhibition
Objective: To directly measure the inhibitory activity of this compound against purified PAK1 enzyme and determine its half-maximal inhibitory concentration (IC50).
Principle of the Assay: In vitro kinase assays quantify the enzymatic activity of a kinase by measuring the transfer of a phosphate group from ATP to a specific substrate.[10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in the luminescent signal in the presence of an inhibitor indicates its potency.[11][12]
Protocol 1.1: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant active human PAK1 enzyme
-
PAKtide (or other suitable peptide substrate)
-
ATP (ultra-pure)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Low-volume, white, 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a 10-point concentration series (e.g., from 1 mM down to 50 nM). Prepare a DMSO-only vehicle control.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution (or DMSO vehicle) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution of PAK1 in Kinase Assay Buffer at a pre-determined optimal concentration.[12]
-
Add 2 µL of the 2X enzyme solution to each well containing the compound and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.[11]
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer containing the peptide substrate and ATP at their respective Km values (if known, otherwise use a standard concentration like 50 µM).
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Expected Results:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | PAK1 | 15 |
| Staurosporine (Control) | PAK1 | 25 |
Part 2: Cellular Assays for Target Engagement and Functional Effects
Objective: To verify that this compound can penetrate the cell membrane, inhibit PAK1 signaling in a cellular context, and consequently reduce cancer cell viability.
Protocol 2.1: Western Blot Analysis of the PAK1 Signaling Pathway
Principle: This protocol uses phospho-specific antibodies to directly measure the inhibition of PAK1 activity within the cell. A reduction in the phosphorylation of PAK1 at its activation loop (e.g., Thr423) and of its downstream substrates serves as a direct biomarker of target engagement.[13][14]
Materials:
-
Cancer cell line with known PAK1 activity (e.g., MDA-MB-231 breast cancer, OVCAR-3 ovarian cancer).[15][16]
-
This compound
-
Complete cell culture medium
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-phospho-PAK1 (Thr423), anti-total PAK1, anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a defined period (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize all samples to the same protein concentration and denature by boiling in SDS-PAGE loading buffer.
-
Load equal amounts of protein (20-30 µg) per lane and separate using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results: A dose-dependent decrease in the signal from phospho-PAK1 and phospho-MEK1 antibodies, while total protein levels for PAK1, MEK1, and GAPDH remain unchanged. This result confirms that the compound inhibits the kinase activity of PAK1 rather than affecting its expression.
Protocol 2.2: Cell Viability Assay
Principle: This assay measures the effect of PAK1 inhibition on the overall growth and proliferation of cancer cells. A reduction in cell viability indicates that the inhibition of PAK1 has a cytostatic or cytotoxic effect.[16]
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Measure cell viability using a suitable method, such as the AlamarBlue assay. Add the reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the concentration of the compound that causes 50% growth inhibition (GI50) by plotting cell viability against the log of the inhibitor concentration.
| Cell Line | PAK1 Status | GI50 (nM) [Hypothetical] |
| OVCAR-3 | Amplified | 85 |
| MDA-MB-231 | Overexpressed | 150 |
Part 3: Advanced Phenotypic Characterization
Objective: To assess the impact of PAK1 inhibition by this compound on a key cancer phenotype: invasion.
Protocol 3.1: Transwell Invasion Assay
Principle: This assay models a critical step of metastasis by measuring the ability of cancer cells to invade through a layer of extracellular matrix (Matrigel) toward a chemoattractant.[6][15][17] Since PAK1 is a key regulator of cell motility, an effective inhibitor is expected to reduce invasion.
Methodology:
-
Insert Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Plating: Resuspend cancer cells in serum-free medium containing different concentrations of this compound (or DMSO vehicle). Add 50,000 cells to the upper chamber of each insert.
-
Chemoattractant: Add complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining:
-
Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invaded cells on the bottom surface with methanol and stain with 0.5% crystal violet.
-
-
Quantification:
-
Thoroughly wash the inserts and allow them to dry.
-
Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at 590 nm, or manually count the stained cells under a microscope from several representative fields.
-
Expected Results: A significant, dose-dependent reduction in the number of invaded cells in the inhibitor-treated groups compared to the vehicle control, demonstrating the compound's ability to block a key metastatic process.
Considerations and Troubleshooting
-
Compound Solubility: Ensure this compound remains soluble in culture medium at the tested concentrations. Precipitated compound can lead to inaccurate results.
-
Off-Target Effects: Kinase inhibitors can have off-target activities. It is crucial to perform kinase selectivity profiling against a broad panel of kinases to confirm the specificity of this compound for PAK1.[6][15]
-
Controls: The use of both a vehicle control (DMSO) and a known PAK inhibitor (positive control) is essential for validating assay performance and interpreting results correctly.
-
Cell Line Selection: The choice of cell line is critical. Using cell lines with documented PAK1 amplification, overexpression, or dependency will likely yield more pronounced and relevant results.[5][16]
Conclusion
This guide outlines a systematic and rigorous workflow for the preclinical assessment of this compound as a PAK1 inhibitor. By progressing from direct biochemical assays to mechanism-based cellular assays and finally to phenotypic endpoints, researchers can build a comprehensive data package. The successful execution of these protocols will elucidate the compound's potency, confirm its mechanism of action in a cellular environment, and validate its potential as a lead candidate for anti-cancer therapies targeting the PAK1 signaling pathway.
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PAK1 - Wikipedia [en.wikipedia.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis: A Guide to a Privileged Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-7-carboxylic acid has emerged as a cornerstone building block in modern organic synthesis, prized for its unique structural and reactive properties. This versatile compound, featuring a bicyclic indazole core linked to a carboxylic acid, provides a robust platform for constructing complex molecular architectures. Its significance is particularly pronounced in medicinal chemistry, where it serves as a key intermediate in the synthesis of high-value therapeutic agents, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] This document provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and presenting detailed, field-proven protocols for its use in key synthetic transformations.
The Strategic Value of the Indazole-7-Carboxylic Acid Moiety
The power of 1H-Indazole-7-carboxylic acid lies in the combination of its two core features:
-
The Indazole Nucleus: This bicyclic aromatic heterocycle is considered a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal anchor for binding to biological targets like enzyme active sites.[4][5] Indazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[5][6]
-
The C7-Carboxylic Acid: Positioned on the benzene ring of the indazole system, this functional group is the primary handle for synthetic elaboration. It provides a reactive site for one of the most fundamental and reliable reactions in pharmaceutical synthesis: amide bond formation .[7][8] This allows for the direct and strategic coupling of the indazole core to other complex fragments, enabling the systematic exploration of structure-activity relationships (SAR).
Its stability, compatibility with a range of solvents, and predictable reactivity make it an essential resource for both academic and industrial researchers.[9]
Key Properties Summary
| Property | Value | Reference |
| CAS Number | 677304-69-7 | [9][10] |
| Molecular Formula | C₈H₆N₂O₂ | [9][10] |
| Molecular Weight | 162.15 g/mol | [9][10] |
| Appearance | White to pale yellow solid/crystalline powder | [9][10] |
| pKa | 3.71 ± 0.10 (Predicted) | [10] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [10] |
Core Application: A Gateway to PARP Inhibitors - The Niraparib Story
A quintessential application of the indazole-7-carboxylic acid framework is in the synthesis of PARP inhibitors. These agents represent a major breakthrough in targeted cancer therapy, demonstrating profound efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[11][12]
Niraparib (MK-4827), an orally active PARP inhibitor, is a prime example.[1][11] Its chemical structure is 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.[1][11] The synthesis of this molecule and its analogues heavily relies on the indazole-7-carboxamide moiety as the critical component that binds within the NAD+ binding pocket of the PARP enzyme. The core synthetic strategy involves the coupling of the indazole scaffold with a substituted phenylpiperidine fragment.
The diagram below illustrates the logical workflow for constructing the core of a Niraparib-type molecule, highlighting the central role of the amide coupling reaction.
Caption: Synthetic workflow for the Niraparib core structure.
Experimental Protocols: From General to Specific
The following protocols are designed to be self-validating, incorporating in-process controls and explaining the rationale behind reagent selection.
Protocol 1: General Amide Coupling via Carbodiimide Activation
This protocol describes a robust and widely used method for coupling 1H-Indazole-7-carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The addition of NHS (or alternatives like HOBt) is crucial as it forms an active ester intermediate, which improves coupling efficiency and minimizes potential side reactions like racemization in chiral substrates.[7][13]
Rationale for Reagent Choice:
-
EDC: A water-soluble carbodiimide. Its urea byproduct is also water-soluble, simplifying purification through an aqueous workup.[7]
-
NHS: Forms a more stable active ester than EDC alone, leading to higher yields.
-
Solvent (DMF/DCM): Aprotic polar solvents that are effective at dissolving the reactants and reagents without participating in the reaction.
Caption: Workflow for EDC/NHS mediated amide coupling.
Step-by-Step Methodology:
-
Activation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Indazole-7-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).
-
Add N-hydroxysuccinimide (NHS) (1.2 equiv) followed by EDC hydrochloride (1.2 equiv) in one portion.
-
Stir the mixture at room temperature (20-25 °C) for 30-60 minutes to ensure complete formation of the active ester.
-
-
Amine Coupling:
-
To the activated acid solution, add the desired amine (1.0-1.2 equiv). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free amine.
-
Continue stirring the reaction at room temperature for 2-12 hours.
-
-
Monitoring:
-
The reaction's progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield the pure amide.
-
Protocol 2: Synthesis of a Key Niraparib Precursor
This protocol outlines the synthesis of tert-butyl (S)-3-(4-(2H-indazole-7-carboxamido)phenyl)piperidine-1-carboxylate, a direct precursor to Niraparib. This step showcases the application of 1H-Indazole-7-carboxylic acid in a real-world, multi-step synthesis of a pharmaceutical agent. Here, a more potent coupling reagent, HATU, is employed, which is often preferred for coupling less reactive anilines or for sterically hindered substrates.
Rationale for Reagent Choice:
-
HATU: A uronium-based coupling reagent that provides rapid and efficient amide bond formation with low rates of epimerization. It is particularly effective for challenging couplings.[8]
-
DIPEA: A bulky, non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine salt if necessary, without competing in the coupling reaction.
Step-by-Step Methodology:
-
Pre-activation:
-
In a dry flask under an inert atmosphere, dissolve 1H-Indazole-7-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the activated ester forms.
-
-
Coupling:
-
In a separate flask, dissolve (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated indazole solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by LC-MS for the formation of the desired product mass and consumption of the starting materials.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer multiple times with 5% aqueous LiCl (effective for removing DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography (using a gradient of ethyl acetate in hexanes) to obtain the protected Niraparib precursor as a solid.
-
This intermediate is then taken forward for the final deprotection step (removal of the Boc group) to yield Niraparib.[14]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical parameter that depends on the substrate, scale, and cost considerations. The table below provides a comparative overview of common reagents used for activating 1H-Indazole-7-carboxylic acid.
| Coupling Reagent System | Additive | Base | Key Advantages | Common Side Reactions/Issues |
| EDC | NHS or HOBt | None or mild base | Water-soluble byproducts, good for aqueous and organic media.[7] | Racemization (suppressed by additive), formation of N-acylurea. |
| HATU / HBTU | None | DIPEA, TEA | High reactivity, fast reaction times, low racemization, good for hindered substrates.[8] | Higher cost, byproducts require chromatography for removal. |
| SOCl₂ / Oxalyl Chloride | None | Pyridine, TEA | Forms highly reactive acyl chloride, inexpensive, good for large scale.[8][15] | Harsh conditions, not suitable for acid-sensitive functional groups.[15] |
| Phosphonium Salts (BOP, PyBOP) | None | DIPEA, TEA | High efficiency, similar to HATU. | Potential for carcinogen (HMPA) formation as a byproduct. |
Conclusion
1H-Indazole-7-carboxylic acid is more than just a simple building block; it is an enabling tool for modern synthetic and medicinal chemistry. Its robust nature and strategically placed reactive handle allow for its seamless incorporation into complex molecules, as demonstrated by its pivotal role in the synthesis of the PARP inhibitor Niraparib.[1][3] The protocols and data presented herein provide a comprehensive guide for researchers to effectively harness the synthetic potential of this valuable scaffold, paving the way for the discovery and development of next-generation therapeutics and advanced materials.[9]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. 1H-indazole-7-carboxylic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Nitrosation of indoles for the synthesis of 1H-indazole-3-carboxaldehyde precursors
Application Notes & Protocols
Topic: Nitrosation of Indoles for the Synthesis of 1H-Indazole-3-carboxaldehyde Precursors
Introduction: The Strategic Importance of 1H-Indazole-3-carboxaldehydes
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," integral to the development of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The bioisosteric relationship between indazoles and indoles, coupled with the ability of the adjacent nitrogen atoms in indazoles to form potent hydrogen bonds within protein active sites, underpins their value in drug design.[3] Marketed drugs such as axitinib (Inlyta®) and pazopanib (Votrient®) feature a 3-substituted indazole core, highlighting the therapeutic significance of this heterocyclic system.[1][3]
Central to the synthesis of a diverse array of 3-substituted indazoles are 1H-indazole-3-carboxaldehyde derivatives.[1][2][3] These molecules serve as versatile synthetic intermediates, with the aldehyde functionality readily participating in a wide range of chemical transformations, including Wittig and Knoevenagel reactions, as well as cyclization reactions to form other heterocyclic systems.[1] This application note provides a comprehensive guide to an optimized and robust method for the synthesis of 1H-indazole-3-carboxaldehydes via the nitrosation of indoles. The protocols detailed herein are designed to be broadly applicable to both electron-rich and electron-deficient indoles, with a focus on maximizing yield and minimizing side-product formation.[1][4][5]
Mechanistic Insights: The Transformation of Indoles to Indazoles
The conversion of an indole to a 1H-indazole-3-carboxaldehyde through nitrosation is a multistep process that proceeds under mildly acidic conditions.[1] The reaction is initiated by the electrophilic attack of a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid, at the electron-rich C3 position of the indole ring.
The proposed mechanism unfolds as follows:
-
Nitrosation at C3: The reaction commences with the nitrosation of the indole at the C3 position, leading to the formation of a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[1][3]
-
Hydration and Ring Opening: The oxime intermediate facilitates the addition of a water molecule at the C2 position of the indole ring. This hydration event triggers the opening of the five-membered pyrrole ring.[1][3]
-
Ring Closure to Indazole: The final step involves an intramolecular cyclization, or ring-closure, to form the stable six-membered pyrazole ring of the 1H-indazole system, yielding the desired 1H-indazole-3-carboxaldehyde.[1]
A critical consideration in this synthesis is the potential for dimerization of the 3-nitrosoindole intermediate, a significant side reaction that can diminish the yield of the desired product.[3] The protocols outlined in this guide are specifically designed to mitigate this side reaction through controlled, slow addition of the indole substrate to the nitrosating mixture.[3]
Caption: Figure 1: Proposed Reaction Mechanism for the Nitrosation of Indoles.
Experimental Protocols
The following protocols have been optimized for the synthesis of 1H-indazole-3-carboxaldehydes from both electron-rich and electron-deficient indoles. The key to achieving high yields is the slow, controlled addition of the indole solution to the pre-formed nitrosating mixture.[3]
General Protocol for Electron-Rich and Neutral Indoles
This procedure is suitable for indoles bearing electron-donating or neutral substituents.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Syringe pump
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Indole substrate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or nitrogen gas supply
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve sodium nitrite (8.0 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equivalents) to the cooled solution while stirring.
-
Continue stirring the resulting mixture at 0 °C for 10 minutes.[3]
-
-
Addition of the Indole Substrate:
-
Prepare a solution of the indole (1.0 mmol, 1 equivalent) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at a rate of 1.5 mL/hour (total addition time of 2 hours) while maintaining the reaction temperature at 0 °C.[3]
-
-
Reaction Progression and Workup:
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/EtOAc) to afford the pure 1H-indazole-3-carboxaldehyde.[3]
-
Modified Protocol for Electron-Deficient Indoles
This procedure is adapted for indoles with electron-withdrawing groups, such as a nitro group.
Procedure:
-
Preparation of the Nitrosating Mixture:
-
To a solution of sodium nitrite (24 mmol, 8 equivalents) in deionized water (4.75 mL) at 0 °C, slowly add 2 N aqueous HCl (21 mmol, 7 equivalents).
-
Maintain the mixture under an inert atmosphere and stir for 10 minutes before adding DMF (9 mL).[1]
-
-
Addition of the Indole Substrate:
-
Prepare a solution of the electron-deficient indole (e.g., 5-nitro-indole, 3 mmol, 1 equivalent) in DMF (9 mL).
-
Add this solution to the nitrosating mixture at 0 °C.[1]
-
-
Reaction Progression and Workup:
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 6 hours.[1][3]
-
After cooling to room temperature, extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine.[1]
-
Dry the organic phase, concentrate, and purify as described in the general protocol.
-
Caption: Figure 2: General Experimental Workflow for Indole Nitrosation.
Data Presentation: Representative Yields
The optimized conditions have been successfully applied to a range of substituted indoles, affording good to excellent yields. The following table summarizes the results for various substrates.
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | Indole | 1H-Indazole-3-carboxaldehyde | 99[1] |
| 2 | 5-Bromoindole | 5-Bromo-1H-indazole-3-carboxaldehyde | 95 |
| 3 | 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |
| 4 | 5-Nitroindole | 5-Nitro-1H-indazole-3-carboxaldehyde | 72 |
| 5 | Indole-5-carbonitrile | 5-Cyano-1H-indazole-3-carboxaldehyde | 85 |
Yields are based on published data and may vary depending on experimental conditions.[1]
Troubleshooting and Key Considerations
-
Minimizing Dimer Formation: The slow addition of the indole substrate via a syringe pump is crucial to suppress the formation of dimeric side products.[3]
-
Temperature Control: Maintaining the reaction at 0 °C during the addition of the indole is critical, especially for electron-rich substrates, to control the reaction rate and prevent unwanted side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of argon or nitrogen helps to prevent oxidation of sensitive intermediates.
-
Purity of Reagents: Use of high-purity solvents and reagents is essential for reproducible results.
-
Monitoring the Reaction: Regular monitoring of the reaction by TLC is recommended to determine the optimal reaction time and ensure complete conversion of the starting material.
Conclusion
The nitrosation of indoles presents a direct and efficient pathway for the synthesis of 1H-indazole-3-carboxaldehydes, which are key building blocks in medicinal chemistry. The protocols detailed in this application note, which emphasize slow addition and controlled reaction conditions, provide a reliable and high-yielding method for accessing these valuable intermediates. By understanding the underlying reaction mechanism and adhering to the optimized procedures, researchers can effectively synthesize a wide range of substituted 1H-indazole-3-carboxaldehydes for application in drug discovery and development programs.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oipub.com [oipub.com]
- 5. An optimized procedure for direct access to 1<i>H</i>-indazole-3-carboxaldehyde derivatives by nitrosation of indoles [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1H-Indazole-7-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1H-Indazole-7-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block, a key intermediate in the synthesis of pharmaceuticals like the PARP inhibitor Niraparib.[1][2] This document provides in-depth, field-proven insights into overcoming common synthetic challenges, from low yields to persistent side reactions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My overall yield for this compound is consistently low. What are the most likely causes and how can I improve it?
Low yield is a multifaceted issue that can arise at any stage of a multi-step synthesis. The key is to systematically identify the problematic step. A common route involves the cyclization of a substituted o-toluidine or o-aminobenzaldehyde derivative, followed by amidation.[3][4]
Root Cause Analysis & Solutions:
-
Inefficient Cyclization to Form the Indazole Core: The formation of the indazole ring is the most critical step and is often sensitive to reaction conditions.
-
Causality: For syntheses starting from precursors like 2-amino-3-methylbenzonitrile or related compounds, the diazotization and subsequent intramolecular cyclization must be carefully controlled. Incomplete diazotization or side reactions of the diazonium salt intermediate can drastically reduce yield.[3][5] Similarly, methods involving intramolecular C-H amination of hydrazones require precise control of oxidants and catalysts.[6][7]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain strict temperature control (typically 0–5 °C) during diazotization to prevent the premature decomposition of the diazonium salt.
-
Reagent Purity: Ensure the purity of your starting materials and reagents like sodium nitrite.
-
Alternative Routes: Consider metal-free cyclization of 2-aminophenyl ketoximes, which can proceed under mild conditions with high yields.[3][8]
-
-
-
Poor Conversion in the Final Amidation Step: The conversion of 1H-Indazole-7-carboxylic acid to the corresponding primary amide can be challenging.
-
Causality: The carboxylic acid may be a poor nucleophile, and the reaction requires effective activation. Standard amide coupling reagents can sometimes be inefficient or lead to side products if not used under optimal conditions.
-
Troubleshooting Protocol:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with aqueous or gaseous ammonia.
-
Optimize Coupling Agents: If using peptide coupling agents, select a highly efficient one. See the comparison in Table 1 .
-
-
-
Product Loss During Workup and Purification: The product may be lost due to its solubility in aqueous layers during extraction or degradation during purification.
-
Causality: this compound has moderate polarity and some water solubility, which can lead to losses during aqueous workups. It can also be sensitive to harsh pH conditions.
-
Troubleshooting Protocol:
-
Extraction: Use a more polar organic solvent for extraction, such as a mixture of chloroform and methanol (e.g., 10:1), if ethyl acetate proves inefficient.[9]
-
pH Control: During workup, avoid strongly acidic or basic conditions. Neutralize carefully and minimize the time the product is in aqueous solution.
-
Purification: Use optimized chromatography conditions or recrystallization to minimize losses (see Q4 for details).
-
-
Q2: I'm observing a significant side product with the same mass as my target. How can I identify and minimize this?
This is a classic and frequent challenge in indazole chemistry, almost certainly due to the formation of a regioisomer.[10] The indazole ring has two nitrogen atoms (N1 and N2) where substitution can occur, leading to different isomers.[11][12][13] While this compound itself is a tautomeric compound, subsequent reactions like N-alkylation or N-arylation (critical for synthesizing drugs like Niraparib) are highly susceptible to this issue.
Identifying and Controlling Regioisomers:
-
The Core Problem: The synthesis of Niraparib, for example, involves the N-arylation of the indazole nitrogen. This reaction can occur at either N1 or N2. The desired product is the 2H-indazole derivative (N2 substitution), while the 1H-indazole (N1 substitution) is the primary isomeric impurity. The electronic properties of substituents on the indazole ring heavily influence the N1/N2 selectivity.[12][14]
-
Identification:
-
NMR Spectroscopy: 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are definitive. For an N2-substituted indazole, a correlation is typically observed between the protons of the substituent and the C3 carbon of the indazole ring. For an N1-substituted isomer, this correlation is absent, but a correlation to C7a may be seen.[12]
-
Chromatography: The two isomers often have different polarities and can usually be separated by careful column chromatography or HPLC. The 2H-isomer is often less polar than the 1H-isomer.
-
-
Minimizing Isomer Formation:
-
Kinetic vs. Thermodynamic Control: N2-alkylation is often the kinetically favored product, while the N1-isomer is thermodynamically more stable.[13][15] Running the reaction at lower temperatures for shorter times can favor the kinetic N2 product.
-
Choice of Base and Solvent: The reaction conditions are paramount. For N-alkylation, a strong base like sodium hydride (NaH) in a solvent like THF or DMF can influence the ratio of N1 to N2 products.[11][12] The choice of base can be tuned to control the outcome.[13]
-
Directing Groups: The 7-carboxamide group itself influences the electronic distribution. In some cases, protecting the amide or converting it to a different functional group prior to N-substitution can alter and improve regioselectivity.
-
dot
Caption: N1 vs. N2 substitution pathways on the indazole core.
Q3: The final amidation of 1H-indazole-7-carboxylic acid is sluggish. What are the best coupling agents and conditions?
Efficiently forming the amide bond is crucial for good overall yield. The reactivity of 1H-indazole-7-carboxylic acid can be moderate, requiring robust activation.
Table 1: Comparison of Common Amidation Methods
| Method | Reagents | Recommended Conditions | Pros | Cons |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ then NH₄OH | 1. Reflux in SOCl₂ (neat or in DCM). 2. Remove excess SOCl₂ under vacuum. 3. Dissolve crude acid chloride in THF/DCM and add dropwise to cold conc. NH₄OH. | High yielding, inexpensive reagents. | Harsh conditions (SOCl₂), requires careful handling and quenching. |
| HATU Coupling | HATU, DIPEA (or TEA), NH₄Cl | Dissolve acid in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq). Stir 10 min. Add NH₄Cl (1.5 eq). Stir at RT until complete (TLC monitoring).[16] | High yields, fast reaction times, low epimerization risk (not relevant here but good practice). | Expensive reagent. |
| EDC/HOBt Coupling | EDC·HCl, HOBt, TEA, NH₄Cl | Dissolve acid in DMF. Add HOBt (1.2 eq), EDC·HCl (1.2 eq), TEA (3.0 eq). Stir 15 min. Add desired amine. Stir 4-6 hours at RT.[9] | Common, reliable, and less expensive than HATU. | Can be slower than HATU; HOBt has safety considerations. |
Expert Recommendation: For laboratory scale, HATU is often the most reliable and efficient method for this substrate, providing clean conversion with a simple workup.[16] For process scale-up, conversion to the acid chloride is often more cost-effective, provided the substrate is stable to the conditions.
Q4: I'm struggling with the final purification. What are the recommended chromatography and recrystallization techniques?
Purification is critical to achieving the desired final purity. Both chromatography and recrystallization are viable methods.[9]
1. Purification by Column Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Eluent System: A gradient elution is recommended.
-
Start with a less polar system like petroleum ether/ethyl acetate (e.g., 8:2) to elute non-polar impurities.[16]
-
Gradually increase the polarity by increasing the proportion of ethyl acetate.
-
If the product is still retained, a gradient of 0-5% methanol in chloroform or dichloromethane can be very effective for eluting polar indazole derivatives.[9]
-
-
Troubleshooting:
-
Poor Separation: If separation is poor, ensure the column is packed well and the sample is loaded in a minimal volume of solvent. Consider using a different solvent system (e.g., DCM/MeOH).
-
Product Doesn't Elute: The eluent is too non-polar. Increase the polarity of the mobile phase.
-
2. Purification by Recrystallization:
-
Solvent Screening: The key is to find a solvent (or solvent pair) where the product is highly soluble at high temperatures but poorly soluble at room temperature or below.
-
Potential Solvents: Screen solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[9]
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: Can you outline a reliable, multi-step synthesis for this compound?
A common and effective strategy starts from 2-methyl-3-nitrobenzoic acid. This route provides good control over the substituent placement.
References
- 1. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Improving TLC and column chromatography separation of indazole derivatives
Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the separation of these critical heterocyclic scaffolds. Indazole derivatives are notorious for presenting unique purification hurdles, most notably the difficult separation of N1 and N2 regioisomers, which often exhibit very similar polarities.[1][2]
This document moves beyond simple protocols to explain the underlying principles governing the separation of these molecules. Here, you will find a combination of frequently asked questions for rapid troubleshooting and in-depth guides that provide validated, step-by-step methodologies to resolve persistent separation issues.
Frequently Asked Questions (FAQs)
Q1: Why are my N1 and N2 substituted indazole isomers co-eluting on both TLC and column chromatography?
This is the most common challenge in indazole chemistry. The N1 and N2 isomers often have nearly identical polarities, making them difficult to resolve with standard solvent systems.[1][3] The slight difference in the dipole moment and hydrogen bonding capability between the two isomers is often insufficient for effective separation on standard silica gel. Achieving separation requires enhancing the selectivity of the chromatographic system.[4] This can be done by modifying the mobile phase, changing the stationary phase, or adjusting the elution method.[5][6]
Q2: My spots are streaking or tailing on the TLC plate. What's causing this and how do I fix it?
Streaking is typically caused by the interaction of the basic nitrogen atoms in the indazole ring with acidic silanol groups on the surface of the silica gel stationary phase.[6][7] This strong, often irreversible, interaction leads to poor peak shape and reduced resolution.
Quick Fix: Add a small amount of a basic modifier to your mobile phase.
-
For most applications: Add 0.1-1% triethylamine (TEA) to your eluent.[6]
-
Alternative: Use a solution of 1-10% ammonia in methanol as part of your mobile phase.[7]
These modifiers act as competitive bases, neutralizing the acidic sites on the silica and allowing your indazole derivative to elute symmetrically.[8]
Q3: My compound is either stuck at the baseline (Rf = 0) or shoots to the solvent front (Rf = 1) on the TLC. How do I choose the right solvent system?
This indicates a significant mismatch between the polarity of your compound and the mobile phase.[7]
-
Stuck at Baseline (Low Rf): Your mobile phase is not polar enough to move the compound up the plate. You need to increase the eluent's polarity. For example, if you are using 9:1 Hexane/Ethyl Acetate, try increasing the proportion of the more polar solvent to 7:3 or 5:5 Hexane/Ethyl Acetate.[6][9]
-
At Solvent Front (High Rf): Your mobile phase is too polar, carrying the compound without sufficient interaction with the stationary phase. You need to decrease the eluent's polarity. For example, if using 1:1 Hexane/Ethyl Acetate, try 9:1 Hexane/Ethyl Acetate.[6]
A good target Rf value for the desired compound on a TLC plate is between 0.3 and 0.5, as this typically ensures good separation during column chromatography.[10]
Q4: I've tried multiple solvent systems on silica, but the separation is still poor. What's my next step?
When solvent modification on a standard stationary phase is insufficient, the next logical step is to change the stationary phase itself to alter the selectivity of the system.[4] Indazoles, being nitrogen-containing heterocycles, may benefit from stationary phases with different surface chemistry.[4][11]
-
Consider Alumina: Basic or neutral alumina can be an excellent alternative to acidic silica gel, especially for basic compounds, as it minimizes the strong interactions that cause tailing.[6]
-
Try Amino-propyl Silica: This phase has a medium polarity and is particularly effective for separating nitrogen-containing heterocyoles and amines.[4]
-
Explore Reversed-Phase (C18): For highly polar indazole derivatives, reversed-phase chromatography, where the stationary phase is non-polar, can provide a completely different and often much better separation profile.[6][12]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Resolving N1/N2 Indazole Regioisomers
The key to separating closely eluting isomers is to maximize the selectivity (α) of the chromatographic system, which is a measure of the system's ability to distinguish between the two compounds.[4][13]
While a simple solvent system like Hexane/Ethyl Acetate may fail, introducing additives can subtly alter the interactions between the isomers and the stationary phase.
Protocol: Screening for Effective Mobile Phase Additives
-
Baseline TLC: Run a TLC of the isomer mixture in a standard solvent system (e.g., 7:3 Hexane/EtOAc) to confirm co-elution.
-
Prepare Modified Solvents: Create three separate mobile phase jars with the same 7:3 Hexane/EtOAc base, but add a different modifier to each:
-
Jar A (Acidic): Add 0.5% Acetic Acid.
-
Jar B (Basic): Add 0.5% Triethylamine.
-
Jar C (Protic): Prepare a 95:5 mixture of Dichloromethane/Methanol. Sometimes switching to a protic solvent like methanol can alter hydrogen bonding interactions and improve separation.
-
-
Run Comparative TLCs: Run a TLC of your mixture in each of the three jars, alongside the original unmodified solvent system.
-
Analyze Results: Observe if any of the additives have increased the separation (ΔRf) between the two isomer spots. Even a small improvement on TLC can translate to a successful column separation.
For column chromatography, moving beyond a simple isocratic (constant solvent ratio) elution can dramatically improve isomer resolution.[14][15]
-
Shallow Gradient: A very slow, gradual increase in the polar solvent (e.g., from 10% to 20% EtOAc in Hexane over 20 column volumes) can provide better separation than a standard steep gradient.[5]
-
Isocratic Hold Pre-Gradient: This is a highly effective technique. By starting the elution with a low-polarity mobile phase for an extended period (an "isocratic hold"), the isomers are allowed to migrate slowly and establish a better separation before a gradient is applied to elute them.[5]
Protocol: Column Chromatography with an Isocratic Hold
-
Determine Initial Conditions: Find a TLC solvent system where the isomers have a low Rf (e.g., 0.1-0.15). Let's assume this is 10% EtOAc in Hexane.
-
Pack the Column: Pack the column as usual with silica gel.
-
Load the Sample: Load the crude indazole mixture onto the column.
-
Isocratic Hold: Begin the elution with the weak solvent system (10% EtOAc/Hexane) and hold it for an extended period (e.g., 5-10 column volumes). This allows the separation to develop at the top of the column.
-
Apply Gradient: After the hold, begin a shallow linear gradient to elute the compounds. For example, ramp from 10% EtOAc to 30% EtOAc over 10-15 column volumes.[15]
-
Collect and Analyze: Collect fractions and analyze by TLC to determine which contain the pure, separated isomers.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Isocratic Hold Followed by a Gradient Elution Strategy.", fontsize=10, fontname="Arial"]; enddot Diagram: Isocratic Hold Followed by a Gradient Elution Strategy.
Guide 2: Systematic Troubleshooting of Peak/Spot Tailing
Tailing is a clear sign of undesirable secondary interactions between your analyte and the stationary phase. For basic indazoles, this is almost always due to the acidity of silica gel.
dot graph Tailing_Mechanism { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Mechanism of Peak Tailing Reduction with a Basic Modifier.", fontsize=10, fontname="Arial"]; enddot Diagram: Mechanism of Peak Tailing Reduction with a Basic Modifier.
The following table illustrates typical results from a TLC experiment when a basic modifier is added.
| Indazole Derivative | Mobile Phase (9:1 DCM/MeOH) | Rf Value | Spot Shape |
| 5-Nitro-1H-indazole | No Additive | 0.40 | Severe Tailing |
| 5-Nitro-1H-indazole | + 0.5% TEA | 0.45 | Sharp, Symmetrical |
| 3-Carboxy-1H-indazole | No Additive | 0.25 | Tailing Streak |
| 3-Carboxy-1H-indazole | + 0.5% TEA | 0.30 | Symmetrical Spot |
General Method Development Workflow for Indazole Derivatives
A systematic approach is crucial for efficiently developing a robust purification method.
dot graph Method_Dev_Workflow { graph [rankdir=TB, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=3, height=0.8]; edge [fontname="Arial", fontsize=10];
} caption [label="Systematic Workflow for Indazole Purification Method Development.", fontsize=10, fontname="Arial"]; enddot Diagram: Systematic Workflow for Indazole Purification Method Development.
This workflow provides a logical progression from small-scale TLC analysis to a final, optimized column chromatography method, incorporating troubleshooting steps for common issues like tailing and poor separation. By following this structured approach, researchers can save significant time and resources while achieving higher purity for their target indazole derivatives.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. welch-us.com [welch-us.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. longdom.org [longdom.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Choosing Your LC Stationary Phase [discover.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. biotage.com [biotage.com]
Managing incomplete reactions in the synthesis of 1H-Indazole-7-carboxamide
Welcome to the technical support guide for the synthesis of 1H-Indazole-7-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this critical synthetic transformation, particularly incomplete reactions. As a key intermediate in the synthesis of pharmaceuticals like Niraparib, a PARP inhibitor used in oncology, achieving a high-yielding and clean conversion is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles.
I. Understanding the Core Reaction: Amide Bond Formation
The final step in the synthesis of this compound is typically the formation of an amide bond between 1H-Indazole-7-carboxylic acid and an amine source, most commonly ammonia or ammonium chloride. This reaction is not spontaneous and requires the activation of the carboxylic acid. This is usually achieved using a coupling reagent.
A common and effective method involves the use of a uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic polar solvent like DMF (N,N-Dimethylformamide).
II. Troubleshooting Guide: Incomplete Amidation Reactions
One of the most frequent issues encountered is the incomplete conversion of the starting carboxylic acid to the desired amide. This manifests as the presence of significant amounts of 1H-Indazole-7-carboxylic acid in the crude reaction mixture after the expected reaction time.
dot
Caption: Troubleshooting workflow for incomplete amidation.
Question 1: My LC-MS analysis shows a large peak for my starting material, 1H-Indazole-7-carboxylic acid, and only a small peak for the desired this compound. What is the likely cause?
This is a classic symptom of an incomplete reaction. The root cause often lies in one of four areas: inefficient activation of the carboxylic acid, reagent issues, suboptimal reaction conditions, or problems with the amine source.
Potential Cause A: Inefficient Carboxylic Acid Activation
The coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester with HATU).[3] If this activation is slow or incomplete, the subsequent nucleophilic attack by the amine will be inefficient.
-
Expert Insight: The electronic nature of the indazole ring can influence the reactivity of the carboxylic acid at the 7-position. While the indazole system is aromatic, the nitrogen atoms can have complex electronic effects. An electron-withdrawing substituent at the C-7 position can impact the acidity of the carboxylic acid and its activation.[4]
-
Troubleshooting Steps:
-
Pre-activation: Modify the order of addition. Stir the 1H-Indazole-7-carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF for 15-30 minutes at room temperature before adding the amine source (e.g., ammonium chloride). This allows for the formation of the activated ester intermediate without competing side reactions.
-
Consider Additives: If using a carbodiimide coupling reagent like EDC or DIC, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives trap the initial O-acylisourea intermediate to form a more stable and reactive active ester, which reduces the risk of side reactions and racemization if chiral centers are present.[5]
-
Alternative Coupling Reagents: If HATU is proving ineffective, consider other classes of coupling reagents. A phosphonium-based reagent like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a powerful alternative that can be effective for challenging couplings.
-
Potential Cause B: Suboptimal Reagent Stoichiometry or Quality
The success of the reaction is highly dependent on the quality and precise ratio of the reagents.
-
Troubleshooting Steps:
-
Reagent Quality: Coupling reagents, especially uronium and phosphonium salts, are moisture-sensitive. Ensure that your HATU, HOBt, etc., are fresh and have been stored in a desiccator. Anhydrous DMF is crucial; use a freshly opened bottle or a properly dried solvent. Moisture will hydrolyze the activated intermediate back to the starting carboxylic acid.
-
Stoichiometry Check: A common starting point is a slight excess of the coupling agent and base relative to the limiting reagent.
-
| Reagent | Typical Equivalents (relative to carboxylic acid) | Rationale |
| 1H-Indazole-7-carboxylic acid | 1.0 | Limiting Reagent |
| Coupling Agent (e.g., HATU) | 1.1 - 1.2 | Drives the reaction to completion. |
| Amine Source (e.g., NH₄Cl) | 1.2 - 1.5 | Pushes the equilibrium towards the product. |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Neutralizes the amine salt (if used) and the HCl or HPF₆ generated during the reaction. |
Potential Cause C: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Temperature Control: Most amide couplings are initiated at 0°C and then allowed to warm to room temperature.[6] Running the reaction at too low a temperature may lead to slow kinetics, while excessive heat can promote side reactions. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be attempted, but this should be monitored carefully for byproduct formation.
-
Reaction Time: While many HATU-mediated couplings are complete within a few hours, monitor the reaction by TLC or LC-MS to determine the optimal time. An incomplete reaction may simply need more time to reach completion.
-
Potential Cause D: Issues with the Amine Source
When using ammonium chloride (NH₄Cl) as the ammonia source, it is critical to ensure that the free ammonia (NH₃) is liberated in situ to act as the nucleophile.
-
Troubleshooting Steps:
-
Sufficient Base: Ensure at least two equivalents of base are used: one to neutralize the ammonium chloride and a second to neutralize the acid byproduct from the coupling agent (e.g., the proton from HOAt). An insufficient amount of base will result in a low concentration of free amine, leading to an incomplete reaction.
-
Question 2: My LC-MS shows the product peak, a starting material peak, and an unexpected major byproduct. What could this be?
While various side reactions are possible, a common issue with uronium/aminium reagents like HATU is a reaction with the amine nucleophile.
Potential Cause: Guanidinium Byproduct Formation
If the amine is present in the reaction mixture before the carboxylic acid is fully activated, it can react directly with the HATU reagent. This forms a guanidinium byproduct and consumes both the amine and the coupling agent, preventing them from participating in the desired amidation.
-
Expert Insight: This side reaction is more likely when the carboxylic acid activation is slow or when all reagents are mixed simultaneously.
-
Troubleshooting Steps:
-
Order of Addition: As mentioned previously, the most effective way to prevent this is to pre-activate the carboxylic acid. Add the coupling reagent (HATU) to a solution of the 1H-Indazole-7-carboxylic acid and base (DIPEA) in DMF. Allow this mixture to stir for 15-30 minutes before adding the amine. This ensures the activated ester is formed first, ready to react with the amine as soon as it is introduced.
-
dot
Caption: Desired amidation pathway versus side reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for synthesizing this compound?
A robust starting protocol is as follows:
-
Dissolve 1H-Indazole-7-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir.
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 15 minutes (pre-activation).
-
Add ammonium chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q2: How do I monitor the reaction effectively?
-
Thin-Layer Chromatography (TLC): Use a mobile phase that gives good separation between the more polar carboxylic acid starting material and the less polar amide product (e.g., a mixture of ethyl acetate and hexanes). The starting acid will typically have a lower Rf value than the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material (m/z for [M+H]⁺ ≈ 163.0) and the appearance of the product (m/z for [M+H]⁺ ≈ 162.1).[7][8] It will also reveal the presence of any significant byproducts.
Q3: My reaction is complete, but I'm having trouble purifying the product. What are the best methods?
-
Column Chromatography: This is a very effective method for separating the desired amide from unreacted starting material and coupling agent byproducts like tetramethylurea (from HATU). A silica gel column with a gradient elution system (e.g., starting with a low polarity mixture like 20% ethyl acetate in hexanes and gradually increasing the polarity) is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Screen various solvents (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature.
Q4: Can I use a different base instead of DIPEA?
Yes, other non-nucleophilic bases like triethylamine (TEA) or N-methylmorpholine (NMM) can be used. However, DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.
Q5: Are there any safety concerns with HATU?
HATU and its byproducts (like HOAt) are potentially explosive, especially on a large scale or when heated. Always handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.
IV. References
-
G., C., M., H., & Y., P. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. J. Org. Chem., 83, 1591-1597.
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(11), 7889-7905. Available at: --INVALID-LINK--
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: --INVALID-LINK--
-
Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(47), 4443-4446.
-
BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem Technical Support.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. Available at: --INVALID-LINK--
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Google Patents. (n.d.). Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. WO2019072237A1. Available at: --INVALID-LINK--
-
Khan, I., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4359. Available at: --INVALID-LINK--
-
Suschitzky, H., & Scopes, D. I. (1976). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 29(5), 1133-1138.
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
ResearchGate. (2018). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. Available at: --INVALID-LINK--
-
Odell, L. R., et al. (2018). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 24(62), 16511-16515. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids 4b-i. Available at: --INVALID-LINK--
-
Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Available at: --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Available at: --INVALID-LINK--
-
PubChem. (n.d.). 1H-Indazole-7-carboxylic acid. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Dong, J., et al. (2017). A silver(I)-mediated intramolecular oxidative C–H bond amination that enables the construction of assorted 1H-indazoles that are widely applicable in medicinal chemistry. The Journal of Organic Chemistry, 82(15), 7798-7805.
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: --INVALID-LINK--
-
PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Available at: --INVALID-LINK--
-
Shandong Minglang Chemical Co., Ltd. (n.d.). This compound(9CI) cas 312746-74-0. Available at: --INVALID-LINK--
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: --INVALID-LINK--
-
Li, B., et al. (2015). Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. Beilstein Journal of Organic Chemistry, 11, 201-207.
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: --INVALID-LINK--
References
- 1. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. research.rug.nl [research.rug.nl]
- 8. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Controlling N-1 vs. N-2 Alkylation Regioselectivity in Indazole Synthesis
Welcome to the technical support guide for the regioselective alkylation of indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-1 and N-2 substituted indazole derivatives. The indazole scaffold is a privileged pharmacophore in drug discovery, and precise control over the position of N-alkylation is often critical for biological activity.[1][2][3]
Direct alkylation of the 1H-indazole ring frequently yields a mixture of N-1 and N-2 regioisomers, complicating purification and reducing the yield of the desired product.[1][4][5] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you selectively synthesize your target isomer.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole alkylation so challenging?
The core challenge lies in the electronic nature of the indazole anion. Upon deprotonation, the negative charge is delocalized across both the N-1 and N-2 atoms, creating an ambident nucleophile.[4] Both nitrogens are therefore susceptible to attack by an electrophile. The final product ratio (N-1 vs. N-2) is a result of a delicate balance between multiple factors, including the inherent stability of the products and the kinetics of the reaction pathways.[1][2][6]
Q2: What are the fundamental principles governing N-1 vs. N-2 selectivity?
Regioselectivity is primarily dictated by a complex interplay of thermodynamic versus kinetic control, steric effects, electronic effects, and the nature of the cation-anion pairing.[1][4][6]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[1][2][5][6][7] Therefore, reaction conditions that allow for equilibration (e.g., higher temperatures, longer reaction times) often favor the formation of the more stable N-1 alkylated product.[1][2][6][8][9] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N-2 isomer.[10]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically block the N-1 position, thereby directing the electrophile to the more accessible N-2 nitrogen.[1][4]
-
Electronic Effects: The electronic nature of substituents on the indazole ring significantly influences the nucleophilicity of the N-1 and N-2 positions. Electron-withdrawing groups (EWGs) at the C-7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N-2 regioselectivity.[2][3][4][6][7][8][11] Conversely, EWGs at the C-3 position can enhance N-1 selectivity, especially when using NaH in THF.[4]
-
Ion-Pairing and Chelation: The cation from the base can coordinate with the indazole anion. A tight ion pair, for instance between Na⁺ and the indazolide in a non-polar solvent like THF, can lead to the cation coordinating with the N-2 atom and a nearby substituent (e.g., a C-3 carbonyl), sterically hindering N-2 and directing alkylation to N-1.[4][5] DFT calculations suggest that cesium cations can promote N-1 substitution through a chelation mechanism.[5][10]
Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?
The HSAB principle provides a useful framework for rationalizing regioselectivity. The N-1 position, being part of an amide-like system, is considered the "harder" nucleophilic center, while the N-2 position, resembling an amine nitrogen, is "softer".
-
HSAB Principle: Hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[12][13][14]
-
Application:
-
Hard Electrophiles (e.g., alkyl sulfates) are expected to show a preference for the harder N-1 position.
-
Soft Electrophiles (e.g., alkyl iodides) should favor the softer N-2 position.
-
The cation also plays a role: "hard" cations like Na⁺ will associate more strongly with the hard N-1 center (or a hard substituent oxygen), influencing the approach of the electrophile. "Softer" cations like Cs⁺ may allow for more flexibility.
-
This principle is a guideline; other factors like sterics and solvent effects are often dominant.
Troubleshooting Guide
This section addresses common problems encountered during indazole alkylation and provides systematic solutions.
Problem 1: Poor or No Conversion
Symptoms: Starting material (1H-indazole) remains largely unconsumed after the expected reaction time, as observed by TLC or LC-MS.
| Potential Cause | Troubleshooting Steps & Explanation |
| 1. Insufficiently Strong Base | The pKa of the indazole N-H is typically in the range of 13-14. A base must be strong enough to achieve significant deprotonation. If using carbonate bases (K₂CO₃, Cs₂CO₃), they may be too weak for complete deprotonation at room temperature. Solution: Switch to a stronger base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS).[2][6] |
| 2. Poor Solubility | The indazole starting material or the resulting indazolide salt may have poor solubility in the chosen solvent, preventing an effective reaction. Solution: Try a different solvent system. For instance, if NaH/THF is failing, consider that carbonate bases are often more effective in polar aprotic solvents like DMF or dioxane at elevated temperatures.[4][5] Warming the reaction can also significantly improve solubility and yield.[5] |
| 3. Inactive Alkylating Agent | The electrophile may have degraded or is inherently unreactive (e.g., a sterically hindered alkyl chloride). Solution: Verify the integrity of the alkylating agent. If reactivity is an issue, switch to a more reactive electrophile with a better leaving group (e.g., from chloride to bromide, iodide, or tosylate).[4] |
| 4. Steric Hindrance | A very bulky substituent on the indazole (e.g., at C-7) or on the electrophile can prevent the reaction. Solution: Higher reaction temperatures and longer reaction times may be necessary to overcome the activation barrier.[4] If this fails, a different synthetic strategy may be required. |
Problem 2: Poor N-1 / N-2 Regioselectivity
Symptoms: The reaction produces a mixture of N-1 and N-2 isomers in an undesirable ratio, making purification difficult and lowering the yield of the target compound.
| Target Isomer | Potential Cause of Poor Selectivity | Troubleshooting Steps & Explanation |
| N-1 Isomer | 1. Use of Polar Aprotic Solvents with Carbonate Bases | Combinations like K₂CO₃ or Cs₂CO₃ in DMF are notorious for producing isomer mixtures.[4][5] These conditions often operate under kinetic control, which may not favor the thermodynamic N-1 product. Solution: The most reliable method for high N-1 selectivity is the use of NaH in anhydrous THF .[2][3][4][6][8] This combination promotes a tight ion pair that directs alkylation to N-1.[4][5] |
| 2. Reaction Not Reaching Thermodynamic Equilibrium | If the reaction is stopped too early or run at too low a temperature, the product ratio may reflect kinetic control. Solution: Increase the reaction temperature and/or extend the reaction time to allow the potential isomerization of the N-2 product to the more stable N-1 isomer.[2][6] | |
| N-2 Isomer | 1. Conditions Favoring the Thermodynamic N-1 Product | Using NaH/THF will almost always favor the N-1 product.[2][6] Solution: To achieve N-2 selectivity, you must employ conditions that favor kinetic control or use a directing strategy. |
| 2. Lack of Steric or Electronic Directing Groups | On an unsubstituted indazole, achieving high N-2 selectivity via simple alkylation is difficult. Solutions: a) Mitsunobu Reaction: This reaction (using an alcohol, PPh₃, and DIAD/DEAD) often shows a strong preference for the N-2 position.[1][2][6][7] b) Acid-Catalyzed Methods: Specific methods using TfOH with alkyl 2,2,2-trichloroacetimidates or diazo compounds have been developed for highly selective N-2 alkylation.[10][15][16][17] c) Substrate Modification: If possible, install a bulky or electron-withdrawing substituent at the C-7 position to sterically and electronically favor N-2 alkylation.[2][3][6][8] |
Experimental Protocols & Workflows
Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high N-1 regioselectivity and is widely cited for its reliability.[1][2][4][6]
Step-by-Step Methodology:
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Gas evolution (H₂)!
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) until completion is confirmed by LC-MS.[5]
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)
The Mitsunobu reaction is a reliable method for obtaining the N-2 isomer, which is often the kinetic product.[2][6][7]
Step-by-Step Methodology:
-
Preparation: In a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. Note: The solution will typically turn from colorless to a yellow/orange color.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The crude residue contains the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by flash column chromatography is typically required to isolate the N-2 alkylated product.
Visualizing the Decisive Factors
The regiochemical outcome of indazole alkylation is determined by a balance of competing factors. The following diagrams illustrate these relationships.
Caption: Factors influencing N-1 vs. N-2 regioselectivity.
Caption: General workflow for selective N-1 alkylation.
Summary Table of Conditions
| Target | Base | Solvent | Temperature | Key Features & Notes | Selectivity |
| N-1 | NaH | THF | 0 °C to RT/50 °C | Gold Standard for N-1. Favors thermodynamic product via tight ion-pair formation.[2][3][4][5][6] | Excellent (>95:5) |
| N-1 | Cs₂CO₃ | Dioxane | 90 °C | Effective alternative, especially with tosylates. High temp promotes thermodynamic control.[4][5] | Good to Excellent |
| Mixture | K₂CO₃ / Cs₂CO₃ | DMF | RT to 90 °C | Often gives mixtures.[1][4] Useful if isomers are easily separable or if subsequent steps are planned. | Poor to Moderate |
| N-2 | - | THF | 0 °C to RT | Mitsunobu Conditions (Alcohol, PPh₃, DIAD/DEAD). Favors kinetic N-2 product.[1][6][7] | Good to Excellent |
| N-2 | TfOH (cat.) | DCM | 0 °C to RT | Acid-catalyzed reaction with diazo compounds or trichloroacetimidates.[16][17] | Excellent (>95:5) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. adichemistry.com [adichemistry.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. wuxibiology.com [wuxibiology.com]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Identifying and minimizing N-acylurea byproduct in amide coupling reactions
Welcome to the Technical Support Center for Amide Coupling Reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of amide bond formation, with a specific focus on identifying and mitigating the formation of the common N-acylurea byproduct. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is an N-acylurea byproduct and why is it a problem in my amide coupling reaction?
A: An N-acylurea is a stable, unreactive byproduct formed during carbodiimide-mediated amide coupling reactions (e.g., using DCC or EDC). Its formation is a significant issue for two primary reasons:
-
Reduced Yield: The formation of N-acylurea consumes the activated carboxylic acid intermediate, preventing it from reacting with the desired amine. This directly lowers the yield of your target amide.[1][2]
-
Purification Challenges: N-acylureas often have similar solubility and chromatographic properties to the desired amide product, making their removal by standard purification techniques like column chromatography or crystallization difficult and leading to product contamination.[3]
Q2: How does N-acylurea actually form? What is the mechanism?
A: The formation of N-acylurea is a result of an intramolecular rearrangement of the key reactive intermediate in carbodiimide couplings, the O-acylisourea.
Here's the step-by-step mechanism:
-
Activation: The carboxylic acid attacks the carbodiimide (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.
-
Two Fates: This intermediate has two competing reaction pathways:
-
Desired Pathway (Amide Formation): A nucleophilic amine attacks the activated carbonyl carbon of the O-acylisourea, forming the desired amide bond and releasing a soluble urea byproduct (e.g., dicyclohexylurea - DCU).
-
Undesired Pathway (N-acylurea Formation): In a slower, competing reaction, the O-acylisourea undergoes an intramolecular O-to-N acyl migration. This rearrangement results in the formation of the stable and unreactive N-acylurea.[2][4]
-
This process is visualized in the diagram below.
Caption: Mechanism of amide formation vs. N-acylurea byproduct formation.
Q3: Which reaction conditions favor the formation of N-acylurea?
A: Several factors can increase the likelihood of N-acylurea formation:
-
High Temperatures: Increased temperature accelerates the rate of the intramolecular rearrangement, leading to more byproduct.[1]
-
Polar Aprotic Solvents: Solvents like DMF and THF are reported to enhance the rate of N-acylurea formation compared to less polar solvents like DCM or chloroform.[3][5]
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the rate of the desired bimolecular reaction slows down, giving the O-acylisourea more time to rearrange.
-
Low Nucleophilicity of the Amine: Weakly nucleophilic amines react slower, again favoring the rearrangement side reaction.
-
Absence of Additives: Running the reaction without additives like HOBt or Oxyma allows the O-acylisourea to persist longer, increasing the chance of rearrangement.[2][4]
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you diagnose and solve common issues related to N-acylurea formation during your experiments.
Problem 1: Low Yield of Desired Amide & Complex Reaction Mixture
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks close to the expected product.
-
The isolated yield of the pure amide is significantly lower than expected.
-
A significant amount of starting carboxylic acid is recovered.
Diagnosis Workflow:
Caption: Diagnostic workflow for low-yield amide coupling reactions.
Step 1: Identifying the N-Acylurea Byproduct
Before you can solve the problem, you must confirm the presence of N-acylurea. This byproduct is often mistaken for other impurities.
-
Mass Spectrometry (MS): The N-acylurea will have a molecular weight corresponding to the sum of your carboxylic acid and the carbodiimide reagent. For example, if using DCC (MW: 206.33) and benzoic acid (MW: 122.12), the N-acylurea would have an M+H+ of approximately 329.45.
-
NMR Spectroscopy:
-
¹³C NMR: Look for two distinct amide/urea carbonyl peaks. One will be from the original acyl group (typically ~170-173 ppm) and the other from the urea carbonyl (~154 ppm).[4]
-
¹H NMR: The proton signals from both the original carboxylic acid fragment and the alkyl/aryl groups of the carbodiimide (e.g., cyclohexyl or isopropyl protons) will be present in the same molecule.[3][6] A broad NH signal is also characteristic.
-
-
High-Performance Liquid Chromatography (HPLC): N-acylurea often appears as a less polar peak than the starting carboxylic acid but can have a retention time very close to the desired amide product. Spiking the reaction mixture with a known standard can help with identification.[7][8]
Step 2: Implementing Solutions to Minimize N-Acylurea
Once N-acylurea is confirmed, you can modify your protocol. The core strategy is to intercept the O-acylisourea intermediate before it has a chance to rearrange.
| Strategy | Mechanism of Action | Recommended Protocol |
| Use Coupling Additives | Additives react rapidly with the O-acylisourea to form a new active ester intermediate. This new intermediate is more stable towards rearrangement but still sufficiently reactive to acylate the amine.[2][4] | Protocol: Add 1.0-1.2 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt), N-Hydroxysuccinimide (HOSu), or OxymaPure along with the carbodiimide at the start of the reaction. |
| Control Reaction Temperature | Lowering the temperature slows down the rate of the intramolecular rearrangement more significantly than it slows the desired intermolecular coupling. | Protocol: Start the reaction at 0 °C by adding the carbodiimide solution dropwise to a cooled mixture of the acid, amine, and additive. Allow the reaction to warm slowly to room temperature and stir overnight.[1] |
| Optimize Reagent Stoichiometry & Addition Order | Pre-activating the acid or ensuring the amine is present when the active intermediate is formed can favor the desired reaction. | Protocol: 1. Dissolve the carboxylic acid and additive (e.g., HOBt) in an anhydrous solvent. 2. Add the carbodiimide (1.1 equiv) and stir at 0 °C for 15-30 minutes (pre-activation). 3. Add the amine (1.0 equiv) to the pre-activated mixture. |
| Choose the Right Solvent | Solvents with a low dielectric constant can minimize the rearrangement side reaction.[5] | Protocol: If compatible with your substrates, use dichloromethane (DCM) or chloroform instead of more polar aprotic solvents like DMF or THF.[3] |
| Select a Different Carbodiimide | The structure of the carbodiimide can influence the rate of rearrangement. Water-soluble byproducts can also simplify purification. | Protocol: For solution-phase synthesis where the urea byproduct can be filtered, DCC is a cost-effective choice. For solid-phase synthesis or reactions requiring aqueous workup, use DIC (produces a soluble urea) or EDC (produces a water-soluble urea).[4] |
Problem 2: Difficulty Purifying the Amide Product
Symptom:
-
Column chromatography fails to provide a clean separation between the desired product and a persistent impurity.
-
NMR of the "pure" product still shows signals corresponding to the carbodiimide used.
Diagnosis: This is a classic sign of N-acylurea contamination, as its polarity is often very similar to the target amide.[3]
Solution-Oriented Purification Strategies:
-
Utilize a Water-Soluble Carbodiimide (EDC): If your product is not water-soluble, using EDC is a highly effective strategy. Both the N-acylurea byproduct and the corresponding ethyl-dimethylaminopropyl urea are water-soluble and can be easily removed with a simple aqueous extraction (acidic wash).[3][4]
-
Insoluble Byproduct Precipitation (DCC): When using DCC in solvents like DCM or ethyl acetate, the dicyclohexylurea (DCU) byproduct is largely insoluble and can be removed by filtration.[4] While this doesn't remove the N-acylurea, it simplifies the crude mixture before chromatography.
-
Chromatography Optimization: If stuck with N-acylurea contamination, extensive optimization of your chromatographic conditions may be necessary.
-
Try different solvent systems (e.g., switching from ethyl acetate/hexane to DCM/methanol).
-
Consider using a different stationary phase if available.
-
Preparative HPLC can often provide the resolution needed for separation.
-
Experimental Protocols
Protocol 1: Standard Amide Coupling with HOBt to Minimize N-Acylurea
This protocol is a robust starting point for most simple amide couplings.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), the amine (1.0-1.1 equiv.), and 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.).
-
Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DCM or DMF, 0.1-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Carbodiimide Addition: In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 7. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing the hydrolysis of the carboxamide functional group in indazole derivatives
A-Z Guide to Address Carboxamide Hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indazole derivatives. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of carboxamide functional group hydrolysis in indazole-containing compounds. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and mitigate this critical stability issue.
Frequently Asked Questions (FAQs)
Fundamental Understanding
Q1: What is carboxamide hydrolysis, and why is it a concern for my indazole derivative?
A1: Carboxamide hydrolysis is a chemical reaction where the amide bond (R-CO-NH-R') is cleaved by water to form a carboxylic acid (R-COOH) and an amine (R'-NH2).[1] This is a significant concern in drug development as it leads to the degradation of the active pharmaceutical ingredient (API), resulting in loss of potency and the formation of potentially toxic impurities. For indazole derivatives, this degradation can alter the compound's pharmacological profile and shelf-life.
Q2: What are the primary mechanisms driving the hydrolysis of the carboxamide group on my indazole compound?
A2: Carboxamide hydrolysis can be catalyzed by both acid and base.[2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfers and the departure of the amine as a leaving group.
-
Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The amide bond then breaks, releasing an amine and a carboxylate anion.
The rate of hydrolysis is significantly influenced by the pH of the solution.
Q3: Does the position of the carboxamide group on the indazole ring (e.g., 3-carboxamide vs. 5-carboxamide) affect its stability?
A3: Yes, the position of the carboxamide group can influence its susceptibility to hydrolysis due to the electronic properties of the indazole ring. The electron-withdrawing or -donating nature of the bicyclic ring system at different positions can affect the electrophilicity of the carboxamide's carbonyl carbon. While direct comparative studies are not abundant in readily available literature, it is a critical parameter to evaluate experimentally for your specific derivative. Generally, substituents that increase the partial positive charge on the carbonyl carbon will accelerate hydrolysis.
Q4: How does N-alkylation of the indazole ring impact the stability of the carboxamide group?
A4: N-alkylation of the indazole ring can influence the electronic properties of the entire molecule, which in turn can affect the rate of carboxamide hydrolysis.[3][4][5][6][7] The position of the alkyl group (N1 vs. N2) will have different electronic effects. For instance, N-alkylation can alter the electron density of the indazole ring system, which can be transmitted to the carboxamide group, thereby modifying its reactivity towards nucleophilic attack by water. The specific impact (stabilizing or destabilizing) will depend on the nature of the alkyl group and its position on the indazole ring.
Troubleshooting Guide
Identifying and Quantifying Hydrolysis
Q5: I suspect my indazole carboxamide derivative is degrading in solution. How can I confirm this and quantify the extent of hydrolysis?
A5: The most common method for identifying and quantifying hydrolysis is through High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.
-
Method: Develop a stability-indicating HPLC method that can separate the parent indazole carboxamide from its potential hydrolysis products (the corresponding indazole carboxylic acid and the amine).
-
Identification: The primary hydrolysis product to monitor for is the indazole carboxylic acid. Its identity can be confirmed by comparing its retention time and mass spectrum (if using LC-MS) to a synthesized reference standard.
-
Quantification: Once the peaks are identified, you can quantify the amount of the parent compound remaining and the amount of the carboxylic acid formed over time. This is typically done by creating a calibration curve with known concentrations of the parent compound and the degradant.
Troubleshooting HPLC Analysis of Hydrolysis:
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) for the parent compound or degradant | Secondary interactions with the stationary phase. | Adjust mobile phase pH to suppress ionization of the analytes or silanol groups on the column. Use a high-purity silica column. Add a competitor (e.g., triethylamine for basic compounds) to the mobile phase.[8] |
| Drifting retention times | Column temperature fluctuations. Mobile phase composition changing. Column not fully equilibrated. | Use a column oven for consistent temperature.[9] Prepare fresh mobile phase and ensure proper mixing.[9] Increase column equilibration time between injections.[9] |
| Ghost peaks | Contamination in the mobile phase or injector. Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol. Inject a blank solvent to check for carryover.[8] |
Q6: I need to proactively assess the stability of my new indazole carboxamide. What is a "forced degradation study" and how do I perform one?
A6: A forced degradation or stress study is an essential part of drug development where the compound is exposed to harsh conditions to accelerate its degradation.[10] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study for an Indazole Carboxamide Derivative
Objective: To evaluate the stability of "Indazole-Cmpd-X" under various stress conditions and identify major degradation products.
Materials:
-
Indazole-Cmpd-X
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter, HPLC-UV/MS system, stability chambers/ovens.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Indazole-Cmpd-X in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize with 1 M NaOH before HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 1, 4, and 8 hours. Neutralize with 1 M HCl before HPLC analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw samples at various time points.[2]
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. At time points, dissolve a small amount in the mobile phase for analysis.
-
Photostability: Expose the solid compound and a solution (e.g., in water:acetonitrile) to light conditions as specified in ICH guideline Q1B. Keep a control sample in the dark.
-
-
Sample Analysis:
-
For each time point, dilute the (neutralized) sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak. Use MS to get mass information on the new peaks to help in their identification.
-
Mitigation Strategies
Q7: My indazole carboxamide is showing significant hydrolysis. What are my options to improve its stability?
A7: There are several strategies you can employ, ranging from chemical modification to formulation approaches.
1. Chemical Modification:
-
Isosteric Replacement: A highly effective strategy is to replace the carboxamide group with a more stable isostere, such as a carbamate . Carbamates are generally more resistant to hydrolysis while often retaining the necessary biological activity.[11]
-
Steric Hindrance: Introducing bulky groups near the carboxamide can sterically hinder the approach of water molecules, slowing down the rate of hydrolysis.
-
Electronic Modification: Altering substituents on the indazole ring or the amine portion of the carboxamide can modulate the electronic properties of the amide bond, potentially increasing its stability.
2. Formulation Strategies:
-
pH Control: For liquid formulations, using a buffer system to maintain the pH in a range where the compound is most stable (typically pH 4-6 for many amides) is crucial.[2]
-
Solvent Selection: In some cases, using non-aqueous or co-solvent systems can reduce the availability of water for hydrolysis.[12]
-
Encapsulation: Formulating the indazole derivative in systems like liposomes or polymeric nanoparticles can protect the drug from the aqueous environment, thereby preventing hydrolysis.[13][14][15][16]
-
Solid Dosage Forms: Developing a solid dosage form (e.g., tablets or capsules) and protecting it from moisture through appropriate packaging (e.g., blisters with desiccants) is a common and effective approach.
Q8: I'm considering replacing the carboxamide with a carbamate. What are the key considerations?
A8: Replacing a carboxamide with a carbamate is a sound medicinal chemistry strategy to mitigate hydrolysis.[11]
-
Synthetic Feasibility: The synthesis of the carbamate analogue needs to be achievable. This typically involves reacting an alcohol with an isocyanate or a chloroformate derivative.
-
Pharmacological Activity: It is essential to test the carbamate derivative for its biological activity to ensure that this modification does not lead to a significant loss of potency.
-
Physicochemical Properties: The introduction of a carbamate will alter the compound's physicochemical properties, such as its lipophilicity (LogP), solubility, and hydrogen bonding capacity. These changes need to be evaluated in the context of the overall drug development goals.
Case Study: Troubleshooting Hydrolysis of a Lead Indazole-3-Carboxamide
Scenario: A promising lead compound, "INDZ-Lead-1," an N-substituted indazole-3-carboxamide, shows excellent in vitro potency but degrades rapidly in aqueous media during early formulation screening.
Troubleshooting and Resolution Pathway:
-
Confirmation and Characterization:
-
A forced degradation study was conducted, confirming that the primary degradation pathway is hydrolysis, leading to the formation of the corresponding indazole-3-carboxylic acid.
-
A pH-rate profile was generated, which showed that the hydrolysis is slowest in the pH range of 4.5-5.5 and increases significantly at pH < 3 and pH > 7.
-
-
Mitigation Strategy Evaluation:
-
Formulation Approach (Short-term): For further in vitro and early in vivo studies, a formulation was developed using a citrate buffer at pH 5.0. This provided sufficient stability for short-term experiments.
-
Medicinal Chemistry Approach (Long-term): To create a more inherently stable new chemical entity, two approaches were taken in parallel:
-
Steric Hindrance: A series of analogues with bulky substituents on the amine portion of the carboxamide were synthesized. While some showed improved stability, there was a significant loss in potency.
-
Isosteric Replacement: The carboxamide was replaced with a carbamate linker. The resulting compound, "INDZ-Lead-2," was synthesized and evaluated.
-
-
-
Outcome:
-
"INDZ-Lead-2" (the carbamate analogue) demonstrated a dramatic improvement in hydrolytic stability across a wide pH range.
-
Crucially, "INDZ-Lead-2" retained the high in vitro potency of the original lead compound.
-
The improved stability and retained activity made "INDZ-Lead-2" the new lead candidate for further development.
-
This case study highlights a systematic approach to identifying, understanding, and resolving a common stability issue in drug discovery, combining both formulation and medicinal chemistry strategies.
References
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ucc.ie [research.ucc.ie]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Research and Clinical Development Trends of Liposome and Lipid Nanoparticle Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Strategies to avoid dimer formation during the nitrosation of electron-rich indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation during the nitrosation of electron-rich indoles. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired N-nitrosoindole, and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a colored byproduct in my indole nitrosation reaction. What is it and why does it form?
A1: The colored byproducts frequently observed during the nitrosation of electron-rich indoles are typically dimers or trimers, such as the deep red compound known as indole red.[1] These condensation products arise from the reaction of the initially formed 3-nitrosoindole intermediate with unreacted indole starting material.[1] The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, and under acidic conditions, the protonated 3-nitrosoindole can act as an electrophile, leading to dimerization.
The general mechanism for dimer formation can be visualized as follows:
Caption: Mechanism of Dimer Formation in Indole Nitrosation.
Q2: What are the most critical reaction parameters I should control to prevent dimer formation?
A2: Several key parameters critically influence the extent of dimer formation. Careful control of these factors is essential for a successful nitrosation reaction:
-
Indole Concentration: Maintaining a low concentration of the indole substrate is crucial to minimize the rate of the bimolecular dimerization reaction.[1][2]
-
Temperature: Lower reaction temperatures (typically 0-5 °C) are highly recommended to reduce the rate of competing side reactions, including dimerization.[1][3]
-
Acid Concentration: While mildly acidic conditions are necessary to generate the active nitrosating species (nitrous acid, HNO₂) in situ from a nitrite salt, strongly acidic conditions can promote dimerization.[1] The optimal pH for many nitrosation reactions is between 3 and 4.[1] However, for some indoles, the reaction rate is less sensitive to acidity, so optimization is key.[1][4]
-
Mode of Addition: The method of combining reactants can significantly impact the outcome. A slow, reverse addition of the indole solution to the nitrosating mixture is a highly effective strategy.[1][2] This approach ensures that the indole concentration remains low at all times, favoring the desired nitrosation over dimerization.[2]
Q3: I've tried controlling the basic parameters, but I'm still getting significant dimer formation. What other strategies can I employ?
A3: If basic parameter optimization is insufficient, consider these advanced strategies:
-
Choice of Solvent: The solvent can play a significant role. While aqueous conditions are common, the use of aprotic solvents like dichloromethane can be beneficial.[1] In some cases, specific solvent systems like a mixture of water and DMF have been optimized for this reaction.[3]
-
Alternative Nitrosating Agents: While sodium nitrite in acid is common, other nitrosating agents can offer different reactivity profiles and may reduce side reactions.[5] For instance, nitrosyl acetate can be an effective nitrosating agent.[5] Angeli's salt has also been shown to produce N-nitrosoindoles, proceeding through a different mechanism that may avoid the typical dimerization pathway.[6][7]
-
Use of Scavengers: Although more commonly used to prevent the formation of N-nitrosamines from residual nitrites in drug formulations, the concept of scavenging reactive species can be applied. While not directly scavenging the indole dimer, scavengers for excess nitrosating agents could potentially reduce unwanted side reactions. Compounds like ascorbic acid, p-aminobenzoic acid (PABA), and L-cysteine are known nitrite scavengers.[8][9][10] Their applicability in this specific synthetic context would require experimental validation.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the nitrosation of electron-rich indoles.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of desired N-nitrosoindole | 1. Suboptimal Acid Concentration: Incorrect pH can either reduce the concentration of the active nitrosating species or protonate the indole, decreasing its nucleophilicity.[1] | - Start with mildly acidic conditions (e.g., pH 3-4) and perform small-scale optimization experiments.[1]- For tryptophan derivatives, an HCl concentration of 50-100 mM has been reported as optimal.[1] |
| 2. Inefficient Nitrosating Agent Formation: Incomplete reaction between the nitrite salt and acid. | - Ensure thorough mixing and use an appropriate stoichiometric ratio of nitrite salt to acid.[1] | |
| 3. Product Decomposition: N-nitrosoindoles can be unstable depending on the pH and the specific indole structure.[1][11] | - Adjust the workup pH to enhance product stability. Some derivatives are more stable at pH 8, while others are more stable at pH 2.[1][11]- Keep the product cold and minimize its time in solution.[1] | |
| High levels of colored byproducts (dimers/trimers) | 1. High Indole Concentration: Favors the bimolecular dimerization side reaction. | - Employ a slow, reverse addition of the indole solution to the nitrosating mixture.[1][2]- Minimize the overall concentration of the indole in the reaction.[1] |
| 2. High Reaction Temperature: Increases the rate of side reactions. | - Maintain the reaction temperature at 0-5 °C using an ice bath.[1][3] | |
| 3. Excessively Acidic Conditions: Promotes the formation of the electrophilic protonated 3-nitrosoindole. | - Optimize the acid concentration to the minimum required for efficient nitrosation.[1] | |
| Formation of other unexpected byproducts | 1. Isonitroso and Azo-bis-indole Derivatives: Can form under specific conditions, such as using nitrous acid in benzene.[1][12] | - Carefully control the choice of solvent and acid.[1] |
| 2. Ring-Opened Products: In some cases, the indole ring can undergo oxidative cleavage. | - This is a less common pathway but can be influenced by the specific indole substrate and reaction conditions. Consider alternative synthetic routes if this is a major issue. |
Experimental Protocols
Protocol 1: Optimized Nitrosation of an Electron-Rich Indole with Reverse Addition
This protocol is designed to minimize dimer formation by maintaining a low concentration of the indole throughout the reaction.
Materials:
-
Electron-rich indole derivative
-
Sodium nitrite (NaNO₂)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare the Indole Solution: Dissolve the indole derivative in an appropriate organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stir bar.
-
Prepare the Nitrosating Agent: In a separate flask, prepare an aqueous solution of sodium nitrite.
-
Cool the Reaction Mixtures: Cool both the indole solution and the sodium nitrite solution to 0-5 °C in an ice bath.[1]
-
In Situ Formation of Nitrous Acid: Slowly add the 1 M HCl solution to the stirred sodium nitrite solution at 0-5 °C to generate nitrous acid.[1]
-
Reverse Addition: Immediately following the generation of nitrous acid, add the pre-cooled indole solution dropwise to the acidic nitrite solution over a period of 15-30 minutes.[1][2] This slow, reverse addition is the key step to prevent dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Caption: Workflow for Optimized Indole Nitrosation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of the nitrosation of 3-substituted indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. | Semantic Scholar [semanticscholar.org]
- 6. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. psecommunity.org [psecommunity.org]
- 11. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Orthogonal Analytical Methods for Confirming 1H-Indazole-7-carboxamide Identity and Purity
Introduction: The Imperative of a Multi-Faceted Analytical Approach
In the development of active pharmaceutical ingredients (APIs), establishing the identity, purity, and stability of the molecule is not merely a procedural step but the very foundation of safety and efficacy.[1][] For a molecule such as 1H-Indazole-7-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry, relying on a single analytical technique is insufficient. Market-leading analytical strategies are built upon the principle of orthogonality—the use of multiple, independent methods whose separation and detection principles are fundamentally different.[3][4]
This guide provides a comprehensive framework for the characterization of this compound. We will move beyond simply listing protocols and delve into the causality behind the selection of each orthogonal method. The goal is to build a self-validating system of analysis where each technique corroborates the others, collectively providing an unambiguous and robust data package suitable for rigorous scientific scrutiny and regulatory submission.[5]
The Orthogonal Strategy: A Holistic View
The core principle of our approach is to analyze a single batch of this compound with a suite of techniques, each providing a unique piece of the puzzle. The convergence of data from these disparate methods builds a high-confidence profile of the material. This workflow mitigates the risk of overlooking impurities that might co-elute in a chromatographic system or failing to detect an isomeric impurity that a mass spectrometer alone cannot differentiate.
Caption: Orthogonal workflow for comprehensive API characterization.
Chromatographic Methods: Quantifying Purity and Profiling Impurities
Chromatography is the cornerstone of purity assessment, designed to separate the API from process-related impurities and degradation products.[1][6] A single chromatographic method, however, carries the inherent risk of co-elution, where an impurity peak is hidden under the main API peak. To mitigate this, we employ two chromatographically orthogonal systems.
Causality: The primary method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), separates molecules based on their hydrophobicity. To provide a truly orthogonal check, a secondary method with a different separation mechanism is required. Supercritical Fluid Chromatography (SFC) is an excellent choice, as it separates compounds based on polarity in a non-aqueous mobile phase, offering a distinct selectivity profile compared to RP-HPLC.[7][8] An impurity that co-elutes with the API in the reversed-phase system is highly unlikely to do so under SFC conditions.[7]
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the API in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.
-
Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10][11]
Data Presentation: Purity Assessment
| Compound | Retention Time (min) | Area % | Specification |
| This compound | 10.2 | 99.85 | ≥ 99.5% |
| Known Impurity 1 | 8.5 | 0.07 | ≤ 0.10% |
| Unknown Impurity 2 | 11.1 | 0.04 | ≤ 0.10% |
| Total Impurities | 0.15 | ≤ 0.5% |
Mass Spectrometry: Unambiguous Molecular Identity
While chromatography indicates purity, it does not confirm identity. Mass Spectrometry (MS) provides a direct measurement of the molecular weight of the compound.[1] High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to confirm the elemental composition.
Causality: This technique is orthogonal to all others as it measures a fundamental physical property—the mass-to-charge ratio. This provides definitive confirmation that the main peak observed in the chromatogram corresponds to the correct molecule, this compound (C₈H₇N₃O).
Experimental Protocol: LC-MS Identity Confirmation
-
Instrumentation: Couple the HPLC system from the purity method to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
Data Presentation: Molecular Formula Confirmation
| Parameter | Theoretical Value (C₈H₈N₃O⁺) | Observed Value | Deviation (ppm) |
| Monoisotopic Mass | 162.0662 | 162.0660 | -1.2 |
A deviation of < 5 ppm provides high confidence in the assigned molecular formula.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic structure of a molecule.[12][13] It provides information on the chemical environment and connectivity of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom, making it essential for distinguishing between isomers (e.g., this compound vs. 1H-Indazole-3-carboxamide).
Causality: NMR's detection principle, based on the magnetic properties of atomic nuclei, is completely independent of the principles of chromatography or mass spectrometry.[14][15] It provides the definitive structural blueprint, confirming not just the formula but the exact arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10 mg of the API in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12][16]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H and ¹³C spectra. If necessary, 2D experiments like COSY and HMBC can be run to confirm assignments.
-
Data Analysis: Integrate the ¹H signals, and assign all proton and carbon chemical shifts, comparing them to known literature values or theoretical predictions.
Caption: Structure of this compound with key NMR signals.
Complementary Spectroscopic and Analytical Techniques
To build a complete and robust data package, several other orthogonal techniques should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR confirms identity by detecting vibrations of specific functional groups within the molecule, an approach based on light absorption.[17][18] This quickly verifies the presence of the indazole N-H, the amide C=O, and the aromatic ring system, providing complementary data to NMR.
Protocol: Acquire a spectrum of the solid API using an Attenuated Total Reflectance (ATR) accessory.
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3400 - 3200 |
| Indazole N-H | Stretch | ~3150 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Amide C=O (Amide I) | Stretch | 1680 - 1640 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Thermal Analysis (DSC & TGA)
Causality: These methods probe the bulk thermal properties of the material. Differential Scanning Calorimetry (DSC) determines the melting point, a critical physical constant and an indicator of purity (impurities typically depress and broaden the melting endotherm).[19][20] Thermogravimetric Analysis (TGA) measures mass loss upon heating, which is ideal for quantifying residual solvents or water content.[21][22]
Protocol:
-
DSC: Heat 2-5 mg of sample at 10 °C/min under a nitrogen atmosphere.
-
TGA: Heat 5-10 mg of sample at 10 °C/min under a nitrogen atmosphere.
| Technique | Parameter | Result | Interpretation |
| DSC | Melting Point (Onset) | 195.2 °C | Characteristic physical property |
| TGA | Mass Loss below 120 °C | 0.08% | Low residual solvent/water |
Elemental Analysis (CHN)
Causality: This is a fundamental destructive technique that quantifies the mass percentage of carbon, hydrogen, and nitrogen in the compound through combustion analysis.[23][24] The results provide a direct, quantitative confirmation of the empirical formula.
Protocol: Submit the sample to a specialized lab for combustion-based CHN analysis. The results must align with the theoretical values for C₈H₇N₃O.[25]
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 59.62 | 59.51 | -0.11 |
| Hydrogen (H) | 4.38 | 4.41 | +0.03 |
| Nitrogen (N) | 26.07 | 26.15 | +0.08 |
An acceptable deviation is typically within ±0.4%.[25][26]
Conclusion: Synthesizing Data for Unquestionable Confidence
The true power of the orthogonal approach is realized when the data from each independent analysis converges to tell a single, consistent story.
-
HPLC and SFC establish a purity of >99.8%, demonstrating the absence of significant related impurities.
-
High-Resolution Mass Spectrometry confirms the molecular formula is C₈H₇N₃O.
-
¹H and ¹³C NMR provide an unambiguous structural fingerprint, confirming the atomic connectivity and isomeric form as this compound.
-
FTIR corroborates the presence of all key functional groups predicted by the structure.
-
Thermal Analysis defines the material's melting point as a key physical identifier and confirms its thermal stability and freedom from volatiles.
-
Elemental Analysis provides quantitative proof of the elemental composition.
By integrating these orthogonal techniques, we move from a simple pass/fail analysis to a deep and comprehensive understanding of the API. This multi-faceted, self-validating data package provides the highest degree of scientific confidence in the identity and purity of this compound, ensuring a solid foundation for subsequent drug development and manufacturing.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. cdn.who.int [cdn.who.int]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myneni.princeton.edu [myneni.princeton.edu]
- 18. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 19. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 22. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 23. azom.com [azom.com]
- 24. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Elemental analysis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Bioactivity of 1H-Indazole-7-Carboxamide Analogs: A Guide for Drug Discovery Professionals
The 1H-indazole-7-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in binding to a diverse range of high-value therapeutic targets.[1][2][3] Its rigid bicyclic core provides a well-defined vector for substituent placement, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of the bioactivity of various this compound analogs, with a focus on their application as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental protocols to support further research and development in this promising area.
The Rise of 1H-Indazole-7-Carboxamides as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway. Their inhibition has proven to be a highly effective strategy in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations. The this compound core has been extensively explored in the development of potent PARP inhibitors, culminating in the discovery of clinically significant molecules.[4][5]
A landmark achievement in this area is the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as MK-4827 (Niraparib).[4][5] This compound demonstrates potent inhibition of both PARP-1 and PARP-2 with IC50 values in the low nanomolar range.[4][5] The development of MK-4827 involved extensive optimization of a novel series of 2-phenyl-2H-indazole-7-carboxamides to enhance both enzymatic and cellular activity.[4]
The SAR studies leading to MK-4827 revealed several key structural features that are crucial for potent PARP inhibition. The 2-phenyl-2H-indazole core serves as the primary pharmacophore, with the 7-carboxamide group playing a critical role in binding to the nicotinamide-binding pocket of the PARP enzyme. Modifications to the 2-phenyl ring were systematically explored to optimize potency and pharmacokinetic properties.
| Compound ID | R Group (on 2-phenyl ring) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key SAR Insights | Reference |
| Lead Compound | Unsubstituted | >1000 | >1000 | The unsubstituted phenyl ring provides a baseline for comparison. | [4][5] |
| MK-4827 | 4-[(3S)-piperidin-3-yl] | 3.8 | 2.1 | The (3S)-piperidin-3-yl group at the para position of the phenyl ring significantly enhances potency and provides favorable pharmacokinetic properties.[4][5] | [4][5] |
| Analog A | 4-(piperidin-4-yl) | 10 | 5 | The position of the nitrogen within the piperidine ring influences activity. | [4] |
| Analog B | 4-(azetidin-3-yl) | 42 | - | Smaller heterocyclic rings are also tolerated, but may result in slightly reduced potency.[6] | [6] |
| Analog C (5-fluoro) | 4-[(3S)-piperidin-3-yl] (on 5-fluoro-2-phenyl) | 4 | - | Introduction of a fluorine atom on the indazole core can improve pharmacokinetic properties without compromising potency.[6] | [6] |
Table 1: Comparative analysis of 2-phenyl-2H-indazole-7-carboxamide analogs as PARP inhibitors. The data highlights the critical role of the substituent at the para position of the 2-phenyl ring in determining inhibitory potency.
The development of these potent PARP inhibitors underscores the importance of a structured approach to lead optimization, focusing on key interactions within the enzyme's active site. The success of this scaffold has paved the way for its exploration against other therapeutic targets.
Targeting Protein Kinases with 1H-Indazole Carboxamide Analogs
The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[7][8] The this compound core has been successfully adapted to target a range of kinases implicated in cancer and inflammatory diseases.
GSK-3 is a serine/threonine kinase that has emerged as a key target in drug discovery due to its involvement in multiple cellular processes.[9] An in silico screening approach identified 1H-indazole-3-carboxamides as a novel class of human GSK-3β inhibitors.[7][9] X-ray crystallography confirmed that these inhibitors bind to the ATP-binding site of the enzyme.[9]
| Compound ID | R1 (Amide substituent) | R2 (Indazole 5-position) | GSK-3β pIC50 | Key SAR Insights | Reference |
| Hit 1 | N,N-dimethyl | H | 4.9 | The dimethylamine substitution provides a starting point for optimization. | [7][9] |
| Analog D | N-methyl | H | 5.2 | A single methyl group on the amide nitrogen shows slightly improved activity. | [7][9] |
| Analog E | N,N-dimethyl | Methoxy | 5.5 | The introduction of a methoxy group at the 5-position of the indazole ring significantly enhances potency, suggesting the importance of this substitution for high activity.[7] | [7][9] |
Table 2: SAR of 1H-indazole-3-carboxamide derivatives as GSK-3β inhibitors. The data demonstrates that substitutions on both the amide nitrogen and the indazole ring are critical for inhibitory activity.
PAK1 is a key regulator of cell motility and proliferation, and its aberrant activation is linked to tumor progression.[10] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[8][10]
| Compound ID | R1 (Amide substituent) | PAK1 IC50 (nM) | Key SAR Insights | Reference |
| 87c | 4-(trifluoromethoxy)phenyl | 52 | Introduction of a hydrophobic moiety on the phenyl ring enhances activity.[8] | [8] |
| 87d | 4-(benzyloxy)phenyl | 16 | A larger hydrophobic group further improves potency.[8] | [8] |
| 30l | 3-((1H-pyrazol-4-yl)methoxy)-4-chlorophenyl | 9.8 | The combination of a hydrophobic ring and a hydrophilic group in the bulk solvent region is crucial for high potency and selectivity.[10] | [10] |
Table 3: SAR of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors. These findings highlight the importance of targeting both hydrophobic and hydrophilic pockets within the PAK1 active site for optimal inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the bioactivity data presented, detailed experimental protocols are essential. The following are representative methodologies for assessing the activity of this compound analogs.
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (H1)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (solubilized in DMSO)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated plates with biotinylated NAD+ and incubate overnight at 4°C.
-
Wash the plates with wash buffer to remove unbound NAD+.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a separate plate, add the PARP-1 enzyme, histones, and the test compound dilutions.
-
Incubate the reaction mixture for 1 hour at room temperature to allow for PARP-1 activity.
-
Transfer the reaction mixture to the NAD+-coated plates and incubate for 1 hour to allow the poly(ADP-ribosyl)ated histones to bind.
-
Wash the plates to remove unbound proteins.
-
Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate for 1 hour.
-
Wash the plates and add the HRP substrate.
-
After sufficient color development, add the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a suitable equation.
This protocol is used to assess the anti-proliferative activity of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line for PARP inhibitors)
-
Cell culture medium and supplements
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 (cell concentration 50) values, which represent the concentration of the compound that inhibits cell proliferation by 50%.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context in which these compounds exert their effects, it is helpful to visualize the relevant biological pathways and experimental procedures.
Caption: PARP-1's role in DNA single-strand break repair and its inhibition.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly successful and versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The extensive research into PARP and kinase inhibitors has provided a rich source of SAR data, guiding the development of next-generation therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and optimization of this remarkable chemical scaffold. As our understanding of the complex signaling networks that drive disease continues to grow, the adaptability of the this compound core will undoubtedly solidify its place in the modern drug discovery armamentarium.
References
- 1. This compound(9CI) cas 312746-74-0 [minglangchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PAK1 Inhibition: Efficacy of 1H-Indazole-7-carboxamide and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PAK1 in Disease Pathogenesis
P21-activated kinase 1 (PAK1), a serine/threonine kinase, has emerged as a significant therapeutic target in oncology and other disease areas. As a key downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 is a central node in signaling pathways that govern cell proliferation, survival, motility, and angiogenesis.[1][2] Its overexpression and/or hyperactivation are frequently observed in various human cancers, including breast, lung, and pancreatic cancer, often correlating with poor prognosis and therapeutic resistance.[3][4] Consequently, the development of potent and selective PAK1 inhibitors is a major focus of contemporary drug discovery.
This guide provides an in-depth comparison of the efficacy of a promising class of inhibitors, 1H-Indazole-carboxamides, with other well-characterized PAK1 inhibitors. We will delve into their mechanisms of action, biochemical potency, cellular activity, and selectivity profiles, supported by experimental data to empower researchers in their pursuit of novel therapeutic strategies targeting the PAK1 signaling axis.
The PAK1 Signaling Network: A Complex Web of Interactions
PAK1 exerts its influence on cellular behavior through a complex network of signaling events. Upon activation by Rac1 or Cdc42, PAK1 undergoes a conformational change and autophosphorylation, leading to its full enzymatic activity. Activated PAK1 then phosphorylates a multitude of downstream substrates, triggering a cascade of events that contribute to cancer progression.
Figure 1: Simplified PAK1 Signaling Pathway.
Comparative Efficacy of PAK1 Inhibitors
The development of small molecule inhibitors targeting PAK1 has yielded several compounds with distinct chemical scaffolds and mechanisms of action. Here, we compare the efficacy of 1H-Indazole-carboxamides with other notable PAK1 inhibitors. While specific data for the 7-carboxamide isomer is limited, the closely related 1H-indazole-3-carboxamide derivatives have demonstrated significant potential.[5][6] For the purpose of this comparison, we will refer to the data available for this class of compounds.
| Inhibitor Class | Representative Compound | Mechanism of Action | PAK1 IC50/Ki | Selectivity Profile |
| 1H-Indazole-carboxamide | Compound 30l | ATP-competitive | 9.8 nM (IC50)[6] | High selectivity against a panel of 29 kinases.[6] |
| Pyrrolopyrazole | PF-3758309 | ATP-competitive | 13.7 nM (Ki)[7] | Pan-PAK inhibitor with activity against other kinases.[7][8] |
| Pyridopyrimidinone | FRAX597 | ATP-competitive | 8 nM (IC50)[2][9] | Potent against Group I PAKs (PAK1, 2, 3).[2][9] |
| Pyridone | G-5555 | ATP-competitive | 3.7 nM (Ki)[10][11] | High affinity for Group I PAKs.[10][11] |
| Dibenzodiazepine | NVS-PAK1-1 | Allosteric | 5 nM (IC50)[12][13] | Highly selective for PAK1 over PAK2 and the broader kinome.[3][12] |
| Dinaphthyldisulfide | IPA-3 | Allosteric (covalent) | 2.5 µM (IC50)[14][15] | Selective for Group I PAKs; non-ATP competitive.[14][16] |
1H-Indazole-carboxamides: This class of inhibitors has emerged from fragment-based screening and demonstrates excellent potency against PAK1.[5][6] The representative compound 30l, a 1H-indazole-3-carboxamide derivative, exhibits a PAK1 IC50 of 9.8 nM and high selectivity against a panel of 29 other kinases.[6] Structure-activity relationship (SAR) studies indicate that the indazole scaffold is crucial for its activity.[5][6]
PF-3758309: This pyrrolopyrazole derivative is a potent, ATP-competitive inhibitor that targets multiple PAK isoforms, making it a pan-PAK inhibitor.[7][17] While it shows strong anti-proliferative effects in various cancer cell lines, its broader kinase activity raises potential concerns for off-target effects.[7][8]
FRAX597: A pyridopyrimidinone-based compound, FRAX597 is a potent ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[2][9] It has demonstrated efficacy in preclinical models of neurofibromatosis type 2.[2]
G-5555: This pyridone-containing inhibitor displays high affinity for Group I PAKs, with a Ki of 3.7 nM for PAK1.[10][11] It was designed for improved pharmacokinetic properties and selectivity.[18]
NVS-PAK1-1: As a dibenzodiazepine derivative, NVS-PAK1-1 stands out due to its allosteric mechanism of inhibition and remarkable selectivity for PAK1 over the closely related PAK2.[3][12] This isoform specificity is a significant advantage, as PAK2 has been implicated in essential physiological functions.[19]
IPA-3: This compound is a non-ATP competitive, allosteric inhibitor that covalently binds to the regulatory domain of Group I PAKs, preventing their activation.[14][20] Its unique mechanism offers an alternative approach to targeting PAK1, though its potency is lower than ATP-competitive inhibitors.[14][15]
Experimental Protocols for Efficacy Assessment
To rigorously evaluate and compare the efficacy of PAK1 inhibitors, a series of well-defined in vitro and cell-based assays are essential.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PAK1.
Figure 2: Workflow for an In Vitro Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant PAK1 enzyme, a specific peptide substrate, kinase reaction buffer, ATP, and the test inhibitor at various concentrations.
-
Incubation: In a microplate, combine the PAK1 enzyme, peptide substrate, and the test inhibitor. Allow for a pre-incubation period.
-
Reaction Initiation: Add ATP to the wells to start the kinase reaction. Incubate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assays
Cell Proliferation (MTT) Assay: This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PAK1 inhibitor for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Migration (Wound Healing) Assay: This assay evaluates the impact of the inhibitor on the migratory capacity of cancer cells.
Step-by-Step Methodology:
-
Monolayer Formation: Grow cells to confluence in a multi-well plate.
-
Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the test inhibitor at various concentrations.
-
Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion (Transwell) Assay: This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Step-by-Step Methodology:
-
Insert Coating: Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber, along with the test inhibitor.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate to allow for cell invasion through the matrix and the porous membrane.
-
Staining and Counting: After incubation, remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface of the membrane. Count the number of invaded cells under a microscope.
Conclusion and Future Directions
The landscape of PAK1 inhibitors is diverse, with several promising chemical scaffolds demonstrating potent and selective activity. The 1H-Indazole-carboxamide class represents a compelling avenue for further development, exhibiting high potency and selectivity in initial studies.[6] The direct comparison with other well-established inhibitors highlights the unique advantages and potential liabilities of each class. ATP-competitive inhibitors like PF-3758309 and FRAX597 offer high potency but may have broader selectivity profiles, while allosteric inhibitors such as NVS-PAK1-1 provide exceptional selectivity, a highly desirable feature for minimizing off-target toxicity.
The choice of a PAK1 inhibitor for a specific research application or therapeutic development program will depend on a careful consideration of the desired balance between potency, selectivity, and mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in oncology and other PAK1-driven diseases. The continued exploration of novel chemical matter, such as the 1H-Indazole-carboxamides, will be crucial in advancing the field and ultimately delivering new treatment options for patients.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1H-Indazole-3-Carboxamide Derivatives in Preclinical Tumor Models
This guide provides a comprehensive analysis of the in vivo anti-tumor efficacy of select 1H-indazole-3-carboxamide derivatives. We will delve into the comparative performance of these compounds, supported by experimental data from preclinical tumor models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets. In oncology, this chemical class has been particularly successful in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and Colony-Stimulating Factor 1 Receptor (CSF-1R), both of which are critical targets in cancer therapy. This guide will focus on the in vivo characterization of derivatives targeting these two pathways, providing a framework for evaluating their therapeutic potential.
Comparative Analysis of Lead Compounds
The selection of an appropriate preclinical tumor model is paramount for evaluating the potential of a drug candidate. The choice between a xenograft model, where human cancer cells are implanted in immunocompromised mice, and a syngeneic model, which uses cancer cells from the same genetic background as the immunocompetent host, is dictated by the therapeutic hypothesis. For compounds targeting the tumor microenvironment, such as CSF-1R inhibitors, syngeneic models are often more informative.
Below is a comparative summary of the in vivo efficacy of two notable 1H-indazole-3-carboxamide derivatives: a PARP inhibitor and a CSF-1R inhibitor.
| Compound | Target | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Niraparib (MK-4827) | PARP-1/2 | Human ovarian cancer (BRCA1-mutant) xenograft | 50 mg/kg, oral, once daily | >80% | Demonstrated significant anti-tumor activity in BRCA-deficient tumors. |
| Compound A | CSF-1R | MC38 murine colon adenocarcinoma (syngeneic) | 30 mg/kg, oral, twice daily | ~60% | Showed modulation of the tumor microenvironment, including a decrease in tumor-associated macrophages. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies with 1H-indazole-3-carboxamide derivatives.
Human Tumor Xenograft Model (for PARP Inhibitor Evaluation)
-
Cell Culture: Maintain the human ovarian cancer cell line with a BRCA1 mutation in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Handling: Acclimate female athymic nude mice (6-8 weeks old) for at least one week before the study begins. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells in a volume of 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into vehicle and treatment groups.
-
Drug Administration: Prepare the PARP inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally once daily at the specified dose. The vehicle group receives the vehicle alone.
-
Efficacy Assessment: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study. Collect tumors for pharmacodynamic analysis.
Syngeneic Tumor Model (for CSF-1R Inhibitor Evaluation)
-
Cell Culture: Culture MC38 murine colon adenocarcinoma cells in appropriate media.
-
Animal Handling: Use female C57BL/6 mice (6-8 weeks old) and allow them to acclimate.
-
Tumor Implantation: Inject 1 x 10^6 MC38 cells subcutaneously into the flank.
-
Tumor Monitoring and Randomization: As described for the xenograft model.
-
Drug Administration: Administer the CSF-1R inhibitor orally twice daily.
-
Efficacy and Pharmacodynamic Assessment: In addition to tumor volume and body weight, collect blood samples for pharmacokinetic analysis and tumors for flow cytometry or immunohistochemistry to assess the modulation of tumor-associated macrophages.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for PARP inhibitors in BRCA-deficient cancer cells.
Caption: Experimental workflow for evaluating a CSF-1R inhibitor in a syngeneic model.
Conclusion
The 1H-indazole-3-carboxamide scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of key oncology targets. The in vivo data for derivatives like niraparib highlight the clinical potential of this chemical class, particularly for targeting DNA damage repair pathways. Furthermore, the exploration of this scaffold for modulating the tumor microenvironment, as demonstrated by CSF-1R inhibitors, opens new avenues for therapeutic intervention. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of novel 1H-indazole-3-carboxamide derivatives.
A Comparative Guide to 1H-Indazole Derivatives and Established CDK Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer and are under investigation for a multitude of other malignancies. The pioneering success of FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—has paved the way for the development of novel chemical scaffolds aimed at enhancing efficacy, selectivity, and safety profiles. Among these, 1H-indazole derivatives are showing considerable promise as a versatile class of kinase inhibitors, with several candidates demonstrating potent anti-proliferative activity.
This guide provides an in-depth, objective comparison of emerging 1H-indazole derivatives against the established CDK4/6 inhibitors. We will delve into their mechanisms of action, comparative preclinical data, and the experimental methodologies used to evaluate their performance, offering a critical resource for researchers and drug development professionals in the field of oncology.
The Central Role of CDKs in Cell Cycle Regulation and Cancer
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). These enzymes, in complex with their regulatory cyclin partners, drive the progression of the cell through its various phases. The CDK4/6-Cyclin D complex, in particular, plays a pivotal role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor, initiating the transcription of genes necessary for DNA replication and cell division. In many cancers, this pathway is dysregulated, leading to uncontrolled cellular proliferation.
digraph "CDK4_6_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified CDK4/6 Signaling Pathway in Cancer", splines=ortho, nodesep=0.5, ranksep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, penwidth=1.5];
"Mitogenic Signals" [fillcolor="#FBBC05", fontcolor="#202124"];
"Cyclin D" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"CDK4/6" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cyclin D-CDK4/6 Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Rb" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
"pRb" [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
"E2F" [fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
"G1-S Phase Transition" [fillcolor="#FFFFFF", fontcolor="#202124", shape=cds];
"Cell Proliferation" [fillcolor="#FFFFFF", fontcolor="#202124", shape=cds];
"CDK Inhibitors" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
"Mitogenic Signals" -> "Cyclin D";
"Cyclin D" -> "Cyclin D-CDK4/6 Complex";
"CDK4/6" -> "Cyclin D-CDK4/6 Complex";
"Cyclin D-CDK4/6 Complex" -> "Rb" [label="Phosphorylation"];
"Rb" -> "pRb";
"pRb" -> "E2F" [label="Release"];
"E2F" -> "G1-S Phase Transition" [label="Activation"];
"G1-S Phase Transition" -> "Cell Proliferation";
"CDK Inhibitors" -> "Cyclin D-CDK4/6 Complex" [label="Inhibition", style=dashed, color="#EA4335"];
}
Figure 2: Workflow for a Biochemical Kinase Assay.
Protocol:
-
Preparation of Reagents:
-
Recombinant human CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, CDK2/Cyclin E, CDK1/Cyclin B) are purified.
-
A suitable substrate, often a peptide derived from the retinoblastoma protein (Rb), is prepared.
-
Test compounds (1H-indazole derivatives and established inhibitors) are serially diluted to a range of concentrations.
-
ATP is prepared at a concentration close to its Km for the specific kinase.
-
Kinase Reaction:
-
The CDK/cyclin complex is incubated with the test compound for a defined period to allow for binding.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection of Phosphorylation:
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the depletion of ATP using a luciferase/luciferin system.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor.
-
The data is plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is determined.
Rationale for Experimental Choices: This assay provides a direct measure of the compound's potency against the target kinase, independent of cellular factors. Comparing the IC50 values of 1H-indazole derivatives against a panel of different CDKs (CDK1, 2, 4, 6, 9, etc.) is crucial for determining their selectivity profile. High selectivity for CDK4/6 over other CDKs is generally desirable to minimize off-target toxicities.
Cell Proliferation Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Cancer cell lines (e.g., MCF-7 for HR+ breast cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment:
-
The cells are treated with serial dilutions of the test compounds (1H-indazole derivatives and established inhibitors) for a specified duration (e.g., 72 hours).
-
MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell growth inhibition is calculated for each compound concentration relative to untreated control cells.
-
The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined.
Rationale for Experimental Choices: The MTT assay is a robust and high-throughput method to evaluate the cytotoxic or cytostatic effects of a compound on cancer cells. Comparing the IC50 values of 1H-indazole derivatives with established inhibitors in relevant cancer cell lines provides a measure of their cellular potency.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Figure 3: Workflow for Cell Cycle Analysis by Flow Cytometry.
Protocol:
-
Cell Treatment:
-
Cancer cells are treated with the test compounds at concentrations around their IC50 values for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
The cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membranes.
-
Staining:
-
The fixed cells are treated with RNase to prevent the staining of RNA.
-
The cells are then stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
-
Flow Cytometry:
-
The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis:
-
A histogram of DNA content is generated. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.
-
The percentage of cells in each phase of the cell cycle is quantified.
Rationale for Experimental Choices: This assay provides mechanistic insight into how a compound inhibits cell proliferation. For CDK4/6 inhibitors, a characteristic G1 phase arrest is expected. Comparing the cell cycle profiles induced by 1H-indazole derivatives and established inhibitors can confirm if they share a similar mechanism of action.
Future Perspectives and Conclusion
The development of novel CDK inhibitors with improved therapeutic windows remains a critical goal in oncology research. 1H-indazole derivatives represent a promising chemical class with the potential to yield highly potent and selective CDK inhibitors. The key to their successful development will be a thorough and systematic comparison with the established CDK4/6 inhibitors, focusing on:
-
Comprehensive Kinase Selectivity Profiling: Evaluating the inhibitory activity against a broad panel of kinases is essential to identify potential off-target effects and to understand the full spectrum of their biological activity.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in relevant animal models of cancer to assess their anti-tumor efficacy, pharmacokinetics, and toxicity profiles.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity or resistance to these novel inhibitors will be crucial for their clinical development and for patient stratification.
While the currently available data on 1H-indazole derivatives as CDK inhibitors is still in its early stages, the versatility of this scaffold, coupled with the established success of CDK inhibition as a therapeutic strategy, provides a strong rationale for their continued investigation. This guide serves as a foundational resource for researchers embarking on this exciting area of drug discovery, providing the necessary context and experimental frameworks for a rigorous and objective evaluation of this emerging class of anti-cancer agents.
The Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships Across Diverse Therapeutic Targets
The indazole core, a bicyclic heteroaromatic system, has solidified its status as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a foundational structure for compounds targeting a wide array of biological entities, leading to the development of numerous clinical candidates and approved drugs.[3][4][5] This guide provides an in-depth cross-comparison of the structure-activity relationships (SAR) among different indazole series, offering insights into how modifications to this versatile core dictate therapeutic efficacy across various target classes. We will explore indazole-based compounds developed as kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and cannabinoid receptor (CB) modulators, supported by experimental data and detailed protocols.
The Indazole Nucleus: A Privileged Pharmacophore
The indazole ring system's appeal in drug discovery stems from its unique structural and electronic properties.[2] As a bioisostere of indole, it can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The presence of two nitrogen atoms in the five-membered ring offers multiple points for substitution, enabling the fine-tuning of a compound's physicochemical properties and pharmacological profile.[6] This adaptability has led to the successful design of indazole derivatives with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[4]
Indazole-Based Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The indazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors that compete with ATP for binding.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.
A significant series of indazole-pyrimidine based derivatives has been explored for their VEGFR-2 inhibitory activity.[7] The general scaffold of these compounds features a pyrimidine ring attached to the indazole core. The SAR studies on this series have revealed several key insights:
-
Substitution at the C5 or C6 position of the indazole ring with moieties like phenyl urea, phenyl amide, or benzylamine generally results in potent activity.[7]
-
A sulfonamide group at the C5 position has been shown to be particularly effective, with some derivatives exhibiting remarkable potency (IC50 = 26 nM).[7]
-
The nature of the substituent on the pyrimidine ring also plays a crucial role. The presence of hydrophobic groups such as alkyl or halogen can lead to a decrease in potency compared to a methoxy derivative.[7]
Experimental Protocol: VEGFR-2 Kinase Assay
A typical in vitro kinase assay to determine the IC50 values of indazole derivatives against VEGFR-2 involves the following steps:
-
Preparation of Reagents:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as the substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (indazole derivatives) dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protein Kinase B (Akt) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. A series of heteroaryl-pyridine containing indazole analogues have been developed as potent and selective Akt inhibitors.[8]
Key SAR findings for this series include:
-
The indazole-pyridine core is crucial for binding to the ATP-binding site of Akt.[8]
-
These compounds act as ATP-competitive and reversible inhibitors of Akt activity.[8]
-
While potent against all Akt isoforms, some analogues exhibit good selectivity against a panel of other kinases, with at least 40-fold selectivity for Akt over PKA.[8]
Table 1: Comparative Activity of Representative Indazole-Based Kinase Inhibitors
| Compound Series | Target Kinase | Representative Compound | IC50 / Ki | Reference |
| Indazole-Pyrimidine | VEGFR-2 | C5-sulfonamide derivative | 26 nM (IC50) | [7] |
| Indazole-Pyridine | Akt | Analogue with K(i)=0.16 nM | 0.16 nM (Ki) | [8] |
| Indazole Amide | ERK1/2 | Optimized compound | Potent inhibition | [9] |
| Indazole-based | PLK4 | C05 | < 0.1 nM (IC50) | [10] |
Indazole-Based Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[11] PARP inhibitors have emerged as a successful class of anti-cancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The indazole scaffold has been utilized in the design of potent PARP inhibitors.
Niraparib, an FDA-approved PARP inhibitor, features an indazole core. The SAR of indazole-based PARP inhibitors highlights the following:
-
The indazole ring often serves as a key pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP.[12]
-
Modifications to the indazole core and its substituents are crucial for achieving high potency and selectivity for PARP-1/2.[13]
-
The development of selective PARP-1 inhibitors is an ongoing area of research to potentially reduce the hematologic toxicity associated with dual PARP-1/2 inhibition.[13]
Diagram: Simplified PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Indazole-Based Cannabinoid Receptor (CB) Modulators
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are part of the endocannabinoid system. CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are mainly expressed in the immune system.
Indazole derivatives have been extensively explored as synthetic cannabinoid receptor agonists (SCRAs).[14] The SAR of these compounds is complex and has evolved rapidly.
-
Indazole vs. Indole Core: SCRAs with an indazole core are generally found to be of equal or greater potency than their indole analogues.[14]
-
Side Chain Modifications: The nature of the side chain attached to the indazole core significantly impacts potency and efficacy. For instance, valine- and tert-leucine-derived indazole-3-carboxamides are common and potent classes of SCRAs.[14]
-
Halogenation: Halogenation of the indazole core can have inconsistent effects on SAR, highlighting the subtle nature of receptor-ligand interactions.[15] For example, some studies show that halogenation can either increase or decrease potency depending on the specific compound and the position of the halogen.[15]
Conversely, tetrahydroindazole derivatives have been developed as potent and peripherally selective CB1 receptor inverse agonists, which have potential therapeutic applications in metabolic disorders without the central nervous system side effects.[16]
Diagram: General Experimental Workflow for SAR Studies
Caption: A typical workflow for the discovery and optimization of indazole-based compounds.
Conclusion
The indazole scaffold continues to be a cornerstone of modern medicinal chemistry, providing a versatile platform for the design of potent and selective modulators of a wide range of biological targets. This guide has highlighted the distinct yet intricate structure-activity relationships within three major classes of indazole-based compounds: kinase inhibitors, PARP inhibitors, and cannabinoid receptor modulators. A thorough understanding of these SAR trends is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the chemical space around the indazole nucleus, guided by robust experimental data and computational modeling, promises to yield novel drug candidates for a multitude of diseases.
References
- 1. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 8. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A critical attribute dictating the therapeutic success and safety of these agents is their selectivity profile—the ability to inhibit the intended target kinase with high potency while minimizing engagement with other kinases in the vast human kinome. Undesirable off-target activity can lead to toxicity or unexpected pharmacological effects, complicating clinical development.[1][2][3]
The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4] Its inherent drug-like properties and versatile chemistry allow for targeted modifications that can significantly influence potency and selectivity against various kinases.[4][5] This guide provides a comparative analysis of 1H-indazole-3-carboxamide derivatives, offering insights into their structure-activity relationships (SAR), presenting supporting experimental data, and detailing the methodologies required to assess their selectivity.
The Significance of the 1H-Indazole-3-Carboxamide Scaffold
The 1H-indazole-3-carboxamide core acts as a versatile hinge-binding motif, a critical interaction for inhibiting kinase activity. The indazole ring system can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The carboxamide linker provides a vector for introducing diverse substituents that can probe different pockets within the ATP-binding site, thereby dictating the inhibitor's potency and selectivity.[6][7] Fine-tuning these substituents allows medicinal chemists to optimize interactions and steer selectivity towards a specific target kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9]
Comparative Selectivity Analysis: Axitinib vs. a PAK1-Targeted Derivative
To illustrate the impact of structural modifications on kinase selectivity, we will compare two distinct 1H-indazole-3-carboxamide derivatives: Axitinib (AG-013736), a potent VEGFR inhibitor, and Compound 30l, a derivative specifically designed to target p21-activated kinase 1 (PAK1).[5][10]
Axitinib is a well-characterized, FDA-approved drug that potently and selectively inhibits VEGFRs 1, 2, and 3.[10][11] In contrast, recent research has demonstrated that by modifying the substituents on the carboxamide portion of the scaffold, selectivity can be dramatically shifted towards other kinase families, such as PAK1, which is implicated in tumor cell migration and invasion.[5][6]
Table 1: Comparative Kinase Inhibition Profile
| Target Kinase | Axitinib (IC50, nM) | Compound 30l (IC50, nM) | Key Structural Difference |
| VEGFR-2 | ~0.2 | Not Reported / High | Axitinib features a substituted phenyl-sulfanyl side chain optimized for the VEGFR active site. |
| PAK1 | High / Inactive | 9.8 | Compound 30l incorporates a 4-(pyridin-4-yl)piperazin-1-yl moiety crucial for high PAK1 potency.[5] |
| PDGFRβ | 1.6 | >1000 | The piperazine moiety in 30l is less favorable for PDGFRβ binding. |
| c-Kit | 1.7 | >1000 | Axitinib's structure allows for broader tyrosine kinase inhibition compared to the more selective 30l. |
Data for Axitinib is compiled from multiple sources reflecting its well-established profile.[10][12] Data for Compound 30l is from studies focused on its development as a PAK1 inhibitor.[5]
Analysis of Structure-Activity Relationship (SAR):
The data clearly demonstrates that the 1H-indazole-3-carboxamide scaffold can be tailored for distinct kinase targets.
-
Axitinib's structure is optimized for the hydrophobic pocket of VEGFRs, leading to picomolar potency. Its broader activity against other receptor tyrosine kinases like PDGFRβ and c-Kit is a known characteristic of its profile.[12]
-
Compound 30l , by contrast, achieves its high potency and selectivity for PAK1 through the introduction of a piperazine moiety with a terminal pyridine ring.[4][5] This group is designed to interact with the solvent-accessible region of PAK1, a feature less compatible with the active sites of VEGFRs, PDGFRβ, or c-Kit, thus conferring high selectivity.[5]
This comparative analysis underscores the plasticity of the 1H-indazole-3-carboxamide scaffold and the power of rational, structure-based drug design in achieving kinase selectivity.
Visualizing Kinase Inhibition and Selectivity
Understanding the biological context and the conceptual framework of selectivity is crucial for interpreting inhibitor data.
The Concept of Kinase Inhibitor Selectivity
A truly selective inhibitor maximizes therapeutic effects by potently inhibiting its intended target while minimizing toxicity by avoiding off-target kinases.[1][3]
Caption: Logical flow of kinase inhibitor action.
VEGFR-2 Signaling Pathway
Inhibiting VEGFR-2, as Axitinib does, blocks downstream signaling cascades essential for angiogenesis, the formation of new blood vessels that tumors require to grow.[8][13]
Caption: Simplified VEGFR-2 signaling pathway.
Methodology for Assessing Kinase Selectivity
To generate reliable and comparable data, a standardized, robust methodology is essential. Kinase selectivity profiling is typically performed using large panels of purified kinases.[14][15]
Experimental Workflow: Kinase Panel Screening
The following diagram outlines a typical workflow for assessing the selectivity of a test compound.
Caption: High-level experimental workflow.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of an inhibitor against a panel of kinases.[16][17]
1. Reagent Preparation:
- Compound Dilution: Prepare a serial dilution of the 1H-indazole-3-carboxamide test compound in a suitable buffer (e.g., kinase buffer with DMSO). The final DMSO concentration in the assay should be kept constant and low (<1%).
- Kinase Working Stock: Dilute the stock solution of each kinase to a 2X working concentration in the appropriate kinase buffer. The concentration of each kinase should be optimized for ideal ATP conversion.[16]
- ATP/Substrate Working Stock: Prepare a 2X working solution containing the specific peptide substrate for the kinase and ATP. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate determination of competitive inhibition.
2. Assay Procedure (384-well plate format):
- Dispense 1 µL of the serially diluted compound (or vehicle control) into the appropriate wells of a 384-well assay plate.
- Add 2 µL of the 2X Kinase Working Stock to each well.
- Initiate the kinase reaction by adding 2 µL of the 2X ATP/Substrate Working Stock to each well. The final reaction volume is 5 µL.
- Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
3. Signal Detection (ADP-Glo™ Assay):
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal.
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Read the luminescence on a compatible plate reader.
4. Data Analysis and Interpretation:
- The raw luminescence data is converted to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each kinase.
- The selectivity profile is established by comparing the IC50 values across the entire panel of kinases tested. A compound is considered selective if it exhibits a significantly lower IC50 for the primary target compared to other kinases (e.g., >100-fold).
Conclusion
The 1H-indazole-3-carboxamide scaffold is a remarkably versatile and clinically validated starting point for the development of potent and selective kinase inhibitors. As demonstrated by the comparison of Axitinib and a PAK1-targeted derivative, strategic chemical modifications can dramatically redirect the selectivity profile to address diverse therapeutic targets. A thorough assessment of this selectivity, using robust and standardized biochemical assays, is a critical and indispensable step in the drug discovery process. It provides the foundational data required to understand a compound's mechanism of action, predict potential off-target liabilities, and ultimately guide the development of safer and more effective targeted therapies.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Axitinib (AG-013736) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.de]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Comparing the In Vitro Metabolic Stability of 1H-Indazole-7-Carboxamide Analogs
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, and at the heart of this lies metabolic stability.[1][2] A compound that is rapidly metabolized by the body will struggle to maintain therapeutic concentrations, leading to poor efficacy and inconvenient dosing regimens.[3][4] This guide provides an in-depth comparison of the in vitro metabolic stability of 1H-indazole-7-carboxamide analogs, a scaffold of growing interest in modern medicinal chemistry. We will delve into the experimental methodologies, explain the causality behind our choices, and provide actionable insights for researchers in the field.
The this compound core is a versatile framework that has been explored for a variety of therapeutic targets. However, like many heterocyclic structures, it presents specific metabolic liabilities that must be understood and addressed to unlock its full therapeutic potential. This guide will equip you with the knowledge to systematically evaluate and compare the metabolic stability of your analogs, enabling data-driven decisions in the lead optimization process.
The Central Role of Metabolic Stability in Drug Discovery
Metabolic stability refers to a drug's resistance to being chemically altered by the body's metabolic machinery, primarily located in the liver.[1] The liver's army of enzymes, most notably the cytochrome P450 (CYP) family, are designed to modify foreign substances (xenobiotics) to facilitate their excretion.[2] This biotransformation process directly impacts a drug's:
-
Bioavailability and Half-Life: A rapidly metabolized compound will have a short half-life and low oral bioavailability, meaning less of the drug reaches its intended target for a shorter period.[4]
-
Dosing Regimen: Unstable compounds may require more frequent or higher doses to be effective, which can negatively impact patient compliance.[3]
-
Safety Profile: Drug metabolism can produce metabolites that are inactive, active, or even toxic.[1] Understanding these pathways is critical for avoiding adverse effects.
Early assessment of metabolic stability using in vitro models is therefore a cornerstone of modern drug discovery, allowing for the rapid screening and optimization of chemical series to mitigate these risks before costly in vivo studies.[5]
Comparative In Vitro Metabolic Stability Data of this compound Analogs
The following table presents illustrative data for a series of hypothetical this compound analogs, comparing their metabolic stability in human liver microsomes (HLM). This data is intended to serve as a template for how researchers can organize and interpret their own findings to establish a structure-metabolism relationship (SMR).
| Compound ID | R1 Substitution (Indazole N1) | R2 Substitution (Amide) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| Parent-001 | H | Cyclopropyl | 15 | 92.4 | High Clearance |
| Analog-002 | CH₃ | Cyclopropyl | 25 | 55.5 | Moderate Clearance |
| Analog-003 | H | tert-Butyl | 45 | 30.8 | Low-Moderate Clearance |
| Analog-004 | H | 4-Fluorophenyl | >60 | <11.5 | Low Clearance |
| Analog-005 | CF₃ | Cyclopropyl | >60 | <11.5 | Low Clearance |
Analysis of Structure-Metabolism Relationships (SMR):
From this dataset, several hypotheses can be formed to guide the next round of synthesis:
-
N1-Alkylation: Methylation at the N1 position of the indazole ring (Analog-002 vs. Parent-001) appears to moderately improve metabolic stability. This may be due to steric hindrance or altered electronics at a potential site of metabolism.
-
Amide Substitution: Modifying the amide substituent has a significant impact. Replacing the small, strained cyclopropyl group with a bulkier tert-butyl group (Analog-003) or an electron-poor aromatic ring (Analog-004) dramatically reduces clearance. This suggests the cyclopropyl group is a primary metabolic "soft spot."
-
Bioisosteric Replacement: The introduction of a trifluoromethyl group at the N1 position (Analog-005) results in a significant stabilization, likely by deactivating the indazole ring to oxidative metabolism through strong electron withdrawal.
These insights allow for a rational, iterative design process to enhance the metabolic profile of the chemical series.
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and reproducible data, a robust experimental protocol is essential. The most common and cost-effective method for initial screening is the liver microsomal stability assay.[6][7]
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound by the primary drug-metabolizing enzymes (Phase I, e.g., CYPs) located in microsomes, which are subcellular fractions of the liver's endoplasmic reticulum.[8][9]
Rationale for Experimental Choices:
-
System: Liver microsomes are used because they are enriched with CYP enzymes and provide a cost-effective, high-throughput system for assessing Phase I metabolism.[6][10]
-
Cofactor: NADPH is the essential cofactor that donates electrons to the CYP enzyme system, initiating the metabolic reaction. A "minus cofactor" control is critical to ensure the observed compound loss is due to enzymatic activity and not chemical instability.[11][12]
-
Quenching: The reaction is stopped by adding a cold organic solvent (typically acetonitrile) containing an internal standard. This serves to precipitate the microsomal proteins and halt all enzymatic activity simultaneously.[11]
-
Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in complex biological matrices.[13][14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the main incubation mixture containing phosphate buffer (pH 7.4), pooled liver microsomes (e.g., human, rat), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant concentration of NADPH throughout the incubation.[11]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a collection plate or tube containing cold acetonitrile with a suitable internal standard to stop the reaction.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of the test compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint = (0.693 / t½) / (mg/mL microsomal protein)).[15][16]
Workflow Visualization:
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol 2: CYP450 Reaction Phenotyping
Once a compound is found to be metabolically unstable, it is crucial to identify which specific CYP enzymes are responsible for its clearance. This is known as reaction phenotyping and is essential for predicting potential drug-drug interactions (DDIs).[12][17]
Methodology Overview:
Two complementary approaches are typically used:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of commercially available, cDNA-expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[18][19] The rate of metabolism by each isozyme directly indicates its contribution.
-
Chemical Inhibition in HLM: The standard HLM stability assay is performed in the presence of potent and selective chemical inhibitors for each major CYP isozyme.[20] A significant decrease in the compound's metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) implicates that enzyme in its clearance.
Workflow Visualization:
Caption: Complementary approaches for CYP450 reaction phenotyping.
Beyond Microsomes: The Role of Hepatocytes
While microsomal assays are excellent for first-tier screening, they only account for Phase I metabolism and lack cellular transporters.[6] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and transporters, offering a more complete and physiologically relevant picture of a drug's metabolic fate.[9][21] If a compound shows high stability in microsomes but still exhibits high clearance in vivo, a hepatocyte stability assay is a critical next step to investigate the role of Phase II metabolism or active transport into the cell.[22]
Conclusion
The systematic evaluation of in vitro metabolic stability is an indispensable component of the drug discovery process. For the this compound scaffold, a focused approach beginning with a robust liver microsomal stability assay allows for the efficient identification of metabolic liabilities. By establishing a clear structure-metabolism relationship, medicinal chemists can rationally design next-generation analogs with improved pharmacokinetic properties. Subsequent investigation using CYP450 reaction phenotyping and hepatocyte stability assays provides a deeper understanding of clearance mechanisms and potential drug-drug interactions. This iterative cycle of design, synthesis, and testing, grounded in sound experimental data, is the most effective path to advancing potent and metabolically stable this compound candidates toward the clinic.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Time Dependent Inhibition Assays for Marketed Oncology Drugs: Comparison of Human Hepatocytes and Liver Microsomes in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Drug-Likeness Properties of Novel 1H-Indazole-7-carboxamide Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Specifically, derivatives of 1H-Indazole-7-carboxamide have garnered significant attention for their potential as targeted therapeutics.[5] However, the journey from a biologically active compound to a viable drug candidate is contingent on its pharmacokinetic profile, often summarized by the concept of "drug-likeness." This guide provides a comprehensive evaluation of the drug-likeness properties of a series of novel this compound derivatives, comparing them against established benchmarks and detailing the experimental and computational methodologies crucial for their assessment.
The Imperative of Drug-Likeness in Early-Stage Drug Discovery
A promising drug candidate must not only exhibit high potency towards its biological target but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8] Poor ADME profiles are a primary cause of late-stage attrition in drug development pipelines, leading to significant financial and temporal losses.[6] Therefore, evaluating drug-likeness early in the discovery process is paramount.[7][8] This guide will focus on key physicochemical properties that govern a molecule's pharmacokinetic behavior, including lipophilicity (log P), molecular weight, hydrogen bonding capacity, and polar surface area.
A cornerstone for assessing drug-likeness is Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a compound.[9][10][11][12][13] According to this rule, poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A calculated octanol-water partition coefficient (log P) not exceeding 5.
Comparative Analysis of Novel this compound Derivatives
To illustrate the evaluation of drug-likeness, we present a comparative analysis of five novel this compound derivatives against the well-characterized kinase inhibitor, Pazopanib, which also features an indazole core. The properties of these hypothetical derivatives were predicted using computational models, a common practice in early-stage drug discovery to prioritize compounds for synthesis and further testing.[6][7][8][14]
| Compound | Structure | Molecular Weight ( g/mol ) | Log P | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski Violations | Predicted Bioactivity Score* |
| Pazopanib | (Reference) | 437.5 | 4.2 | 2 | 7 | 95.3 | 0 | 0.25 |
| IND-001 | R = -CH₃ | 175.19 | 1.85 | 2 | 3 | 58.9 | 0 | 0.15 |
| IND-002 | R = -OCH₃ | 191.19 | 1.65 | 2 | 4 | 68.1 | 0 | 0.18 |
| IND-003 | R = -Cl | 195.63 | 2.45 | 2 | 3 | 58.9 | 0 | 0.20 |
| IND-004 | R = -CF₃ | 229.18 | 2.75 | 2 | 3 | 58.9 | 0 | 0.12 |
| IND-005 | R = -Ph | 237.27 | 3.25 | 2 | 3 | 58.9 | 0 | 0.30 |
*Predicted bioactivity scores are qualitative indicators of potential biological activity based on molecular structure, with higher scores suggesting a greater likelihood of significant activity.[15][16]
From this in-silico analysis, all novel derivatives exhibit favorable drug-like properties, with no violations of Lipinski's Rule of Five. Their lower molecular weights and log P values compared to Pazopanib suggest they may possess enhanced solubility and permeability, warranting further experimental investigation.
Methodologies for Evaluating Drug-Likeness
A multi-faceted approach, combining computational and experimental methods, is essential for a thorough evaluation of a compound's drug-likeness.
In Silico ADME Prediction
Computational tools play a pivotal role in the early assessment of ADME properties, offering rapid and cost-effective screening of large compound libraries.[6][7][8][14]
Workflow for In Silico Drug-Likeness Evaluation:
Caption: A streamlined workflow for the in-silico prediction of drug-likeness properties.
Detailed Protocol for In Silico Analysis using SwissADME:
-
Input Molecular Structure: Navigate to the SwissADME web server.[17][18][19][20] Input the chemical structure of the compound of interest, typically as a SMILES string or by drawing it using the provided molecular editor.
-
Initiate Calculation: Submit the structure for analysis. The server will compute a range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness parameters.
-
Data Interpretation:
-
Physicochemical Properties: Analyze the calculated molecular weight, log P (consensus value from multiple predictors), and Topological Polar Surface Area (TPSA).
-
Lipinski's Rule of Five: Check for any violations of the rule.
-
Pharmacokinetics: Evaluate the predicted gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
-
Medicinal Chemistry: Assess for any potential liabilities, such as PAINS (pan-assay interference compounds) alerts.
-
-
Comparative Analysis: Repeat the process for all compounds in the series and the reference drug. Compile the data into a table for easy comparison.
Experimental Determination of Lipophilicity (Log P)
The octanol-water partition coefficient (log P) is a critical measure of a compound's lipophilicity.[21][22] While computational methods provide a good estimate, experimental determination is often necessary for lead compounds.
Shake-Flask Method for Log P Determination:
-
Preparation: Prepare pre-saturated solutions of n-octanol and water.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Mix equal volumes of the n-octanol and water phases in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of P.
In Vitro Permeability Assays
Predicting a compound's ability to permeate biological membranes is crucial for assessing its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two widely used in vitro models for this purpose.
Parallel Artificial Membrane Permeability Assay (PAMPA):
PAMPA is a high-throughput assay that predicts passive diffusion across a lipid membrane.[23][24][25][26]
PAMPA Experimental Workflow:
Caption: A general workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed PAMPA Protocol:
-
Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Prepare Plates:
-
Donor Plate: Add the test compound solution to the wells of a 96-well donor plate.
-
Filter Plate: Coat the filter membrane of a 96-well filter plate with the artificial membrane solution.
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assemble and Incubate: Assemble the "sandwich" by placing the filter plate on top of the acceptor plate, followed by the donor plate. Incubate the assembly at room temperature for a specified period (e.g., 4-16 hours).[27]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Caco-2 Cell Permeability Assay:
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, providing a more biologically relevant model that can account for both passive diffusion and active transport.[28][29][30]
Detailed Caco-2 Permeability Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the test compound to the basolateral chamber.
-
At various time points, take samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[30]
Conclusion
The evaluation of drug-likeness is a critical and indispensable component of modern drug discovery. For novel series of compounds such as the this compound derivatives, a systematic approach combining in silico predictions with in vitro experimental validation is essential for identifying candidates with the highest probability of success in clinical development. The methodologies outlined in this guide provide a robust framework for researchers to assess the pharmacokinetic profiles of their lead compounds, enabling more informed decision-making and ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(9CI) cas 312746-74-0 [minglangchem.com]
- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpmr.com [wjpmr.com]
- 16. Molinspiration Cheminformatics: Significance and symbolism [wisdomlib.org]
- 17. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 19. Molecular Modelling Group [molecular-modelling.ch]
- 20. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 21. acdlabs.com [acdlabs.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 27. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. enamine.net [enamine.net]
- 30. Caco-2 Permeability | Evotec [evotec.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Indazole-7-carboxamide
Disclaimer: This guide provides procedural recommendations for the disposal of 1H-Indazole-7-carboxamide based on established principles of laboratory safety, regulatory guidelines, and data from structurally analogous compounds. At the time of writing, a specific, comprehensive Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, this compound must be handled as a potentially hazardous substance. Crucially, you must consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. [1]
Hazard Assessment and Risk Mitigation
As a prudent measure in the absence of specific toxicological data, this compound should be managed with the same caution as its structural analogs. Related indazole-3-carboxamides and indazole-7-carboxylic acids are known to cause skin and eye irritation, may cause respiratory irritation, and can be harmful if swallowed.[2][3][4][5] The primary routes of exposure in a laboratory setting are inhalation of dust, dermal contact, and accidental ingestion.
Effective risk mitigation begins with the consistent use of appropriate Personal Protective Equipment (PPE). The causality here is straightforward: creating a physical barrier between the researcher and the chemical is the most direct way to prevent exposure.
| Equipment | Specification and Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[1] Standard laboratory glasses are insufficient as they do not protect from splashes or airborne particulates from the side. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1] |
| Body Protection | A standard laboratory coat. This prevents contamination of personal clothing and minimizes skin exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a fine powder or if there is a significant risk of aerosolization.[1] This should be done within a certified chemical fume hood. |
The Core Principles of Chemical Waste Management
Proper disposal is not merely a final step but an integrated part of the experimental workflow, governed by principles that ensure safety and regulatory compliance.
-
Segregation: This is the most critical principle. Incompatible chemicals, when mixed, can result in dangerous reactions such as gas evolution, heat generation, or even explosion.[6] Therefore, this compound waste must be segregated from other chemical waste streams like acids, bases, and oxidizers.[6][7]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed when not in use.[8][9] Using the original chemical container for its own waste is often a reliable choice.[8]
-
Identification: Every waste container must be accurately and clearly labeled.[6] This is a self-validating system; a well-labeled container prevents accidental mixing and ensures the final disposal vendor can handle it correctly. The label must include the full chemical name—"this compound"—and an indication of its hazards.[1]
-
Minimization: Federal and state regulations require laboratories to implement strategies to reduce the volume of chemical waste.[9] This can be achieved by ordering only the necessary quantities of chemicals and maintaining a detailed inventory to avoid over-ordering and the expiration of reagents.[9][10]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for managing waste streams containing this compound.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous: Classify all waste containing this compound (pure compound, solutions, contaminated materials) as hazardous chemical waste.
-
Segregate at Source:
-
Solid Waste: Collect unadulterated solid this compound, along with contaminated consumables like weigh boats, gloves, and paper towels, in a designated, compatible solid waste container.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) unless approved by your EHS department.[11]
-
Sharps Waste: Needles, syringes, or contaminated broken glassware must be placed in a designated, puncture-proof sharps container.[10]
-
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use containers made of a compatible material (e.g., High-Density Polyethylene - HDPE) that are leak-proof and have a secure screw-top cap.[12] The container must be kept closed except when actively adding waste.[8][9]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and solvent if it is a liquid waste.
-
The date accumulation started.
-
Associated hazard warnings (e.g., "Irritant," "Handle with Caution").
-
Step 3: Waste Accumulation and Storage
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[9] This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[1] This is a critical step to prevent environmental contamination and personnel exposure.
-
Volume Limits: Be aware of regulatory limits on the amount of waste that can be stored in a Satellite Accumulation Area. A maximum of 55 gallons of hazardous waste is a common federal limit.[9]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full (typically no more than 3/4 full for safety) or waste is no longer being generated, contact your institution's EHS department to arrange for a waste pickup.[8][11]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste management service for final treatment and disposal.[6] Common disposal methods for this type of organic chemical waste include high-temperature incineration in a specialized, environmentally controlled facility.[7]
-
Prohibited Actions:
Caption: Disposal workflow for this compound.
Decontamination and Empty Container Management
Properly managing containers and contaminated equipment is essential to ensure a safe laboratory environment.
-
Contaminated Labware: Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Empty Containers: An empty container that held this compound must still be managed carefully.
-
If the compound is determined to be an "acute hazardous waste" (P-listed) by regulators, the container must be triple-rinsed with a solvent capable of removing the residue.[8] This rinsate must be collected as hazardous waste.
-
If it is not an acute hazardous waste, the container can be disposed of as regular trash once it has been fully emptied, all hazardous labels have been defaced, and the cap has been removed.[8]
-
Guidance: Given the lack of specific data, consulting with your EHS office is the most reliable course of action for managing empty containers.
-
Emergency Procedures for Spills
Accidental spills must be addressed immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Cleanup: For small spills, laboratory personnel wearing appropriate PPE can clean the area. All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous solid waste.[8]
-
Report: Report all spills to your laboratory supervisor and EHS department, regardless of size. For large or unmanageable spills, contact your institution's emergency response team immediately.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. actenviro.com [actenviro.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
Navigating the Synthesis Frontier: A Guide to Personal Protective Equipment for 1H-Indazole-7-carboxamide
For the pioneering researchers and scientists in drug development, the synthesis and handling of novel compounds like 1H-Indazole-7-carboxamide are routine. However, familiarity should not breed complacency. A deep respect for the potential hazards of any research chemical, backed by a robust and meticulously followed safety protocol, is the bedrock of innovative and responsible science. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Core Principle: A Multi-Barrier Defense
Effective laboratory safety hinges on creating multiple barriers between the researcher and the potential hazard.[4] For this compound, this involves a combination of engineering controls (like fume hoods) and a comprehensive suite of personal protective equipment. The selection of PPE should not be a static, one-size-fits-all decision. Instead, it must be tailored to the specific procedure being performed, considering the quantity of the compound, its physical state (solid or in solution), and the potential for aerosol generation.[5]
A thorough hazard assessment is the critical first step in determining the necessary level of protection.[5] This assessment should evaluate the potential routes of exposure—inhalation, skin contact, eye contact, and ingestion—and select PPE that effectively mitigates these risks.
Task-Specific PPE Recommendations for this compound
The following table summarizes the recommended PPE for various laboratory tasks involving this compound. This data is synthesized from best practices for handling research chemicals and the known hazards of analogous compounds.
| Laboratory Task | Minimum Recommended PPE | Rationale for Protection |
| Weighing and Aliquoting (Solid) | Lab Coat, Safety Goggles, Nitrile Gloves (Double-gloved recommended), N95 Respirator | High risk of inhaling fine particles and skin/eye contact with the solid compound. |
| Dissolving and Solution Preparation | Lab Coat, Safety Goggles, Nitrile Gloves | Potential for splashes of the solvent and dissolved compound. |
| Running Reactions and Monitoring | Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves | General protection against incidental splashes and contact. |
| Work-up and Purification | Lab Coat, Safety Goggles, Face Shield, Nitrile Gloves | Increased risk of splashes and exposure during extractions, chromatography, and other purification steps. |
| Waste Disposal | Lab Coat, Safety Goggles, Nitrile Gloves | Protection against contact with residual compound and contaminated materials. |
A Step-by-Step Guide to PPE Usage: Beyond the Checklist
Simply having the right PPE is not enough; its correct use is paramount to ensuring your safety. Follow this procedural guide for donning, doffing, and disposing of your protective gear.
Donning PPE: The Order of Operations
-
Lab Coat: Your first line of defense. Ensure it is fully buttoned to protect your clothing and skin.[6]
-
Respirator (if required): If you are handling the solid compound outside of a certified chemical fume hood, a properly fit-tested N95 respirator is crucial to prevent inhalation of airborne particles.
-
Eye and Face Protection: Don safety goggles for robust protection against splashes. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7] Safety glasses with side shields are the minimum requirement for any work in the laboratory.[7]
-
Gloves: Nitrile gloves offer good protection against a wide range of chemicals.[7] For handling this compound, consider double-gloving to provide an extra layer of security. Always inspect gloves for any signs of damage before use.
Doffing PPE: A Critical Decontamination Sequence
The process of removing PPE is as important as putting it on to prevent cross-contamination.
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Face Shield and Goggles: Remove by handling the strap or earpieces, avoiding contact with the potentially contaminated front surface.
-
Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Respirator: Remove by touching only the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[8]
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond personal protection to include the logistical handling and disposal of this compound.
-
Engineering Controls: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Waste Disposal: All disposable PPE (gloves, respirators) and any materials that have come into contact with this compound (e.g., weighing paper, pipette tips) should be considered chemical waste. Dispose of these items in a designated, clearly labeled hazardous waste container in accordance with your institution's and local regulations.[9]
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection, the following diagram illustrates a logical workflow.
Caption: A logical workflow for the assessment, selection, and use of PPE.
By integrating these principles and procedures into your daily laboratory work, you can confidently handle this compound and other research chemicals with the highest standards of safety. This commitment to a robust safety culture not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
References
- 1. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. hmc.edu [hmc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
